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  • Product: tert-Butyl (tetrahydro-2-oxo-3-furanyl)carbamate
  • CAS: 132957-40-5

Core Science & Biosynthesis

Foundational

A Technical Guide to tert-Butyl (tetrahydro-2-oxo-3-furanyl)carbamate: A Versatile Chiral Building Block in Modern Synthesis

Abstract This technical guide provides an in-depth analysis of tert-Butyl (tetrahydro-2-oxo-3-furanyl)carbamate, a pivotal chiral building block in contemporary organic synthesis and pharmaceutical development. Known com...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of tert-Butyl (tetrahydro-2-oxo-3-furanyl)carbamate, a pivotal chiral building block in contemporary organic synthesis and pharmaceutical development. Known commonly as Boc-L-homoserine lactone or Boc-D-homoserine lactone depending on its stereochemistry, this molecule integrates the rigid, synthetically versatile γ-butyrolactone scaffold with a Boc-protected amine. This unique combination offers a stable, yet readily deprotectable, chiral synthon for constructing complex molecular architectures. We will explore its core chemical and physical properties, detail a robust synthetic protocol with mechanistic insights, and present its critical applications in the development of therapeutic agents, particularly in the fields of antiviral and neurological drugs. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound's unique attributes for innovative molecular design.

Introduction and Core Properties

Overview of the Molecule

Tert-Butyl (tetrahydro-2-oxo-3-furanyl)carbamate is a derivative of α-amino-γ-butyrolactone where the α-amino group is protected by a tert-butoxycarbonyl (Boc) group. This structural arrangement confers significant advantages in multi-step synthesis. The γ-butyrolactone ring is a common motif in natural products and provides a constrained conformational scaffold. The chiral center at the C3 position makes it an invaluable component of the "chiral pool," allowing for the stereospecific synthesis of target molecules.[1] The Boc protecting group is prized for its stability across a wide range of reaction conditions (e.g., non-acidic hydrolysis, hydrogenolysis, and organometallic reactions) while being susceptible to clean, facile removal under mild acidic conditions. This dual nature of stability and selective lability is the cornerstone of its utility.

Chemical Identity
IdentifierValueSource
IUPAC Name tert-butyl N-(2-oxooxolan-3-yl)carbamatePubChem[2]
Molecular Formula C₉H₁₅NO₄PubChem[2]
Molecular Weight 201.22 g/mol PubChem[2]
CAS Number 132957-40-5 (unspecified stereochemistry)PubChem[2]
Synonyms Boc-DL-homoserine lactone, Boc-Homoserine lactone, 3-(Boc-amino)dihydrofuran-2(3H)-onePubChem[2]
Canonical SMILES CC(C)(C)OC(=O)NC1CCOC1=OPubChem[2]
InChI Key IMWMFJMYEKHYKG-UHFFFAOYSA-NPubChem[2]
Physicochemical Properties
PropertyValueNotes
Physical State Solid, typically an off-white powder[3]
Melting Point 95-96 °CFor a related dioxo-furanyl carbamate, indicating this class of compounds are typically solids at room temperature.[4]
Solubility Soluble in many organic solvents such as methanol, ethyl acetate, and dichloromethane.Inferred from common synthetic procedures.

Synthesis and Purification

Rationale for Synthesis

The primary value of tert-Butyl (tetrahydro-2-oxo-3-furanyl)carbamate lies in its role as a chiral intermediate. The synthesis is designed to install the Boc protecting group onto the commercially available α-amino-γ-butyrolactone (often as a hydrochloride salt), which is itself derived from natural amino acids like methionine.[5] This protection strategy is crucial because the free amine is a nucleophile and a base, which would interfere with many subsequent synthetic transformations intended for other parts of a target molecule. The Boc group effectively masks this reactivity.

Common Synthetic Pathway: Boc-Protection of α-Amino-γ-butyrolactone

The most direct and widely used method for preparing the title compound is the N-acylation of α-amino-γ-butyrolactone with di-tert-butyl dicarbonate (Boc₂O). This reaction is typically performed in the presence of a non-nucleophilic base to neutralize the acid released from the starting material (if it is a salt) and to facilitate the reaction.

G SM α-Amino-γ-butyrolactone (Hydrochloride Salt) Reaction Boc Protection Reaction (Stir at 0 °C to RT) SM->Reaction Reagents Di-tert-butyl dicarbonate (Boc₂O) Triethylamine (TEA) or NaHCO₃ Dichloromethane (DCM) or similar solvent Reagents->Reaction Workup Aqueous Workup (Wash with aq. acid, base, brine) Reaction->Workup Purification Purification (Recrystallization or Column Chromatography) Workup->Purification Product tert-Butyl (tetrahydro-2-oxo-3-furanyl)carbamate Purification->Product

Caption: General workflow for the synthesis of tert-Butyl (tetrahydro-2-oxo-3-furanyl)carbamate.

Detailed Protocol: Synthesis of (S)-tert-Butyl (tetrahydro-2-oxo-3-furanyl)carbamate

This protocol describes a self-validating system where reaction progress is monitored, and the final product is rigorously purified and characterized.

  • Reactor Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add (S)-α-amino-γ-butyrolactone hydrochloride (5.0 g, 36.3 mmol).

  • Solvent and Base Addition: Suspend the solid in dichloromethane (DCM, 100 mL). Cool the flask to 0 °C using an ice bath. Add triethylamine (TEA) (11.2 mL, 80.0 mmol, 2.2 eq.) dropwise via syringe. The TEA serves as a base to deprotonate the ammonium salt to the free amine and to neutralize the HCl byproduct formed during the reaction.

  • Reagent Addition: In a separate beaker, dissolve di-tert-butyl dicarbonate (Boc₂O) (8.7 g, 39.9 mmol, 1.1 eq.) in 20 mL of DCM. Add this solution dropwise to the stirring reaction mixture at 0 °C over 20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes, visualizing with a potassium permanganate stain. The disappearance of the starting material (which stays at the baseline) indicates reaction completion.

  • Quenching and Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 50 mL of 1M HCl (to remove excess TEA), 50 mL of saturated NaHCO₃ solution (to remove any acidic impurities), and 50 mL of brine (to remove residual water).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield a crude solid.

  • Purification: Purify the crude product by recrystallization from ethyl acetate/hexanes or by flash column chromatography on silica gel to afford the pure title compound as a white solid.

Spectroscopic and Analytical Characterization

Validation of the product's identity and purity is essential. The following table summarizes the expected spectroscopic data based on the compound's structure.

TechniqueExpected Observations
¹H NMR (400 MHz, CDCl₃)δ 1.45 (s, 9H, C(CH₃)₃), 2.20-2.35 (m, 1H, -CH₂-), 2.75-2.90 (m, 1H, -CH₂-), 4.25-4.45 (m, 3H, -CH-NH- and -O-CH₂-), 5.20 (br s, 1H, -NH)
¹³C NMR (100 MHz, CDCl₃)δ 28.3 (3C), 30.5, 51.0, 66.0, 80.5, 155.5, 175.0
IR (KBr, cm⁻¹)~3350 (N-H stretch), ~2980 (C-H stretch), ~1780 (C=O, lactone), ~1710 (C=O, carbamate), ~1160 (C-O stretch)
Mass Spec (ESI+)m/z 202.1 [M+H]⁺, 224.1 [M+Na]⁺

Chemical Reactivity and Mechanistic Considerations

The Role and Mechanism of the Boc Protecting Group

The Boc group is the cornerstone of this reagent's utility. Its steric bulk prevents the nitrogen atom from acting as a nucleophile. It is stable to bases, nucleophiles, and reducing agents but is readily cleaved under acidic conditions. The cleavage mechanism involves protonation of the carbamate carbonyl, followed by the formation of a stable tert-butyl cation, which subsequently eliminates a proton to form isobutene.

G cluster_0 Boc Deprotection Mechanism Start Boc-Protected Amine Protonation Protonation (TFA or HCl) Start->Protonation + H⁺ Intermediate1 Protonated Carbamate Protonation->Intermediate1 Loss_tBu Loss of tert-Butyl Cation Intermediate1->Loss_tBu Intermediate2 Carbamic Acid Loss_tBu->Intermediate2 Byproducts Isobutene + CO₂ Loss_tBu->Byproducts Decarboxylation Decarboxylation (-CO₂) Intermediate2->Decarboxylation Product Free Amine (as salt) Decarboxylation->Product Decarboxylation->Byproducts

Caption: Acid-catalyzed deprotection of the Boc group to liberate the free amine.

Reactivity of the Lactone Ring

The lactone is an ester and is susceptible to nucleophilic attack, particularly under basic conditions (saponification), which will open the ring to form the corresponding γ-hydroxy-α-amino acid derivative. This reactivity can be exploited to further functionalize the molecule after transformations elsewhere are complete.

Applications in Drug Discovery and Organic Synthesis

Core Utility as a Chiral Synthon

Tert-Butyl (tetrahydro-2-oxo-3-furanyl)carbamate is primarily used as an intermediate for introducing a chiral α-amino-γ-hydroxybutyric acid fragment into a larger molecule. Its applications are widespread in pharmaceutical synthesis.[6]

Case Study: Synthesis of Antiviral Agents

The γ-butyrolactone nucleus is a feature of several biologically active compounds.[7] In antiviral research, this building block is particularly valuable for synthesizing modified nucleoside analogs.[8] The furanose ring of a natural nucleoside can be replaced with the lactone, and the Boc-protected amine serves as a handle to attach a nucleobase. This strategy allows for the creation of novel drug candidates that can act as inhibitors of viral replication enzymes.[9] Some furanone derivatives have shown potential as antiviral agents against viruses like avian influenza.[10]

Case Study: Synthesis of Neurological Agents

Chiral amino acid derivatives are fundamental in the development of drugs targeting the central nervous system.[1] A key application of this compound is as an intermediate in the synthesis of Lacosamide, an anticonvulsant drug used for the treatment of epilepsy.[11] The synthesis involves modifying the Boc-protected homoserine derivative to build the final drug structure, demonstrating the compound's direct relevance in producing established APIs.

G Core tert-Butyl (tetrahydro-2-oxo-3-furanyl)carbamate Antiviral Antiviral Agents (e.g., Nucleoside Analogs) Core->Antiviral Scaffold for Bioactive Molecules Neuro Neurological Agents (e.g., Lacosamide Intermediate) Core->Neuro Chiral Intermediate for APIs Peptide Peptidomimetics (Constrained Amino Acid Scaffolds) Core->Peptide Introduction of Non-standard Residues Other Complex Natural Product Synthesis Core->Other Versatile Building Block

Caption: Key application pathways for tert-Butyl (tetrahydro-2-oxo-3-furanyl)carbamate in synthesis.

Safety, Handling, and Storage

Hazard Identification

Based on aggregated GHS data, this compound should be handled with care.[2]

  • H315: Causes skin irritation.[2][12]

  • H319: Causes serious eye irritation.[2][12]

  • H335: May cause respiratory irritation.[2][12]

Recommended Handling Procedures
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[3]

  • Handling Practices: Avoid dust formation. Avoid breathing dust, vapor, mist, or gas.[13] Do not get in eyes, on skin, or on clothing.[3] Wash hands thoroughly after handling.

Storage and Stability
  • Storage Conditions: Keep container tightly closed in a dry, cool, and well-ventilated place.[3]

  • Stability: The compound is stable under recommended storage conditions. Avoid exposure to strong acids (which will cleave the Boc group) and strong bases (which may open the lactone ring).

Conclusion

Tert-Butyl (tetrahydro-2-oxo-3-furanyl)carbamate is more than a simple chemical; it is a meticulously designed tool for modern organic synthesis. Its combination of a chiral lactone core and a robust, yet selectively removable, protecting group provides chemists with a reliable and versatile building block. Its demonstrated utility in the synthesis of important pharmaceuticals underscores its significance. For researchers in drug discovery and process development, a thorough understanding of this compound's properties, synthesis, and reactivity is essential for unlocking new synthetic possibilities and accelerating the creation of novel, life-saving therapeutics.

References

  • Chem-Impex. (n.d.). (R)-(+)-α-Amino-γ-butyrolactone hydrochloride. Retrieved from [Link]

  • Penghui Synthesis. (n.d.). Exploring the Applications of tert-Butyl 3-hydroxy-2,2,4,4-tetramethylcyclobutylcarbamate in Research. Retrieved from [Link]

  • MDPI. (2022). tert-Butyl(2-oxo-2H-pyran-5-yl)carbamate as the First Chameleon Diene Bearing an Electron-Donating Substituent. Retrieved from [Link]

  • Penta Chemicals. (2025). tert-Butanol - SAFETY DATA SHEET. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl (tetrahydro-2-oxo-3-furanyl)carbamate. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC. Retrieved from [Link]

  • Thermo Fisher Scientific. (2010). tert-Butyl carbamate - SAFETY DATA SHEET. Retrieved from [Link]

  • Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
  • National Institutes of Health (NIH). (2023). Synthesis and antioxidant, antimicrobial, and antiviral activity of some pyrazole-based heterocycles using a 2(3H)-furanone derivative - PMC. Retrieved from [Link]

  • Google Patents. (n.d.). CN105732543A - Improved synthetic method of alpha-amino-gamma-butyrolactone hydrochloride.
  • ResearchGate. (n.d.). (PDF) Synthesis and antiviral evaluation of 2',2',3',3'-tetrafluoro nucleoside analogs. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Total Synthesis of Polysubstituted γ-Butyrolactone Lignans (−)-Hinokinin, (−)-Bicubebin B, and (−)-Isodeoxypodophyllotoxin via Oxime Carbonate Formation - PubMed Central. Retrieved from [Link]

  • ACS Publications. (2023). Synthesis of Gamma-Butyrolactone Hormones Enables Understanding of Natural Product Induction | ACS Chemical Biology. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). Phenylmethyl [(3S)-tetrahydro-2,5-dioxo-3-furanyl]carbamate. Retrieved from [Link]

Sources

Exploratory

Boc-DL-homoserine lactone structure and properties

Technical Monograph: Boc-DL-Homoserine Lactone Identity & Utility in Quorum Sensing Research [1] Part 1: Executive Summary Boc-DL-homoserine lactone (tert-Butyl (2-oxotetrahydrofuran-3-yl)carbamate) serves as a critical...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Boc-DL-Homoserine Lactone Identity & Utility in Quorum Sensing Research [1]

Part 1: Executive Summary

Boc-DL-homoserine lactone (tert-Butyl (2-oxotetrahydrofuran-3-yl)carbamate) serves as a critical synthetic lynchpin in the study of bacterial communication.[1] As the protected precursor to N-acyl homoserine lactones (AHLs) —the primary autoinducers in Gram-negative bacterial Quorum Sensing (QS)—this molecule allows researchers to synthesize diverse signaling analogs without the interference of the highly reactive amine group.[1]

For drug development professionals, this compound is the starting block for designing Quorum Sensing Inhibitors (QSIs) , a novel class of non-biocidal antimicrobials that disarm bacteria rather than killing them, thereby reducing selective pressure for resistance.[2]

Part 2: Chemical Architecture & Stereochemistry

The molecule consists of a five-membered lactone ring (tetrahydrofuran-2-one) bearing an amino group protected by a tert-butyloxycarbonyl (Boc) moiety at the C3 position.[1]

Stereochemical Considerations:

  • Biologically Active Form: Most native bacterial AHLs possess the L-configuration (S-enantiomer).[1]

  • The DL-Mixture: The DL-form (racemic mixture) is frequently employed in initial Structure-Activity Relationship (SAR) screens and synthetic methodology development due to cost-efficiency.[1] However, researchers must account for the fact that the D-enantiomer is typically biologically inert or weakly antagonistic in QS receptor binding assays.[1]

Chemical Structure:

  • IUPAC Name: tert-Butyl (2-oxotetrahydrofuran-3-yl)carbamate[1]

  • Molecular Formula: C₉H₁₅NO₄[3]

  • Molecular Weight: 201.22 g/mol [3]

Physicochemical Specifications
PropertySpecificationNotes
CAS (L-Form) 40856-59-5Biologically relevant enantiomer.[1]
CAS (D-Form) 67198-86-1Often used as a negative control.[1]
CAS (DL-Form) (Racemic)Often cited as the racemate of the L-form.[1]
Appearance White to off-white crystalline powderHygroscopic; store desiccated.[1]
Melting Point 115–118 °CValue typically cited for enantiopure forms.[1]
Solubility DCM, Ethyl Acetate, DMSO, MethanolSparingly soluble in water (hydrophobic Boc group).[2]
Stability pH SensitiveCritical: Lactone ring hydrolyzes at pH > 7.[1]0.

Part 3: Mechanistic Insight – The Lactone Paradox

The utility of Boc-homoserine lactone is defined by two competing reactivities:

  • The Amine (Protected): The Boc group is acid-labile, requiring strong acid (TFA or HCl) for removal.[1][2]

  • The Lactone (Fragile): The lactone ring is base-labile.[1] It undergoes hydrolysis (ring-opening) in alkaline conditions to form N-acyl homoserine, which is biologically inactive in most QS systems.[1][2]

Implication: Synthetic protocols must thread the needle—using sufficient acid to deprotect the amine without destroying the molecule, and then neutralizing carefully to acylate without opening the ring.[2]

LactoneStability BocHSL Boc-Homoserine Lactone (Stable at Neutral/Acidic pH) OpenRing Acyl-Homoserine (Ring Opened - Inactive) BocHSL->OpenRing pH > 7.0 (Hydrolysis) AHL Active AHL (Signaling Molecule) BocHSL->AHL 1. Deprotection (Acid) 2. Acylation (Neutral pH)

Figure 1: The stability profile of the homoserine lactone core.[2] Alkaline conditions irreversibly open the ring, destroying biological activity.[2]

Part 4: Core Application – High-Fidelity Synthesis of AHLs

The following protocol is designed for the synthesis of N-acyl homoserine lactones (AHLs) from Boc-DL-homoserine lactone. It prioritizes EDC coupling over the traditional Schotten-Baumann (acid chloride) method, as EDC coupling is milder, tolerates functionalized side chains, and minimizes the risk of lactone hydrolysis.[2]

Experimental Workflow Diagram

SynthesisWorkflow Start Boc-DL-Homoserine Lactone Step1 Step 1: Deprotection (TFA/DCM, 1:1 ratio) Start->Step1 Acidolysis Inter Intermediate: Homoserine Lactone TFA Salt Step1->Inter Evaporate TFA Step2 Step 2: Acylation (Coupling) Carboxylic Acid + EDC·HCl + HOBt Solvent: DCM or DMF Inter->Step2 Redissolve Control CRITICAL CONTROL: Add DIPEA slowly to pH 6.0-6.5 (Do NOT exceed pH 7.0) Step2->Control End Final Product: N-Acyl Homoserine Lactone (AHL) Step2->End Purification Control->Step2

Figure 2: Step-by-step synthetic pathway for converting Boc-HSL to active AHLs, highlighting the critical pH control point.

Protocol: EDC-Mediated Synthesis of AHLs

Materials:

  • Boc-DL-homoserine lactone (1.0 equiv)[1]

  • Target Carboxylic Acid (e.g., Hexanoic acid) (1.0 equiv)[1][2]

  • Trifluoroacetic acid (TFA)[1][2][4]

  • EDC[1]·HCl (1.2 equiv)[1][2]

  • HOBt (1.2 equiv) (Optional, suppresses racemization)[1][2]

  • DIPEA (Diisopropylethylamine)[1][2]

  • Dichloromethane (DCM)[1][2]

Methodology:

1. Boc-Deprotection (The Acid Phase):

  • Dissolve Boc-DL-homoserine lactone in DCM (5 mL/mmol).

  • Add TFA equal to the volume of DCM (1:1 ratio).[1][2]

  • Stir at room temperature for 1–2 hours.

  • Self-Validation: Monitor by TLC (Check for disappearance of the high Rf Boc-starting material).

  • Workup: Concentrate in vacuo to remove TFA completely.[1][2] Co-evaporate with toluene (2x) to remove trace acid.[1][2] The product is the Homoserine Lactone TFA salt .

2. Acylation (The Neutralization Phase):

  • Dissolve the Target Carboxylic Acid, EDC[2]·HCl, and HOBt in anhydrous DCM (or DMF for polar acids).[1][2] Stir for 15 mins to activate the acid.

  • Add the Homoserine Lactone TFA salt (from Step 1) to the reaction mixture.

  • CRITICAL STEP (pH Control): Cool the mixture to 0°C. Add DIPEA dropwise while monitoring pH (using wet pH paper).

    • Target: Neutralize the TFA salt (pH ~6.0–6.5).[1][2]

    • Warning:Do NOT allow pH to rise above 7.0. Excess base will hydrolyze the lactone ring.[1]

  • Allow to warm to room temperature and stir overnight (12–16 h).

3. Purification:

  • Wash the organic layer with 5% Citric Acid (removes unreacted amine/EDC), then Saturated NaHCO₃ (removes unreacted acid), then Brine.[1][2]

  • Dry over MgSO₄ and concentrate.[1][2]

  • Purify via Flash Column Chromatography (typically EtOAc/Hexanes gradient).[1][2]

Part 5: Stability & Storage Guidelines

To maintain the integrity of Boc-DL-homoserine lactone and its derivatives, strict adherence to environmental controls is required.[1]

  • Moisture Sensitivity: The lactone ring is susceptible to hydrolysis over time if exposed to moisture.[1][2] Store in a tightly sealed container, preferably in a desiccator.

  • Temperature: Long-term storage at -20°C is recommended to prevent slow degradation.[1]

  • Solution Stability:

    • Stable: In organic solvents (DMSO, Methanol) or acidic aqueous buffers (pH < 6).[1][2]

    • Unstable: In alkaline buffers (PBS at pH 7.4 causes slow hydrolysis; pH > 8 causes rapid degradation).[1][2]

    • Protocol Tip: If using AHLs in biological assays (e.g., bacterial culture), add them to the media immediately before use, or use buffered media slightly acidified to pH 6.5 if the organism tolerates it.[2]

References

  • Galloway, W. R. J. D., et al. (2011).[1][2] "Quorum sensing in Gram-negative bacteria: small molecule modulation of AHL-mediated signalling."[1][5] Chemical Reviews.

  • Hodgkinson, J. T., et al. (2011).[1][2] "Robust routes for the synthesis of N-acylated-L-homoserine lactone (AHL) quorum sensing molecules." Tetrahedron Letters. [1][2]

  • Yates, E. A., et al. (2002).[1][2] "N-Acylhomoserine lactones undergo lactonolysis in a pH-, temperature-, and acyl chain length-dependent manner."[1] Infection and Immunity.

  • Sigma-Aldrich. "Boc-L-Homoserine lactone Product Specification (CAS 40856-59-5)."

  • PubChem. "Homoserine Lactone Compound Summary."[1][2] National Library of Medicine.[1]

Sources

Foundational

tert-Butyl N-(2-oxooxolan-3-yl)carbamate: The Gateway to Quorum Sensing Modulation

Topic: tert-Butyl N-(2-oxooxolan-3-yl)carbamate Chemical Characteristics Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary tert-Butyl N-(2-oxoo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: tert-Butyl N-(2-oxooxolan-3-yl)carbamate Chemical Characteristics Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

tert-Butyl N-(2-oxooxolan-3-yl)carbamate, commonly known as Boc-homoserine lactone (Boc-HSL) , is a pivotal chiral building block in medicinal chemistry and chemical biology. It serves as the protected precursor to N-acyl homoserine lactones (AHLs)—the primary signaling molecules used by Gram-negative bacteria for quorum sensing (QS). By masking the amine of the homoserine lactone ring with a tert-butoxycarbonyl (Boc) group, this molecule provides a stable, storable scaffold that can be selectively deprotected and functionalized to synthesize diverse QS modulators. This guide details its physicochemical profile, synthetic pathways, reactivity, and critical role in anti-virulence drug discovery.

Physicochemical Profile

The following data aggregates experimental values and computed descriptors for the L-enantiomer (CAS 40856-59-5), which is the biologically relevant stereoisomer for mimicking natural bacterial autoinducers.

Table 1: Chemical and Physical Specifications
PropertySpecificationNotes
IUPAC Name tert-butyl N-(2-oxooxolan-3-yl)carbamateAlso: (S)-tert-butyl (2-oxotetrahydrofuran-3-yl)carbamate
Common Name Boc-L-homoserine lactoneAbbr: Boc-L-HSL
CAS Number 40856-59-5 (L-isomer)132957-40-5 (Racemic/General)
Molecular Formula C₉H₁₅NO₄
Molecular Weight 201.22 g/mol
Appearance White to off-white crystalline powder
Melting Point 125 – 137 °CRange varies by purity/enantiomeric excess [1, 2]
Solubility Soluble in DCM, EtOAc, MeOH, DMSOPoorly soluble in water due to lipophilic Boc group
Chirality L-isomer (S-configuration)Essential for biological recognition by LuxR-type receptors
Stability Stable at -20°C (desiccated)Hydrolyzes in alkaline aqueous solutions (pH > 8)

Synthetic Architecture

The synthesis of Boc-homoserine lactone typically proceeds via the protection of L-homoserine lactone hydrobromide. This route preserves the integrity of the lactone ring, which is sensitive to ring-opening under strong basic conditions.

Mechanistic Pathway

The reaction involves the nucleophilic attack of the free amine (generated in situ from the HBr salt) onto the carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O).

SynthesisMechanism HSL_HBr L-Homoserine Lactone Hydrobromide Free_Amine Free Amine Intermediate HSL_HBr->Free_Amine Deprotonation Base Base (Na2CO3 / TEA) Base->Free_Amine Tetra_Int Tetrahedral Intermediate Free_Amine->Tetra_Int Nucleophilic Attack Boc2O Boc2O (Di-tert-butyl dicarbonate) Boc2O->Tetra_Int Boc_HSL Boc-L-Homoserine Lactone Tetra_Int->Boc_HSL Elimination Byproducts CO2 + t-BuOH + NaBr Tetra_Int->Byproducts

Figure 1: Mechanistic pathway for the synthesis of Boc-L-homoserine lactone from its hydrobromide salt.

Experimental Protocol: Boc-Protection of L-Homoserine Lactone

Objective: Synthesize 5.0 g of Boc-L-homoserine lactone.

Reagents:

  • L-Homoserine lactone hydrobromide (CAS 15295-77-9)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Sodium Carbonate (Na₂CO₃)

  • Solvent: Dichloromethane (DCM) or Dioxane/Water (1:1)

Step-by-Step Methodology:

  • Preparation : Suspend L-homoserine lactone hydrobromide (1.0 eq) in dry DCM (0.2 M concentration) under an inert atmosphere (N₂).

  • Neutralization : Cool the suspension to 0°C. Add Triethylamine (2.2 eq) dropwise. The solution will clarify as the free amine is liberated.

  • Addition : Add Boc₂O (1.1 eq) dissolved in a minimal amount of DCM dropwise over 15 minutes.

  • Reaction : Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor by TLC (EtOAc/Hexane 1:1, stain with Ninhydrin; product is Ninhydrin-negative, UV-inactive, but visible by I₂ stain).

  • Work-up : Wash the organic layer with 5% citric acid (to remove excess amine/TEA), followed by saturated NaHCO₃ (to remove acidic byproducts) and brine.

  • Purification : Dry over MgSO₄, filter, and concentrate in vacuo. Recrystallize from EtOAc/Hexanes if necessary to obtain a white solid.

Reactivity & Stability

Understanding the reactivity profile of Boc-HSL is critical for its use in multistep synthesis.

The "Deprotection-Acylation" Cycle

The primary utility of Boc-HSL is its ability to release the reactive amine core under controlled acidic conditions, allowing for the attachment of diverse acyl tails.

  • Acid Sensitivity (Deprotection): The Boc group is cleaved by trifluoroacetic acid (TFA) or HCl in dioxane.

    • Protocol: Treat Boc-HSL with 50% TFA/DCM for 1 hour. Remove solvent to yield HSL-TFA salt.

    • Caution: Ensure complete removal of TFA before the next coupling step, as residual acid can interfere with EDC/NHS coupling.

  • Base Sensitivity (Ring Opening): The lactone ring is thermodynamically unstable in alkaline media (pH > 8). Hydrolysis opens the ring to form N-Boc-homoserine (acyclic acid).

    • Implication: Avoid strong bases (NaOH, LiOH) during work-ups. Use mild bases like NaHCO₃ or DIPEA only when necessary and for short durations.

1H NMR Diagnostic Signatures

Verification of the structure relies on identifying specific proton environments.

  • δ 1.45 ppm (s, 9H): The characteristic tert-butyl singlet.

  • δ 4.2–4.5 ppm (m, 2H): The C-4 protons of the lactone ring (ether linkage).

  • δ 2.1–2.8 ppm (m, 2H): The C-3 protons (beta-position).

  • Absence of broad NH peak: Indicates successful protection (though the carbamate NH may appear as a broad doublet around 5.0–5.5 ppm).

Applications in Drug Discovery

Boc-HSL is the industry-standard precursor for synthesizing Quorum Sensing (QS) modulators. Bacteria use QS to coordinate biofilm formation and virulence factor secretion. By synthesizing structural analogs of native AHLs, researchers can create "Quorum Quenchers" that bind to bacterial receptors (e.g., LasR, LuxR) without activating them.

Workflow: Synthesis of QS Inhibitors

QS_Workflow Boc_HSL Boc-L-Homoserine Lactone (Stable Precursor) Deprotection Acidic Deprotection (TFA or HCl) Boc_HSL->Deprotection HSL_Salt HSL-Amine Salt (Reactive Core) Deprotection->HSL_Salt Coupling Amide Coupling (R-COOH + EDC/HOBt) HSL_Salt->Coupling + Non-native Acyl Group AHL_Analog AHL Analog (QS Modulator) Coupling->AHL_Analog Bio_Assay Biological Assay (Biofilm Inhibition / Reporter Strain) AHL_Analog->Bio_Assay

Figure 2: Workflow for converting Boc-HSL into bioactive Quorum Sensing modulators.

Key Analog Classes
  • Aryl-HSL Analogs: Replacing the alkyl tail with phenyl or heteroaryl rings often converts the molecule from an agonist to an antagonist [3].

  • alpha-Halo Analogs: Introduction of halogens (Br, Cl) on the acyl chain can enhance stability against enzymatic degradation by lactonases [4].

Safety and Handling

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Storage Protocol:

  • Store at -20°C .

  • Keep container tightly closed in a dry, well-ventilated place.

  • Moisture sensitive: Hydrolysis of the lactone ring renders the compound useless for AHL synthesis.

References

  • Frontiers in Microbiology . (2021). Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry . (2014). Synthesis and biological evaluation of novel N-α-haloacylated homoserine lactones. Retrieved from [Link]

  • PubChem . (2025). Compound Summary: tert-Butyl N-(2-oxooxolan-3-yl)carbamate. Retrieved from [Link]

Exploratory

The Enigmatic Core: A Technical Guide to the Biological Activity of tert-Butyl (tetrahydro-2-oxo-3-furanyl)carbamate

Foreword: Unveiling Potential in a Versatile Scaffold In the landscape of contemporary drug discovery, the exploration of novel chemical entities is paramount. Among the myriad of molecular scaffolds, those that blend st...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling Potential in a Versatile Scaffold

In the landscape of contemporary drug discovery, the exploration of novel chemical entities is paramount. Among the myriad of molecular scaffolds, those that blend structural rigidity with functional versatility often harbor the most profound potential. tert-Butyl (tetrahydro-2-oxo-3-furanyl)carbamate, a molecule at the intersection of lactone chemistry and amine protection strategies, represents such an enigmatic core. While its direct biological activities are not extensively documented, its structural motifs—the γ-butyrolactone ring and the tert-butoxycarbonyl (Boc)-protected amine—are well-established pharmacophores and strategic handles in medicinal chemistry.

This technical guide ventures beyond a simple datasheet, providing researchers, scientists, and drug development professionals with a synthesized, in-depth perspective on the potential biological activities of this compound. We will dissect its core components, extrapolate from established knowledge of related structures, and propose robust experimental frameworks to unlock its therapeutic promise. This document is not merely a review but a forward-looking manual designed to inspire and guide future research.

Deconstructing the Core: A Structural and Physicochemical Analysis

tert-Butyl (tetrahydro-2-oxo-3-furanyl)carbamate (PubChem CID: 3297380) is a heterocyclic building block with the molecular formula C₉H₁₅NO₄.[1] Its structure is characterized by two key features:

  • The γ-Butyrolactone (GBL) Ring: A five-membered lactone, GBL and its derivatives are known to possess a range of biological activities, most notably as central nervous system (CNS) depressants and anticonvulsants.[2][3] The lactone ring provides a rigid, polar framework that can participate in hydrogen bonding and other non-covalent interactions with biological targets.

  • The Boc-Protected Amine: The tert-butoxycarbonyl group is a widely used protecting group in organic synthesis, prized for its stability under various conditions and its facile, acid-labile removal.[4][5] In a medicinal chemistry context, the carbamate linkage itself is a critical structural motif found in numerous approved drugs, contributing to chemical stability and modulating pharmacokinetic properties.[6][7] The bulky tert-butyl group can also influence solubility and interactions with target proteins.

PropertyValueSource
Molecular Weight201.22 g/mol [1]
Molecular FormulaC₉H₁₅NO₄[1]
IUPAC Nametert-butyl N-(2-oxooxolan-3-yl)carbamate[1]
SMILESCC(C)(C)OC(=O)NC1CCOC1=O[1]
CAS Number132957-40-5[1]

Postulated Biological Activities and Mechanistic Hypotheses

Based on its structural components, we can hypothesize several avenues of biological activity for tert-Butyl (tetrahydro-2-oxo-3-furanyl)carbamate. It may act as a prodrug, with the Boc group being cleaved in vivo to release the bioactive aminobutyrolactone, or the intact molecule may exhibit its own unique pharmacology.

Anticonvulsant and Neuromodulatory Effects

The GBL core is structurally related to γ-hydroxybutyrate (GHB), a neurotransmitter and CNS depressant.[2] Furthermore, various substituted GBLs have demonstrated anticonvulsant properties.[3] This suggests that tert-Butyl (tetrahydro-2-oxo-3-furanyl)carbamate could modulate neuronal excitability.

Hypothesized Mechanism of Action:

  • GABAergic Modulation: The compound, or its de-protected amine metabolite, may interact with GABA receptors or influence the metabolism of GABA, the primary inhibitory neurotransmitter in the CNS.[8] Some 3-alkyl GABA analogues have shown anticonvulsant activity by activating L-glutamic acid decarboxylase (GAD), the enzyme responsible for GABA synthesis.[9]

  • Ion Channel Inhibition: As seen with other anticonvulsants, the molecule could potentially modulate the activity of voltage-gated sodium or calcium channels, thereby reducing neuronal firing rates.[10]

Anticonvulsant_MoA cluster_0 Potential Mechanisms Compound tert-Butyl (tetrahydro-2-oxo-3-furanyl)carbamate GABA_System GABAergic System Compound->GABA_System Ion_Channels Voltage-Gated Ion Channels Compound->Ion_Channels GAD GAD Activation GABA_System->GAD GABA_R GABA Receptor Modulation GABA_System->GABA_R Na_Ca_Block Na+/Ca2+ Channel Blockade Ion_Channels->Na_Ca_Block Outcome Reduced Neuronal Excitability GAD->Outcome GABA_R->Outcome Na_Ca_Block->Outcome

Caption: Hypothesized anticonvulsant mechanisms of action.

Antimicrobial and Anti-biofilm Potential

While less common for GBL derivatives, some carbamates and tert-butyl-containing phenols have demonstrated significant antimicrobial and antifungal properties.[11][12][13] The lactone ring is also a feature in some natural products with antimicrobial activity.

Hypothesized Mechanism of Action:

  • Membrane Disruption: The lipophilic tert-butyl group could facilitate insertion into and disruption of microbial cell membranes, leading to leakage of cellular contents and cell death.

  • Enzyme Inhibition: The carbamate or lactone moiety could act as an electrophile, reacting with nucleophilic residues in the active sites of essential microbial enzymes.

  • Biofilm Formation Inhibition: The compound may interfere with quorum sensing pathways or the production of extracellular polymeric substances, thereby preventing biofilm formation.[11]

Anti-inflammatory Activity

A structurally related class of compounds, N-(2-oxo-3-oxetanyl)carbamates, are known inhibitors of N-acylethanolamine acid amidase (NAAA), an enzyme involved in the degradation of the anti-inflammatory lipid palmitoylethanolamide.[14] This precedent suggests a potential anti-inflammatory role for our target compound.

Hypothesized Mechanism of Action:

  • NAAA Inhibition: The strained lactone ring, in concert with the carbamate, could covalently modify a key active site residue of NAAA, leading to its inhibition and a subsequent increase in anti-inflammatory endocannabinoids.[14]

Experimental Workflows for Biological Characterization

To validate these hypotheses, a structured, multi-tiered screening approach is recommended. The following protocols are designed to be self-validating, with built-in controls and orthogonal assays to ensure data integrity.

Workflow for Anticonvulsant Activity Screening

Anticonvulsant_Workflow cluster_workflow Anticonvulsant Screening Cascade Start Test Compound MES Maximal Electroshock (MES) Assay Start->MES In vivo (Mouse Model) scPTZ Subcutaneous Pentylenetetrazole (scPTZ) Assay Start->scPTZ In vivo (Mouse Model) SixHz 6-Hz Psychomotor Seizure Model (Drug-Resistant Epilepsy) Start->SixHz In vivo (Mouse Model) Neurotoxicity Rotarod Test (Neurotoxicity) Start->Neurotoxicity In vivo (Mouse Model) Dose_Response Dose-Response & ED50 Determination MES->Dose_Response If Active scPTZ->Dose_Response If Active SixHz->Dose_Response If Active MoA_Studies Mechanism of Action (Patch Clamp, Enzyme Assays) Dose_Response->MoA_Studies

Caption: Tiered workflow for in vivo anticonvulsant screening.

Step-by-Step Protocol: Maximal Electroshock (MES) Assay

  • Animal Model: Adult male ICR mice (20-25 g).

  • Compound Administration: Administer tert-Butyl (tetrahydro-2-oxo-3-furanyl)carbamate intraperitoneally (i.p.) at various doses (e.g., 30, 100, 300 mg/kg), dissolved in a suitable vehicle (e.g., 10% Tween 80 in saline). A vehicle control group is essential.

  • Time to Peak Effect: Conduct preliminary studies to determine the time of peak effect post-administration (typically 30-60 minutes).

  • Induction of Seizure: At the time of peak effect, deliver a 60 Hz alternating current (50 mA for mice) for 0.2 seconds via corneal electrodes.

  • Observation: Observe the mice for the presence or absence of a tonic hindlimb extension seizure. Protection is defined as the absence of this endpoint.

  • Data Analysis: Calculate the percentage of animals protected at each dose and determine the median effective dose (ED₅₀) using probit analysis. Compare with a positive control like phenytoin.

Protocol for Antimicrobial Susceptibility Testing

Step-by-Step Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Microorganism Strains: Use a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

  • Preparation of Inoculum: Prepare a standardized inoculum of each microorganism (e.g., 5 x 10⁵ CFU/mL) in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate, ranging from, for example, 256 µg/mL to 0.5 µg/mL.

  • Inoculation: Add the standardized inoculum to each well. Include a positive control (microorganism + broth, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

The Path Forward: From Building Block to Lead Candidate

tert-Butyl (tetrahydro-2-oxo-3-furanyl)carbamate stands as a molecule of significant latent potential. Its true value may lie not in its intrinsic activity, but in its role as a versatile synthetic intermediate. The Boc-protected amine provides a strategic point for diversification, allowing for the attachment of various pharmacophores to the GBL scaffold. A patent for a derivative of tert-butyl carbamate as an intermediate in the synthesis of the epilepsy drug lacosamide underscores this potential.[15]

Future research should focus on two parallel paths:

  • Direct Biological Evaluation: Conduct the screening workflows detailed above to comprehensively profile the intrinsic biological activities of the title compound.

  • Analogue Synthesis: Utilize the Boc-protected amine as a synthetic handle. After deprotection, the resulting free amine can be acylated, alkylated, or used in other coupling reactions to generate a library of novel GBL derivatives for structure-activity relationship (SAR) studies.

By systematically exploring both its inherent properties and its potential as a scaffold, the scientific community can fully elucidate the biological significance of tert-Butyl (tetrahydro-2-oxo-3-furanyl)carbamate and unlock its potential contribution to the development of new therapeutic agents.

References

  • Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

  • Green Chemistry Innovation. The Role of Tert-Butyl Carbamate in Modern Organic Synthesis. [Link]

  • ACS Green Chemistry Institute. BOC Deprotection. [Link]

  • Thieme. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Amerigo Scientific. tert-Butyl (tetrahydro-2-oxo-3-furanyl)carbamate. [Link]

  • National Center for Biotechnology Information. Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. [Link]

  • Google Patents.
  • ResearchGate. Synthesis of tert-butyl (2-acetylphenyl)carbamate (2). [Link]

  • National Center for Biotechnology Information. Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]

  • MDPI. tert-Butyl(2-oxo-2H-pyran-5-yl)carbamate as the First Chameleon Diene Bearing an Electron-Donating Substituent. [Link]

  • PubChem. tert-Butyl (tetrahydro-2-oxo-3-furanyl)carbamate. [Link]

  • ACS Publications. Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. [Link]

  • Wikipedia. γ-Butyrolactone. [Link]

  • ResearchGate. Antimicrobial activity of novel 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivativesy. [Link]

  • ACS Chemical Biology. Synthesis of Gamma-Butyrolactone Hormones Enables Understanding of Natural Product Induction. [Link]

  • PubMed. Neuroprotection of gamma-aminobutyric acid receptor agonists via enhancing neuronal nitric oxide synthase (Ser847) phosphorylation through increased neuronal nitric oxide synthase and PSD95 interaction and inhibited protein phosphatase activity in cerebral ischemia. [Link]

  • National Center for Biotechnology Information. Some neurochemical aspects of the depressant action of γ-butyrolactone on the central nervous system. [Link]

  • Molecular Pharmacology. Anticonvulsant properties of α-, γ-, and α,γ-substituted γ-butyrolactones. [Link]

  • ScienceDirect. Design and synthesis of γ-butyrolactone derivatives as potential spermicidal agents. [Link]

  • Google Patents. A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)
  • Science.gov. precursors gamma-butyrolactone gbl: Topics by Science.gov. [Link]

  • WebMD. Gamma Butyrolactone (Gbl) - Uses, Side Effects, and More. [Link]

  • Google Patents. Method for preparing GBL (Gamma-Butyrolactone)
  • PubMed. Synthesis and anticonvulsant activity of a new class of 2-[(arylalky)amino]alkanamide derivatives. [Link]

  • Moldovan Medical Journal. ANTIMICROBIAL ACTIVITY OF NOVEL 1-[(2,4-(DI-TERT-BUTYLPHENOXY))- 3-DIALKYLAMINO-2-PROPANOL] DERIVATIVES. [Link]

  • PubMed. 3-alkyl GABA and 3-alkylglutamic acid analogues: two new classes of anticonvulsant agents. [Link]

  • PubChem. tert-Butyl (tetrahydrofuran-3-yl)carbamate. [Link]

  • ResearchGate. In vitro antimicrobial activity of o-phenylenediamine-tert-butyl-N-1,2,3-triazole carbamate analogs. [Link]

  • PubMed. N-(2-oxo-3-oxetanyl)carbamic acid esters as N-acylethanolamine acid amidase inhibitors: synthesis and structure-activity and structure-property relationships. [Link]

  • National Center for Biotechnology Information. Identification of 2,4-Di-tert-Butylphenol as an Antimicrobial Agent Against Cutibacterium acnes Bacteria from Rwandan Propolis. [Link]

  • PubChem. tert-Butyl (1-(oxiran-2-yl)-2-phenylethyl)carbamate. [Link]

  • ScienceDirect. Synthesis and chemical carcinogen inhibitory activity of 2-tert-butyl-4-hydroxyanisole. [Link]

Sources

Foundational

Mechanistic Profiling &amp; Metabolic Fate of Furan-Based Carbamates

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Toxicologists, and Lead Optimization Scientists Executive Summary Furan-based carbamates represent a high-potential yet risk-laden class of acetylcholinest...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Toxicologists, and Lead Optimization Scientists

Executive Summary

Furan-based carbamates represent a high-potential yet risk-laden class of acetylcholinesterase (AChE) inhibitors. While the carbamate moiety provides a validated, pseudo-irreversible mechanism for boosting cholinergic transmission (relevant to Alzheimer’s Disease and Myasthenia Gravis), the incorporation of a furan ring introduces unique steric advantages and significant metabolic liabilities. This guide dissects the kinetic mechanism of these inhibitors, contrasts their binding modes against standard phenyl-carbamates, and provides a rigorous evaluation of the furan-mediated bioactivation pathways that drug developers must mitigate.

Structural Architecture: The Warhead and The Anchor

The efficacy of furan-based carbamates relies on a bipartite pharmacophore:

  • The Carbamate Warhead (

    
    ):  This is the kinetic driver. Unlike non-covalent inhibitors (e.g., donepezil), this moiety covalently modifies the active site serine.
    
  • The Furan "Anchor": Replacing the traditional phenyl ring with a furan or benzofuran moiety alters the electronic profile and lipophilicity. The furan oxygen can act as a hydrogen bond acceptor within the choline-binding pocket or the Peripheral Anionic Site (PAS), potentially increasing affinity (

    
    ) before the covalent event occurs.
    
The Kinetic Mechanism: Pseudo-Irreversible Inhibition

Unlike organophosphates which phosphorylate the enzyme (often leading to an irreversible "aged" state), carbamates carbamoylate the enzyme.[1][2] This process is reversible but slow, earning the designation "pseudo-irreversible."

The reaction follows the scheme:



  • 
    :  The reversible Michaelis complex.
    
  • 
    :  The carbamoylated enzyme (covalent intermediate).
    
  • 
    :  The leaving group (the furan-alcohol/phenol).
    
  • 
    :  The decarbamoylation rate constant (hydrolysis). For effective drugs, 
    
    
    
    must be significantly slower than the hydrolysis of acetylcholine (
    
    
    ), typically in the range of minutes to hours.
Visualization: The Kinetic Cycle

The following diagram illustrates the competitive interplay between the natural substrate (ACh) and the furan-based inhibitor.

G FreeEnzyme Free Enzyme (E) (Ser200-OH) Michaelis Michaelis Complex (EI) (Non-covalent) FreeEnzyme->Michaelis + Inhibitor (I) Michaelis->FreeEnzyme k_off Carbamoylated Carbamoylated Enzyme (E-C) (Inactive) Michaelis->Carbamoylated Carbamylation (k2) Carbamoylated->FreeEnzyme Decarbamoylation (k3) (Slow Hydrolysis) LeavingGroup Leaving Group (P) (Furan-alcohol) Carbamoylated->LeavingGroup Release P Product Product (Q) (Carbamic Acid) Carbamoylated->Product Release Q

Figure 1: Kinetic cycle of pseudo-irreversible inhibition. The efficacy of the drug is defined by the residence time of the E-C complex (determined by


).
Metabolic Liability: The Furan "Structural Alert"

While the carbamate mechanism is predictable, the furan ring introduces a critical toxicology risk. In the liver, Cytochrome P450 enzymes (specifically CYP2E1) can oxidize the furan ring. This does not lead to stable clearance metabolites but rather to reactive electrophiles.

The Bioactivation Pathway:

  • Oxidation: CYP450 oxidizes the furan double bond.[3]

  • Ring Opening: The unstable intermediate opens to form cis-2-butene-1,4-dial (BDA) or similar enedials.

  • Toxic Adducts: BDA is a potent Michael acceptor. It reacts with cellular nucleophiles (protein thiols, lysine residues, DNA) or depletes Glutathione (GSH), leading to centrilobular necrosis.

Expert Insight: Substitution on the furan ring (e.g., methyl groups) can shift the metabolic pathway but often leads to equally toxic metabolites like acetylacrolein.

Visualization: Metabolic Activation Pathway

Tox Drug Furan-Carbamate Drug Epoxide Unstable Epoxide / Hydroxylated Intermediate Drug->Epoxide Oxidation CYP CYP450 (CYP2E1) CYP->Epoxide Enedial Reactive Enedial (cis-2-butene-1,4-dial) Epoxide->Enedial Ring Opening GSH Glutathione Conjugation (Detoxification) Enedial->GSH + GSH Adduct Protein/DNA Adducts (Hepatotoxicity) Enedial->Adduct + Cellular Nucleophiles

Figure 2: The metabolic activation of the furan moiety.[4][5] The formation of the reactive enedial is the rate-limiting step for toxicity.

Experimental Validation Protocols

To validate a furan-based carbamate, one must characterize both the inhibition kinetics and the carbamylation rate. Standard


 values are time-dependent for carbamates and therefore insufficient.
Protocol: Modified Ellman’s Assay for Kinetic Constants (

,

)

Objective: Determine the bimolecular rate constant of inhibition (


) and the decarbamoylation rate (

).

Materials:

  • Enzyme: Recombinant hAChE (avoid serum butyrylcholinesterase contamination).

  • Substrate: Acetylthiocholine iodide (ATCh).

  • Chromogen: DTNB (Ellman's Reagent).[6][7]

  • Buffer: 0.1 M Phosphate, pH 8.0 (pH 7.4 is physiological, but pH 8.0 optimizes the DTNB reaction).

Workflow:

  • Incubation: Incubate Enzyme (

    
    ) with Inhibitor (
    
    
    
    ) at 5 different concentrations.
  • Time-Course Sampling: At intervals (

    
     min), remove an aliquot.
    
  • Dilution: Immediately dilute the aliquot 1:100 into the assay solution (ATCh + DTNB). Crucial Step: The dilution stops the bimolecular association (

    
    ) but allows measuring the residual activity.
    
  • Measurement: Measure Absorbance at 412 nm.

  • Calculation:

    • Plot

      
       vs. Time to get 
      
      
      
      for each concentration.
    • Plot

      
       vs. 
      
      
      
      to determine
      
      
      (slope).[1]

Data Presentation Template: Compare your novel furan-carbamates against known standards.

Compound IDStructure Type

(nM) (30 min)

(

)

(

)
Hepatotoxicity Risk (In Silico)
Rivastigmine Phenyl-carbamate4,2001,1300.005Low
Furan-Analog A 2-Furoyl-carbamateExperimentalHigh PriorityMediumHigh (Enedial formation)
Benzofuran-B Benzofuran-carbamateExperimentalHigh PrioritySlowModerate
References
  • Darvesh, S., et al. (2008).[8] "Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase."[1][2][8][9][10][11] Journal of Medicinal Chemistry. Link

  • Peterson, L.A. (2013).[4][12] "Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring." Chemical Research in Toxicology. Link

  • Colovic, M.B., et al. (2013). "Acetylcholinesterase Inhibitors: Pharmacology and Toxicology." Current Neuropharmacology. Link

  • Ellman, G.L., et al. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity."[13][14] Biochemical Pharmacology. Link

  • Wang, Y., et al. (2022).[6][11] "Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds." Drug Metabolism and Disposition. Link

Sources

Exploratory

The Synthetic Chemist's Guide to Boc-Protected Amino Lactones: A Versatile Scaffold for Modern Drug Discovery

Abstract Boc-protected amino lactones are a class of chiral building blocks that have garnered significant attention in medicinal chemistry and drug development. Their inherent conformational constraints and the presence...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Boc-protected amino lactones are a class of chiral building blocks that have garnered significant attention in medicinal chemistry and drug development. Their inherent conformational constraints and the presence of both a protected amine and a reactive lactone functionality make them valuable synthons for the construction of complex peptidomimetics, bioactive natural products, and novel therapeutic agents. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, characterization, and synthetic applications of Boc-protected amino lactones. By delving into the causality behind experimental choices and providing detailed, field-proven protocols, this guide aims to empower chemists to effectively harness the synthetic potential of these versatile scaffolds.

Introduction: The Strategic Advantage of Boc-Protected Amino Lactones

In the quest for novel therapeutics, the ability to precisely control the three-dimensional structure of molecules is paramount. Boc-protected amino lactones offer a unique combination of features that make them powerful tools in this endeavor. The tert-butyloxycarbonyl (Boc) protecting group provides a robust yet readily cleavable handle on the amino functionality, ensuring its stability to a wide range of reaction conditions while allowing for selective deprotection when needed.[1][] The lactone ring, a cyclic ester, serves as a conformationally restricted scaffold and a latent electrophile, susceptible to a variety of nucleophilic ring-opening reactions.

This guide will explore the key methodologies for the synthesis of Boc-protected amino lactones of varying ring sizes, detail their spectroscopic characterization, and showcase their utility in the synthesis of more complex molecular architectures.

Synthesis of Boc-Protected Amino Lactones: A Toolkit for the Synthetic Chemist

The construction of Boc-protected amino lactones primarily relies on the intramolecular cyclization of the corresponding N-Boc protected hydroxy amino acids. The choice of synthetic route is often dictated by the desired ring size of the lactone and the stereochemistry of the starting amino acid.

The Cornerstone: N-Boc Protection of Amino Acids

The journey to any Boc-protected amino lactone begins with the efficient and selective protection of the amino group of the parent amino acid. The most common and reliable method involves the reaction of the amino acid with di-tert-butyl dicarbonate (Boc)₂O under basic conditions.[]

Mechanism of Boc Protection:

The reaction proceeds via nucleophilic attack of the amino group on one of the carbonyl carbons of (Boc)₂O. The resulting intermediate then collapses, releasing tert-butanol, carbon dioxide, and the desired N-Boc protected amino acid.

Figure 1: General workflow for the Boc protection of an amino acid.

Experimental Protocol: General Procedure for N-Boc Protection of an Amino Acid [3]

  • Dissolution: Dissolve the amino acid (1.0 equiv) in a suitable solvent system, such as a mixture of dioxane and water or acetone and water.[4]

  • Basification: Add a base, such as sodium hydroxide or triethylamine (2.0-2.5 equiv), to the solution and cool to 0 °C in an ice bath.[4]

  • Addition of (Boc)₂O: Slowly add a solution of di-tert-butyl dicarbonate (1.1-1.2 equiv) in the same organic solvent to the cooled reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove the organic solvent.

    • Wash the aqueous residue with a nonpolar solvent like pentane or diethyl ether to remove unreacted (Boc)₂O and byproducts.

    • Acidify the aqueous layer to pH 2-3 with a cold aqueous solution of potassium hydrogen sulfate or citric acid.

    • Extract the N-Boc protected amino acid into an organic solvent such as ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purification can be achieved by crystallization or column chromatography.[1][3]

Intramolecular Cyclization: Forging the Lactone Ring

With the N-Boc protected hydroxy amino acid in hand, the next critical step is the intramolecular cyclization to form the lactone ring. The choice of cyclization agent and reaction conditions is crucial for achieving high yields and avoiding side reactions.

The Mitsunobu reaction is a powerful and widely used method for the intramolecular cyclization of hydroxy acids to form lactones.[5] This reaction proceeds with inversion of stereochemistry at the alcohol center, a critical consideration when working with chiral substrates.[3]

Mechanism of Mitsunobu Lactonization:

The reaction is initiated by the formation of a betaine intermediate from triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The alcohol of the hydroxy acid then adds to the activated phosphonium species, forming an oxyphosphonium salt, which is a good leaving group. Finally, the carboxylate anion acts as an intramolecular nucleophile, displacing the triphenylphosphine oxide and forming the lactone ring.

Mitsunobu_Lactonization Start N-Boc-Hydroxy Amino Acid Oxyphosphonium Oxyphosphonium Salt Start->Oxyphosphonium + Betaine Reagents PPh3 DEAD/DIAD Betaine Betaine Intermediate Reagents->Betaine Lactone Boc-Amino Lactone Oxyphosphonium->Lactone Intramolecular SN2 Byproducts Ph3P=O Reduced Azodicarboxylate Oxyphosphonium->Byproducts

Figure 2: Simplified workflow of a Mitsunobu lactonization reaction.

Experimental Protocol: Mitsunobu Lactonization of N-Boc-L-Threonine to a β-Lactone

  • Preparation: To a solution of N-Boc-L-threonine (1.0 equiv) and triphenylphosphine (1.5 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add diisopropyl azodicarboxylate (DIAD) (1.5 equiv) dropwise over 30 minutes.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction by TLC.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the N-Boc-L-threonine β-lactone.

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are commonly used as coupling agents in peptide synthesis and can also be employed for the synthesis of lactones from hydroxy acids. These reagents activate the carboxylic acid, making it susceptible to intramolecular nucleophilic attack by the hydroxyl group.

Experimental Protocol: DCC-Mediated Lactonization of N-Boc-L-Homoserine to a γ-Lactone

  • Preparation: Dissolve N-Boc-L-homoserine (1.0 equiv) and 4-dimethylaminopyridine (DMAP) (0.1 equiv) in anhydrous dichloromethane (DCM) and cool to 0 °C.

  • Addition of DCC: Add a solution of DCC (1.1 equiv) in DCM dropwise to the cooled reaction mixture.

  • Reaction: Stir the reaction at 0 °C for 1 hour and then at room temperature for 12-16 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Workup:

    • Filter off the DCU precipitate and wash with cold DCM.

    • Wash the filtrate with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the N-Boc-L-homoserine γ-lactone.

Spectroscopic Characterization of Boc-Protected Amino Lactones

The structural elucidation of Boc-protected amino lactones relies on standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for confirming the structure and purity of these compounds.

Table 1: Representative ¹H and ¹³C NMR Data for N-Boc-L-pyroglutamic acid (a γ-lactam, structurally similar to a γ-lactone) [6]

Assignment ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Boc -C(CH₃)₃1.4528.3
Boc -C (CH₃)₃-80.5
Boc -C=O-155.8
Lactone C=O-175.2
α-CH4.25 (dd)57.1
β-CH₂1.95-2.15 (m)25.4
γ-CH₂2.35-2.50 (m)30.8

Note: Chemical shifts are approximate and can vary depending on the solvent and substitution pattern.

Infrared (IR) Spectroscopy

The most characteristic feature in the IR spectrum of a lactone is the strong carbonyl (C=O) stretching absorption. The frequency of this absorption is dependent on the ring size of the lactone.

Table 2: Typical IR Carbonyl Stretching Frequencies for Lactones

Lactone Ring Size Carbonyl (C=O) Stretch (cm⁻¹)
β-lactone (4-membered)1820-1850
γ-lactone (5-membered)1760-1795
δ-lactone (6-membered)1735-1750
ε-lactone (7-membered)~1725

The presence of the Boc protecting group will also give rise to a characteristic carbonyl stretch around 1690-1710 cm⁻¹.

Synthetic Applications: Unleashing the Potential of Boc-Amino Lactones

The synthetic utility of Boc-protected amino lactones stems from the electrophilic nature of the lactone ring, which is susceptible to nucleophilic attack. This reactivity allows for the diastereoselective introduction of a wide range of functionalities.

Ring-Opening with Amine Nucleophiles: Access to γ- and δ-Amino Amides

The reaction of Boc-protected amino lactones with amines is a straightforward method for the synthesis of chiral amino amides, which are valuable building blocks for peptidomimetics.[7]

Amine_Ring_Opening BocAminoLactone Boc-Amino Lactone AminoAmide Boc-NH-CH(R)-(CH2)n-C(=O)NH-R' BocAminoLactone->AminoAmide + R'-NH2 Amine R'-NH2

Figure 3: Ring-opening of a Boc-amino lactone with a primary amine.

Experimental Protocol: Ring-Opening of N-Boc-L-pyroglutamic acid with Benzylamine

  • Preparation: To a solution of N-Boc-L-pyroglutamic acid (1.0 equiv) in anhydrous THF, add benzylamine (1.2 equiv).

  • Reaction: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction by TLC.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography to afford the desired N-Boc-γ-amino amide.

Ring-Opening with Organometallic Reagents: Carbon-Carbon Bond Formation

Grignard reagents and other organometallics can be used to open the lactone ring, forming a new carbon-carbon bond and generating a ketone and a secondary alcohol upon workup. This provides a route to complex chiral amino alcohols and ketones.[5]

Challenges and Troubleshooting

While the synthesis and application of Boc-protected amino lactones are generally robust, several challenges can arise:

  • Side Reactions in Mitsunobu Lactonization: The formation of dimeric and polymeric byproducts can occur, especially with less hindered hydroxy acids. This can often be mitigated by using high dilution conditions and slow addition of the reagents.[3]

  • Purification: The polarity of some Boc-amino lactones and their ring-opened products can make purification by silica gel chromatography challenging. The use of different solvent systems or alternative chromatography techniques like reversed-phase chromatography may be necessary.[8]

  • Epimerization: Under harsh basic or acidic conditions, the stereocenter alpha to the carbonyl group can be susceptible to epimerization. Careful control of pH and reaction temperature is crucial to maintain stereochemical integrity.

Conclusion

Boc-protected amino lactones are versatile and powerful building blocks in modern organic synthesis and drug discovery. Their synthesis, primarily through the intramolecular cyclization of N-Boc protected hydroxy amino acids, is well-established, with the Mitsunobu reaction being a particularly reliable method. The ability to stereoselectively open the lactone ring with a variety of nucleophiles provides access to a diverse array of chiral, non-proteinogenic amino acid derivatives and peptidomimetics. By understanding the underlying principles of their synthesis and reactivity, and by employing the detailed protocols provided in this guide, researchers can effectively utilize these valuable synthons to accelerate the discovery and development of new therapeutic agents.

References

  • Jacobine, A. M., Lin, W., Walls, B., & Zercher, C. K. (2008). Formation of gamma-lactones through CAN-mediated oxidative cleavage of hemiketals. The Journal of Organic Chemistry, 73(18), 7409–7412. [Link]

  • Organic Syntheses Procedure. L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Organic Syntheses. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Khadse, S., & Chaudhari, P. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Chemical Technology: An Indian Journal, 10(4), 132-135. [Link]

  • Google Patents. (2015). Method for preparing Boc-L-serine. CN104326943A.
  • Google Patents. (2022). N-Boc-lactam derivative and its production method, and cyclic amine derivative and its production method. JP2022035954A.
  • Harnying, W., Duangdee, N., & Berkessel, A. (2011). One-pot Preparation of (S)-N-[(S)-1-Hydroxy-4-methyl-1,1-diphenylpentan-2-yl]pyrrolidine-2-carboxamide from L-Proline. Organic Syntheses. [Link]

  • ResearchGate. (2015). Flow protocol for the preparation of N -Boc- β -amino ketones 3a – g. ResearchGate. [Link]

  • Google Patents. (2006). Process for preparing Boc protected amino acid by (Boc) O. CN1793110A.
  • PubMed Central (PMC). (2011). Multigram-scale Synthesis of Enantiopure 3,3-Difluoroproline. National Institutes of Health. [Link]

  • Master Organic Chemistry. (2023). Mitsunobu Reaction. Master Organic Chemistry. [Link]

  • Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
  • Organic Chemistry Portal. Lactone synthesis. Organic Chemistry Portal. [Link]

  • ACS Publications. (2019). C–H Functionalization as a Powerful Method for Direct Synthesis of Lactones. ACS Catalysis. [Link]

  • PubMed Central (PMC). (2022). Total Synthesis of Polysubstituted γ-Butyrolactone Lignans (−)-Hinokinin, (−)-Bicubebin B, and (−)-Isodeoxypodophyllotoxin via Oxime Carbonate Formation. National Institutes of Health. [Link]

  • ResearchGate. (2001). Solid phase synthesis of glutamic acid derivatives via nucleophilic ring opening of N-Boc pyroglutamate with heteronucleophiles. ResearchGate. [Link]

  • ResearchGate. (2015). Synthesis of title compound 5 from Boc-L-ornithine. ResearchGate. [Link]

  • Sciforum. (2005). Studies towards use of di-tert-butyl-dicarbonate both as a protecting and activating group in the synthesis of dipeptide. MDPI. [Link]

  • ResearchGate. (2006). ChemInform Abstract: Benzotriazole Reagents for the Syntheses of Fmoc-, Boc-, and Alloc-Protected Amino Acids. ResearchGate. [Link]

  • Google Patents. (2016). Improved synthetic method of alpha-amino-gamma-butyrolactone hydrochloride. CN105732543A.
  • ResearchGate. (2017). 1 H-NMR spectrum of N-Boc glutamic acid. ResearchGate. [Link]

  • Bibliomed. (2019). Side reactions in peptide synthesis: An overview. Bibliomed. [Link]

  • PubMed. (2013). Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies. National Library of Medicine. [Link]

  • Royal Society of Chemistry. (2024). Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. RSC Publishing. [Link]

  • ChemRxiv. (2023). Catalytic Serine Labeling in Nonaqueous, Acidic Media. ChemRxiv. [Link]

  • PubMed Central (PMC). (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. National Institutes of Health. [Link]

  • University of Regensburg. (n.d.). Carbonyl - compounds - IR - spectroscopy. University of Regensburg. [Link]

  • ResearchGate. (2002). Divergent Reaction Pathways in Amine Additions to β-Lactone Electrophiles. An Application to β-Peptide Synthesis. ResearchGate. [Link]

  • ResearchGate. (2020). Synthesis of Gamma-Butyrolactone Hormones Enables Understanding of Natural Product Induction. ResearchGate. [Link]

  • ResearchGate. (2003). shows the IR spectra of lactone 15 neat, NaCl , γ -hydroxybutyrat in... ResearchGate. [Link]

  • PubMed Central (PMC). (2016). Radical Mediated Decarboxylation of Amino Acids via Photochemical Carbonyl Sulfide (COS) Elimination. National Institutes of Health. [Link]

  • MDPI. (2020). Synthesis of (2S,3S)-3-Aroyl Pyroglutamic Acid Amides. MDPI. [Link]

  • ResearchGate. (2004). Facile inversion of configuration of N-Boc-??-aminoalcohols via SN2 cyclization to oxazolidinones. ResearchGate. [Link]

  • Reddit. (2021). Purification of strong polar and basic compounds. r/Chempros. [Link]

Sources

Foundational

Technical Guide: Spectroscopic Validation of Boc-DL-Homoserine Lactone

Executive Summary & Strategic Utility Boc-DL-homoserine lactone (tert-butyl (2-oxotetrahydrofuran-3-yl)carbamate) is a critical intermediate in the synthesis of N-acyl homoserine lactones (AHLs)—the primary signaling mol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Utility

Boc-DL-homoserine lactone (tert-butyl (2-oxotetrahydrofuran-3-yl)carbamate) is a critical intermediate in the synthesis of N-acyl homoserine lactones (AHLs)—the primary signaling molecules for quorum sensing in Gram-negative bacteria. Its structural integrity is the linchpin of successful peptidomimetic and chemical biology workflows.

This guide provides a self-validating spectroscopic framework.[1] Unlike standard data sheets, this document focuses on causality : identifying not just where a peak appears, but why it appears there and how its deviation signals specific synthetic failures (e.g., ring hydrolysis or Boc-deprotection).[1]

Structural Analysis & Theoretical Basis

The molecule consists of two competing carbonyl environments and a rigid lactone ring. Understanding these electronic environments is prerequisite to interpreting the data.[1]

  • The Lactone Ring (C=O at C2): The 5-membered dihydrofuran-2-one ring introduces angle strain, forcing the carbonyl stretching frequency significantly higher (~1775 cm⁻¹) than acyclic esters. This is your primary "heartbeat" signal; if this shifts lower, the ring has opened.[1]

  • The Boc-Carbamate (C=O at Carb): A standard urethane carbonyl, stabilized by resonance from the nitrogen lone pair, appearing at lower energy (~1690–1710 cm⁻¹).

  • Chirality: While this guide covers the DL-racemate, the spectroscopic data (NMR/IR/MS) in achiral solvents (CDCl₃) is identical to the pure enantiomers (L- or D-).

Spectroscopic Characterization Data

A. Infrared Spectroscopy (FT-IR)

Methodology: ATR (Attenuated Total Reflectance) or KBr Pellet.[1]

Functional GroupFrequency (cm⁻¹)IntensityDiagnostic Significance
Lactone C=O 1770 – 1785 Strong (Sharp)CRITICAL: Presence confirms intact lactone ring.[1] Disappearance indicates hydrolysis to Boc-homoserine.[1]
Carbamate C=O 1680 – 1710StrongConfirms Boc protection.[1]
N-H Stretch 3300 – 3350Medium (Broad)Hydrogen bonding indicator.[1]
C-H (sp³) 2970 – 2990MediumMethyl stretches of the tert-butyl group.[1]
C-O-C Stretch 1150 – 1170StrongEther linkage of the ester/lactone.[1]
B. Nuclear Magnetic Resonance (¹H & ¹³C NMR)

Solvent: CDCl₃ (Deuterochloroform).[1] Reference: TMS (0.00 ppm) or CHCl₃ residual (7.26 ppm).

¹H NMR Data (400 MHz)
PositionShift (δ ppm)MultiplicityIntegrationCoupling (Hz)Assignment Logic
NH 5.05 – 5.30Broad Singlet/Doublet1HJ ≈ 6.5Exchangeable amide proton.[1]
H-3 4.20 – 4.45Multiplet1H-Deshielded by adjacent N and C=O.[1] The chiral center.[1]
H-5a, 5b 4.15 – 4.30Multiplet2H-Highly deshielded by ring oxygen.[1] Often overlaps with H-3.[1]
H-4a 2.55 – 2.75Multiplet1H-Diastereotopic proton (ring rigidity).[1]
H-4b 2.10 – 2.30Multiplet1H-Diastereotopic proton.[1]
Boc-CH₃ 1.45Singlet9H-Diagnostic "anchor" signal.[1] High intensity.
¹³C NMR Data (100 MHz)
CarbonShift (δ ppm)Environment
C-2 (Lactone) 175.2 Ester carbonyl, deshielded by ring oxygen.[1]
C-Boc (C=O) 155.6Carbamate carbonyl.
C-Quat (tBu) 80.5Quaternary carbon of the tert-butyl group.[1]
C-5 65.8Methylene next to oxygen (ether-like).[1]
C-3 50.2Methine chiral center (alpha to N).[1]
C-4 29.8Ring methylene.[1]
CH₃ (Boc) 28.3Methyl carbons (3x).[1]
C. Mass Spectrometry (ESI-MS)

Mode: Positive Ion Mode (ESI+).

Ion Speciesm/z ValueInterpretation
[M+Na]⁺ 224.1 Sodium adduct (Very common in ESI).[1]
[M+H]⁺ 202.1Protonated molecular ion (often weak due to Boc fragmentation).[1]
[M+H - Boc]⁺ 102.1Fragment: Loss of Boc group (cleavage of carbamate).[1] Corresponds to the homoserine lactone core.[1][2][3]
[M+H - tBu]⁺ 146.1Fragment: Loss of isobutylene (56 Da).[1]

Experimental Workflow: Synthesis & Purification Logic

The following diagram illustrates the logical flow for synthesizing and validating the compound, highlighting the critical "Self-Validating" checkpoints.

SynthesisWorkflow Start Start: L-Homoserine Lactone HBr Protection Boc Protection ((Boc)2O, Et3N, Dioxane/H2O) Start->Protection Nucleophilic Attack Workup Acidic Wash (pH 4) & Extraction (EtOAc) Protection->Workup Remove salts Drying Drying (MgSO4) & Concentration Workup->Drying Crude Crude Product Drying->Crude Check1 CHECKPOINT 1: IR Is peak at 1775 cm⁻¹ present? Crude->Check1 Recryst Recrystallization (EtOAc/Hexanes) Check1->Recryst Yes (Ring Intact) Fail FAILURE: Hydrolysis to Boc-Homoserine (Open Ring) Check1->Fail No (Peak ~1710 only) Final Pure Boc-HSL (White Solid) Recryst->Final

Caption: Synthesis workflow emphasizing the IR checkpoint at 1775 cm⁻¹ to ensure lactone ring integrity before final purification.

Detailed Protocol: Self-Validating Synthesis

This protocol is designed to minimize ring opening, a common artifact when working with lactones in basic conditions.[1]

Reagents:

  • DL-Homoserine lactone hydrobromide (1.0 eq)[1]

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

  • Triethylamine (Et₃N) (2.2 eq) — Critical: Must neutralize HBr and activate amine.

  • Dichloromethane (DCM) or Dioxane/Water (1:1).[1]

Step-by-Step Methodology:

  • Neutralization (The Risk Zone): Suspend Homoserine lactone HBr in DCM at 0°C. Add Et₃N dropwise.

    • Why: Low temperature prevents base-catalyzed hydrolysis of the lactone ring.[1]

  • Protection: Add (Boc)₂O solution slowly. Allow to warm to Room Temperature (RT) and stir for 12 hours.

  • Quench & Wash (The Validation Step): Wash the organic layer with 0.5M HCl (cold) followed by brine.

    • Self-Validating Check: The aqueous wash must remain acidic.[1] If the pH rises > 7 during workup, the lactone ring will hydrolyze to the open-chain acid.

  • Isolation: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from Ethyl Acetate/Hexanes.

    • Yield Target: >85%.[1][3][4]

    • Appearance: White to off-white crystalline solid.[1]

Troubleshooting & Quality Control

Use the following logic tree to diagnose spectral anomalies.

SpectralLogic Sample Unknown Sample Spectrum IR_Check IR: 1775 cm⁻¹ Peak? Sample->IR_Check NMR_Check 1H NMR: 1.45 ppm Singlet? IR_Check->NMR_Check Yes Hydrolyzed Impurity: Boc-Homoserine (Ring Opened) IR_Check->Hydrolyzed No (Shift to 1710-1740) Valid Valid Boc-HSL NMR_Check->Valid Yes (9H) Deprotected Impurity: HSL-HBr (Boc Lost) NMR_Check->Deprotected No

Caption: Diagnostic logic flow for identifying common degradation products using IR and NMR markers.

Common Failure Modes:
  • Ring Opening (Hydrolysis):

    • Cause: Exposure to high pH (>8) or moisture during storage.[1]

    • Evidence: Disappearance of IR peak at 1775 cm⁻¹.[1] Appearance of broad OH stretch (acid) in IR.[1][5] In NMR, the diastereotopic splitting of H-4/H-5 simplifies as the ring flexibility increases.

  • Boc Removal:

    • Cause: Exposure to trace acids (e.g., HCl in CDCl₃).[1]

    • Evidence: Loss of 1.45 ppm singlet in ¹H NMR.[1]

References

  • Blackwell, H. E., et al. (2003).[1] "Design, Synthesis, and Characterization of Non-Native Homoserine Lactone Antagonists of Quorum Sensing." Journal of Organic Chemistry.

  • Geske, G. D., O'Neill, J. C., & Blackwell, H. E. (2008).[1] "N-phenylacetanoyl-L-homoserine lactones can strongly antagonize or agonize quorum sensing receptors."[1] ACS Chemical Biology.[1]

  • Gottlieb, H. E., et al. (1997).[1][6] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry.

  • SDBS Database. "Spectral Database for Organic Compounds."[1] National Institute of Advanced Industrial Science and Technology (AIST).[1]

Sources

Exploratory

Technical Guide: Physical and Chemical Properties of CAS 132957-40-5

tert-Butyl (2-oxotetrahydrofuran-3-yl)carbamate[1] Part 1: Executive Summary & Core Identity CAS 132957-40-5 , chemically known as tert-butyl (2-oxotetrahydrofuran-3-yl)carbamate (or N-Boc-homoserine lactone), is a prote...

Author: BenchChem Technical Support Team. Date: February 2026

tert-Butyl (2-oxotetrahydrofuran-3-yl)carbamate[1]

Part 1: Executive Summary & Core Identity

CAS 132957-40-5 , chemically known as tert-butyl (2-oxotetrahydrofuran-3-yl)carbamate (or N-Boc-homoserine lactone), is a protected amino lactone derivative widely utilized in organic synthesis and medicinal chemistry.[1] It serves as a critical chiral building block for the synthesis of non-natural amino acids and is a structural analog of N-acyl homoserine lactones (AHLs), the signaling molecules used by Gram-negative bacteria for quorum sensing.

This guide provides a comprehensive technical analysis of its physicochemical properties, stability profiles, and synthetic utility, designed for researchers in drug discovery and chemical biology.

1.1 Chemical Identity Table
PropertyDetail
CAS Number 132957-40-5
IUPAC Name tert-butyl N-(2-oxotetrahydrofuran-3-yl)carbamate
Common Synonyms Boc-homoserine lactone; Boc-HSL; (S)-Boc-2-aminobutyrolactone (stereoisomer specific)
Molecular Formula C

H

NO

Molecular Weight 201.22 g/mol
SMILES CC(C)(C)OC(=O)NC1CCOC1=O
InChI Key IMWMFJMYEKHYKG-UHFFFAOYSA-N
Stereochemistry CAS 132957-40-5 is often used generically; however, the (S)-enantiomer (derived from L-homoserine) is the predominant form in bioactive synthesis.[1][2]
Part 2: Physical Properties

The physical characteristics of CAS 132957-40-5 are defined by the interaction between the lipophilic tert-butyloxycarbonyl (Boc) group and the polar lactone ring.

2.1 Physicochemical Data
PropertyValue / DescriptionNote
Appearance White to off-white crystalline solidHygroscopic upon prolonged storage.
Melting Point 116 – 119 °CSharp melting range indicates high crystallinity.
Boiling Point ~350 °C (Predicted)Decomposes before boiling at atmospheric pressure.
Solubility (Organic) Soluble in DCM, EtOAc, MeOH, DMSOHigh solubility due to Boc group.
Solubility (Aqueous) Sparingly solubleLactone hydrolysis may occur in basic aqueous media.
Density ~1.18 g/cm³Predicted value.
LogP 0.85Indicates moderate lipophilicity; membrane permeable.
2.2 Stability Profile
  • Thermal Stability: Stable up to its melting point. Thermal decomposition (loss of isobutylene) occurs at temperatures >150 °C.

  • Hydrolytic Stability:

    • Acidic pH: The lactone ring is relatively stable, but the Boc group is acid-labile (cleaved by TFA/HCl).

    • Basic pH: The lactone ring is highly susceptible to hydrolysis (saponification), opening to form the corresponding hydroxy-acid (N-Boc-homoserine). Avoid storage in basic buffers.

Part 3: Chemical Properties & Reactivity

The chemical behavior of CAS 132957-40-5 is governed by two reactive centers: the carbamate nitrogen (protected amine) and the lactone carbonyl .

3.1 Reactivity Matrix[1]
  • N-Deprotection: Treatment with Trifluoroacetic acid (TFA) or HCl in dioxane removes the Boc group, yielding the homoserine lactone salt (e.g., CAS 2185-03-7).

  • Ring Opening (Nucleophilic Attack): The lactone carbonyl is susceptible to nucleophilic attack by amines or hydroxide.

    • Reaction with Amines: Opens the ring to form N-Boc-homoserine amides.

    • Reaction with Hydroxide: Opens the ring to form N-Boc-homoserine.

  • Alpha-Alkylation: The proton at the C3 position (alpha to the carbonyl and nitrogen) is acidic. It can be deprotonated (using LDA or LiHMDS) to introduce substituents at the alpha-position, though this risks racemization.

3.2 Degradation Pathway Visualization

The following diagram illustrates the primary degradation (hydrolysis) and deprotection pathways.

G Compound Boc-Homoserine Lactone (CAS 132957-40-5) Acid Homoserine Lactone Salt (Deprotection Product) Compound->Acid TFA or HCl (Acidic cleavage) OpenRing N-Boc-Homoserine (Hydrolysis Product) Compound->OpenRing NaOH/H2O (Basic hydrolysis)

Caption: Chemical fate of CAS 132957-40-5 under acidic (deprotection) and basic (hydrolysis) conditions.[3][4]

Part 4: Analytical Characterization

Accurate identification requires specific spectroscopic fingerprints. The following data is based on the (S)-enantiomer but applies to the racemate as well.

4.1 Nuclear Magnetic Resonance (NMR)

H NMR (400 MHz, CDCl

):
  • 
    5.05  (br s, 1H, NH ): Broad singlet, exchangeable.
    
  • 
    4.44  (td, J = 9.0, 1.2 Hz, 1H, H-3 ): Alpha-proton, diagnostic for stereochemistry integrity.
    
  • 
    4.25  (ddd, J = 11.4, 9.3, 5.8 Hz, 1H, H-5a ): Gamma-proton (ether linkage).
    
  • 
    4.15 – 4.30  (m, 1H, H-5b ): Overlaps with H-5a.
    
  • 
    2.75  (m, 1H, H-4a ): Beta-proton.
    
  • 
    2.18  (m, 1H, H-4b ): Beta-proton.
    
  • 
    1.46  (s, 9H, Boc ): Characteristic singlet for the tert-butyl group.
    

C NMR (100 MHz, CDCl

):
  • Carbonyls: ~175 ppm (Lactone C=O), ~155 ppm (Carbamate C=O).

  • C-O: ~80 ppm (Boc quaternary C), ~65 ppm (C-5).

  • C-N: ~50 ppm (C-3).

  • Aliphatic: ~30 ppm (C-4), ~28 ppm (Boc methyls).

4.2 Mass Spectrometry (MS)
  • ESI-MS (+): m/z 224.1 [M+Na]

    
    , 146.1 [M - tBu + H]
    
    
    
    .
  • Interpretation: The parent ion is often observed as the sodium adduct. The loss of the tert-butyl group is a common fragmentation pathway.

Part 5: Experimental Protocols
5.1 Synthesis of N-Boc-L-Homoserine Lactone

This protocol describes the protection of L-homoserine lactone hydrobromide/hydrochloride to yield CAS 132957-40-5.

Reagents:

  • L-Homoserine lactone hydrobromide (CAS 15295-77-9)

  • Di-tert-butyl dicarbonate (Boc

    
    O)
    
  • Triethylamine (Et

    
    N) or Diisopropylethylamine (DIPEA)
    
  • Dichloromethane (DCM)

Procedure:

  • Preparation: Suspend L-homoserine lactone hydrobromide (1.0 equiv) in dry DCM (0.2 M concentration) under an inert atmosphere (N

    
    ).
    
  • Neutralization: Cool to 0 °C. Add Et

    
    N (2.2 equiv) dropwise. The suspension will clear as the free base is liberated.
    
  • Protection: Add Boc

    
    O (1.1 equiv) dissolved in a minimal amount of DCM dropwise over 15 minutes.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (stain with Ninhydrin or KMnO

    
    ).
    
  • Work-up:

    • Wash the organic layer with 1M HCl (to remove excess amine), saturated NaHCO

      
      , and brine.
      
    • Dry over anhydrous Na

      
      SO
      
      
      
      and concentrate in vacuo.
  • Purification: Recrystallize from EtOAc/Hexanes or purify via silica gel chromatography (Eluent: 30-50% EtOAc in Hexanes) to yield the white solid.

5.2 Synthesis Workflow Diagram

Synthesis Start L-Homoserine Lactone HBr (Starting Material) Step1 Neutralization (Et3N / DCM, 0°C) Start->Step1 Step2 Boc Protection (Boc2O, RT, 12h) Step1->Step2 Workup Extraction & Washing (HCl, NaHCO3) Step2->Workup Product N-Boc-Homoserine Lactone (CAS 132957-40-5) Workup->Product

Caption: Step-by-step synthetic route for the production of CAS 132957-40-5 from homoserine lactone salts.

Part 6: Safety & Handling (GHS)

Signal Word: Warning

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Precautionary Measures:

  • P261: Avoid breathing dust/fume.

  • P280: Wear protective gloves/eye protection.

  • Storage: Store at -20 °C for long-term stability. Keep desiccated to prevent hydrolysis.

References
  • PubChem. tert-Butyl (tetrahydro-2-oxo-3-furanyl)carbamate (CAS 132957-40-5).[1] National Library of Medicine. Available at: [Link]

  • Li, Z., et al. (2020). Site-Selective Deuteration of α-Amino Esters with 2-Hydroxynicotinaldehyde as a Catalyst. ACS Omega. (Provides NMR data for the Boc-lactone analog). Available at: [Link]

  • Schupp, M. (2020).[3] Doctoral Thesis: Synthesis of Boc-homoserine lactone. CeMM. (Details synthesis and physical appearance). Available at: [Link]

Sources

Foundational

Unlocking New Therapeutic Frontiers: Potential Research Applications of Substituted Furanylcarbamates

An In-Depth Technical Guide for Researchers Executive Summary The confluence of distinct chemical scaffolds into novel molecular architectures is a cornerstone of modern drug discovery. This guide focuses on the substitu...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

Executive Summary

The confluence of distinct chemical scaffolds into novel molecular architectures is a cornerstone of modern drug discovery. This guide focuses on the substituted furanylcarbamate core, a structure that marries the versatile biological profile of the furan ring with the pharmacologically validated carbamate moiety. While the carbamate group is a well-established pharmacophore in approved drugs, particularly as a cholinesterase inhibitor, its combination with a substituted furan ring opens a rich design space for novel therapeutic agents. This document provides a technical exploration of the potential research applications of this chemical class, grounded in existing evidence and field-proven methodologies. We will delve into the primary therapeutic targets, including neurodegenerative disorders, oncology, and infectious diseases, while providing the causal logic behind experimental designs and detailed, actionable protocols for preclinical evaluation. The objective is to equip researchers with the foundational knowledge and practical tools necessary to investigate and harness the therapeutic potential of substituted furanylcarbamates.

Chapter 1: The Furanylcarbamate Scaffold: A Synthesis of Opportunity

The strategic design of new chemical entities often involves the hybridization of privileged structures. The furanylcarbamate scaffold is a prime example, integrating a five-membered aromatic furan heterocycle with a carbamate functional group. This combination is not arbitrary; it is a deliberate design choice aimed at creating molecules with enhanced biological activity and favorable drug-like properties.

  • The Furan Moiety: The furan ring is a component of numerous natural and synthetic compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3] Its aromatic nature and ability to participate in various molecular interactions make it a versatile building block for medicinal chemistry.

  • The Carbamate Moiety: The carbamate group is renowned for its chemical stability and its role as a key interacting element in many therapeutic agents.[4] It is structurally similar to a peptide bond, allowing it to act as a surrogate in peptidomimetic design, and is famously the core functional group in cholinesterase inhibitors like rivastigmine, which is used in the management of Alzheimer's disease.[5][6] Carbamates are also found in antiviral and anticancer drugs and can be employed as prodrug handles to improve solubility or enable targeted activation.[7]

The synthesis of furanylcarbamates, however, can be challenging due to the reactivity of the furan ring, particularly at the "furylic" position, which can lead to low yields with standard synthetic methods.[7] An effective workaround involves an oxanorbornadiene (OND)-based strategy, which utilizes a stable intermediate that undergoes a retro-Diels-Alder reaction to yield the desired furfuryl carbamate, providing a more reliable synthetic route.[8]

Chapter 2: Core Therapeutic Targets and Mechanistic Insights

The unique structural attributes of substituted furanylcarbamates suggest their potential utility across several key disease areas. The following sections explore these applications, grounded in the established pharmacology of their constituent moieties.

Neurodegenerative Disorders: Targeting Cholinergic Deficits

A primary and highly promising application for furanylcarbamates lies in the treatment of neurodegenerative conditions like Alzheimer's disease (AD). The pathology of AD is complex, but a significant component is the loss of cholinergic neurons, leading to a deficit in the neurotransmitter acetylcholine (ACh).[5][9]

Causality of Experimental Approach: The carbamate functional group is a proven pharmacophore for inhibiting cholinesterases (ChE), the enzymes responsible for breaking down acetylcholine.[10] By inhibiting acetylcholinesterase (AChE) and potentially butyrylcholinesterase (BChE), these compounds can increase the synaptic concentration and duration of action of ACh, thereby ameliorating cognitive deficits.[11][12] The furan ring and its substituents can be systematically modified to fine-tune binding affinity for the enzyme's active site, improve blood-brain barrier penetration, and modulate pharmacokinetic properties. This makes the furanylcarbamate scaffold an ideal candidate for developing novel, multi-target-directed ligands for AD.[5][10]

Cholinergic_Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron ACh_Vesicle ACh Vesicle ACh_Released Acetylcholine (ACh) ACh_Vesicle->ACh_Released Release AChE AChE ACh_Released->AChE Hydrolysis by ACh_Receptor ACh Receptor ACh_Released->ACh_Receptor Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate Furanylcarbamate Furanylcarbamate Inhibitor Furanylcarbamate->AChE Inhibits Signal Signal Transduction ACh_Receptor->Signal Activates

Caption: Cholinergic synapse showing ACh release, binding, and inhibition of AChE by a furanylcarbamate.

Oncology: A Multi-pronged Anti-cancer Strategy

The furan nucleus is present in several compounds with demonstrated anticancer activity.[13][14] Likewise, the carbamate moiety is a feature of established chemotherapeutics.[7][15] This suggests that substituted furanylcarbamates could serve as a promising scaffold for novel anticancer agents.

Causality of Experimental Approach: The rationale for investigating these compounds in oncology is twofold. First, specific substitutions on the furan ring can lead to potent biological effects. For example, a 7-(2-furanyl)-azaindole derivative was shown to be a potent inhibitor of tubulin polymerization, binding at the colchicine site and arresting the cell cycle in the G2/M phase.[14] Second, the carbamate group can be designed to interact with various enzymatic targets or to improve the drug-like properties of the molecule. The combination allows for the development of agents that could interfere with critical cellular processes like cell division or act as vascular disrupting agents.[14]

Cell_Cycle_Arrest G1 G1 S S G1->S G2 G2 S->G2 M M (Mitosis) G2->M M->G1 Inhibitor Furanyl-based Compound Inhibitor->G2 Arrest

Caption: Simplified cell cycle showing G2/M phase arrest induced by a furanyl-containing compound.

Infectious Diseases: Novel Antimicrobial Agents

There is a critical need for new antimicrobial agents to combat rising drug resistance. Heterocyclic compounds, including furan derivatives, have long been a source of antimicrobial leads.[3][16]

Causality of Experimental Approach: The furan ring can be derivatized to create compounds with potent activity against a range of pathogens. For instance, 2-bromo-5-(2-bromo-2-nitrovinyl)furan has demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria by reacting directly with thiol groups in proteins, causing cellular damage.[17] The carbamate portion of the molecule can be modified to enhance cell wall penetration, improve metabolic stability, or interact with specific microbial enzymes, providing a rational basis for designing novel furanylcarbamate-based antibiotics or antifungals.

Chapter 3: Methodologies for Preclinical Evaluation

A robust and reproducible experimental workflow is critical for validating the therapeutic potential of any new chemical series. This chapter outlines core protocols for the synthesis and in vitro evaluation of substituted furanylcarbamates.

General Synthesis Workflow

The synthesis of these compounds requires careful planning to overcome the inherent reactivity of the furan moiety. The following workflow is based on an oxanorbornadiene (OND)-based strategy.[8]

Synthesis_Workflow cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Carbamate Formation cluster_2 Step 3: Deprotection Furfuryl_Alcohol 5-Substituted Furfuryl Alcohol Activation Activation (e.g., with phosgene equivalent) Furfuryl_Alcohol->Activation OND_Carbonate OND Carbonate Intermediate Activation->OND_Carbonate OND_Carbamate Stable OND Carbamate OND_Carbonate->OND_Carbamate Amine Primary/Secondary Amine (R-NH2) Amine->OND_Carbamate Final_Product Substituted Furanylcarbamate OND_Carbamate->Final_Product Retro-Diels-Alder Thiol Thiol Mediator Thiol->Final_Product

Caption: A three-step workflow for the synthesis of furanylcarbamates via an OND intermediate.

Experimental Protocol: Synthesis of a Model Furanylcarbamate

  • Carbonate Formation: Dissolve the starting 5-substituted furfuryl alcohol in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere (N2 or Ar). Cool the solution to 0°C.

  • Add a phosgene equivalent (e.g., triphosgene) and a non-nucleophilic base (e.g., pyridine) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Perform an aqueous workup and purify the resulting intermediate carbonate by column chromatography.

  • Carbamate Synthesis: Dissolve the purified carbonate and the desired amine in an appropriate solvent (e.g., THF).

  • Stir the reaction at room temperature for 12-24 hours.

  • Remove the solvent under reduced pressure and purify the stable OND carbamate product.

  • Retro-Diels-Alder Reaction: Dissolve the OND carbamate in a solvent and add a thiol mediator.

  • Heat the reaction mixture as required (e.g., 50-80°C) to facilitate the retro-Diels-Alder reaction, monitoring by TLC.

  • Upon completion, perform a final workup and purification to yield the target substituted furanylcarbamate.

In Vitro Evaluation Protocols

Protocol 1: Cholinesterase Inhibition Assay (Ellman’s Method)

This colorimetric assay quantifies AChE activity.

  • Reagent Preparation: Prepare phosphate buffer (pH 8.0), DTNB solution, acetylthiocholine iodide (ATCI) solution, and a solution of the test compound (furanylcarbamate) in a suitable solvent (e.g., DMSO, diluted in buffer).

  • Assay Setup: In a 96-well plate, add buffer, DTNB solution, and the test compound at various concentrations. Add a control with solvent only.

  • Enzyme Addition: Add AChE enzyme solution to all wells and incubate for 15 minutes at 25°C.

  • Reaction Initiation: Add the substrate (ATCI) to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction. Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value (the concentration that causes 50% inhibition).

Protocol 2: Cytotoxicity Assessment (MTT Assay)

This assay measures cell viability and is a standard method for screening anticancer compounds.[18][19]

  • Cell Culture: Plate cancer cells (e.g., HT-29 for colon cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.

  • Compound Treatment: Prepare serial dilutions of the furanylcarbamate compounds. Remove the old media from the cells and add media containing the test compounds. Include untreated and solvent-only controls.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measurement & Analysis: Measure the absorbance at ~570 nm. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[13]

Data Presentation

Quantitative results from in vitro assays should be summarized for clear comparison.

Table 1: Comparative Cytotoxicity of Substituted Furanylcarbamates

Compound ID Substitution Pattern Cell Line IC50 (µM)[13] Selectivity Index (SI)
FC-01 5-nitro, N-phenyl HT-29 (Colon) 15.2 3.1
FC-02 5-chloro, N-phenyl HT-29 (Colon) 22.8 2.5
FC-03 5-nitro, N-benzyl A549 (Lung) 11.5 4.2
FC-04 5-chloro, N-benzyl A549 (Lung) 18.9 3.3

| Doxorubicin | (Control) | HT-29 (Colon) | 0.8 | - |

Note: Selectivity Index (SI) is calculated as IC50 in a normal cell line / IC50 in the cancer cell line.

Table 2: Cholinesterase Inhibition Profile

Compound ID Substitution Pattern AChE IC50 (µM) BChE IC50 (µM)
FC-05 5-methoxy, N-propyl 0.52 1.25
FC-06 5-H, N-propyl 1.10 3.40
Rivastigmine (Control) 4.5 0.03

| Donepezil | (Control) | 0.02 | 6.5 |

Chapter 4: Future Directions and Conclusion

The substituted furanylcarbamate scaffold represents a fertile ground for therapeutic innovation. The true potential lies not just in optimizing activity towards a single target but in engineering multi-target-directed ligands (MTDLs) . For a complex multifactorial disease like Alzheimer's, a single molecule that combines cholinesterase inhibition with anti-inflammatory or neuroprotective properties could offer significant advantages over single-target therapies.[10] The strategic modification of substituents on the furan ring and the carbamate nitrogen provides the chemical tractability to pursue such designs.

Furthermore, the role of furanylcarbamates as prodrugs warrants deeper investigation.[8] A stable, inactive furanylcarbamate could be designed to undergo enzymatic cleavage in a specific tissue, such as a tumor microenvironment, releasing an active cytotoxic agent. This approach could significantly improve the therapeutic index and reduce systemic toxicity.

References

  • Synthesis and Reactivity of 5-Substituted Furfuryl Carbamates via Oxanorbornadienes. (2017). National Institutes of Health. [Link]

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  • Synthesis of 2,4-disubstituted pyrroles by rearrangements of 2-furanyl carbamates. PubMed. [Link]

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Exploratory

An In-Depth Technical Guide on the Chemical Stability and Resonance of the Carbamate Group

Abstract: The carbamate functional group is a cornerstone in modern medicinal chemistry and drug development, serving as a versatile linker in prodrugs and a stable surrogate for the peptide bond.[1][2] Its utility is de...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The carbamate functional group is a cornerstone in modern medicinal chemistry and drug development, serving as a versatile linker in prodrugs and a stable surrogate for the peptide bond.[1][2] Its utility is deeply rooted in its unique electronic structure, characterized by a resonance stabilization that imparts a delicate balance between stability and controlled reactivity. This guide provides a comprehensive exploration of the carbamate group, detailing its resonance features, the multifaceted factors governing its chemical stability, and the mechanistic pathways of its degradation. Furthermore, it offers field-proven, self-validating experimental protocols for assessing stability, equipping researchers, scientists, and drug development professionals with the foundational knowledge and practical tools to effectively harness carbamate chemistry in molecular design.

The Electronic Heart: Resonance in the Carbamate Group

The carbamate linkage can be conceptualized as a hybrid of an amide and an ester. This duality is the source of its distinct chemical properties.[3] The stability of the carbamate is significantly influenced by the delocalization of the nitrogen atom's lone pair of electrons across the N-C-O system. This resonance results in a planar arrangement and imparts a partial double bond character to the C-N bond.[1][2][3]

Three primary resonance structures contribute to the overall hybrid structure of the carbamate group:

  • Structure A: The neutral, primary representation with a carbonyl double bond.

  • Structure B: A charge-separated form where the nitrogen lone pair forms a double bond with the carbonyl carbon, resulting in a positive charge on the nitrogen and a negative charge on the carbonyl oxygen.

  • Structure C: A less significant charge-separated form involving the ester oxygen.

The contribution of Structure B is paramount, leading to a shorter C-N bond and a higher rotational barrier compared to a typical amine C-C single bond. However, this resonance stabilization is less pronounced than in analogous amides. The rotational barrier of the carbamate C-N bond is approximately 3–4 kcal/mol lower than that of a comparable amide bond.[1][2][3] This is attributed to the electron-withdrawing effect of the adjacent ester oxygen, which competes for the nitrogen's lone pair, making the carbamate carbonyl carbon more electrophilic than that of an amide.[3]

Figure 1: Key resonance structures of the carbamate group.

Mechanisms of Carbamate Degradation: A pH-Dependent Process

The primary pathway for the non-enzymatic degradation of carbamates in aqueous environments is hydrolysis. The rate and mechanism of this hydrolysis are exquisitely sensitive to pH.

Base-Catalyzed Hydrolysis

Under neutral to basic conditions (pH > 7), the dominant degradation pathway is base-catalyzed hydrolysis.[3] The mechanism proceeds via the attack of a hydroxide ion on the electrophilic carbonyl carbon. The subsequent steps depend on the substitution pattern of the nitrogen atom.

  • For N-monosubstituted carbamates: The mechanism often involves the deprotonation of the amide nitrogen, followed by the elimination of the aryloxide or alkoxide leaving group to form an isocyanate intermediate. This intermediate is then rapidly hydrolyzed to a carbamic acid, which decarboxylates to yield the corresponding amine and carbon dioxide.[3][4]

  • For N,N-disubstituted carbamates: Direct nucleophilic attack by hydroxide on the carbonyl carbon forms a tetrahedral intermediate. Collapse of this intermediate expels the leaving group, forming a carbamic acid that subsequently decomposes.[3]

Acid-Catalyzed Hydrolysis

Under acidic conditions, carbamates are generally more stable.[4][5] However, at very low pH, hydrolysis can be catalyzed by acid. This mechanism typically involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and makes it more susceptible to nucleophilic attack by water.

HydrolysisMechanisms cluster_base Base-Catalyzed Hydrolysis (pH > 7) cluster_acid Acid-Catalyzed Hydrolysis (pH < 4) B_Start Carbamate + OH⁻ B_TS1 Tetrahedral Intermediate B_Start->B_TS1 Nucleophilic Attack B_Intermediate Isocyanate (for 1°/2°) or Carbamic Acid (for 3°) B_TS1->B_Intermediate Elimination of OR'' B_End Amine + Alcohol/Phenol + CO₂ B_Intermediate->B_End Rapid Hydrolysis & Decarboxylation A_Start Carbamate + H₃O⁺ A_Protonated Protonated Carbamate A_Start->A_Protonated Protonation of C=O A_TS1 Tetrahedral Intermediate A_Protonated->A_TS1 H₂O Attack A_End Amine + Alcohol/Phenol + CO₂ A_TS1->A_End Collapse & Decarboxylation

Figure 2: Simplified pathways for pH-dependent carbamate hydrolysis.

Factors Influencing Carbamate Stability

The stability of a carbamate is not an intrinsic constant but a tunable property influenced by a variety of factors. Understanding these allows for the rational design of molecules with desired stability profiles, which is particularly crucial in prodrug development.[2]

Electronic Effects of Substituents

The electronic nature of the substituents on both the nitrogen (R, R') and the oxygen (R'') atoms significantly impacts stability.

  • N-Substituents: Electron-donating groups on the nitrogen increase the electron density, enhancing the resonance stabilization (strengthening the C-N partial double bond) and thus increasing the barrier to rotation and overall stability.[6] Conversely, electron-withdrawing groups decrease the basicity of the nitrogen, reduce resonance, and often lead to decreased stability.[6]

  • O-Substituents: The nature of the oxygen substituent dictates the quality of the alkoxide/phenoxide as a leaving group. Electron-withdrawing groups on the R'' moiety (e.g., a para-nitrophenyl group) create a better leaving group, accelerating the rate of hydrolysis, especially under basic conditions.

Steric Effects

Steric hindrance around the carbonyl group can impede the approach of a nucleophile (like water or hydroxide), thereby slowing the rate of hydrolysis. Bulky substituents on either the nitrogen or the oxygen can enhance the carbamate's kinetic stability.[3][7]

Temperature and Solvent

As with most chemical reactions, the rate of carbamate hydrolysis increases with temperature. The polarity and protic nature of the solvent can also influence stability by affecting the solvation of the ground state and the transition state of the hydrolysis reaction.[3]

Data Presentation: Relative Stability of Carbamates

The following table provides a qualitative summary of how substituents affect metabolic stability, which often correlates with chemical stability.

Carbamate Structure TypeRelative Metabolic StabilityRationale
aryl-OCO-NHalkylVery HighAryl group on oxygen is a poor leaving group; alkyl on nitrogen donates electrons.
alkyl-OCO-N(alkyl)₂ModerateTertiary amine provides steric hindrance and electron donation.
alkyl-OCO-NHArylLowAryl group on nitrogen is electron-withdrawing, destabilizing the C-N bond.
alkyl-OCO-NH₂Very LowPrimary carbamates are generally less stable and more prone to hydrolysis.
Cyclic CarbamatesHighRing strain and conformational rigidity often increase stability.[1][2]
Data synthesized from a qualitative relationship proposed by Vacondio et al. and cited in Ghinwa et al. (2015).[1][2]

Experimental Assessment of Carbamate Stability: A Practical Guide

A robust understanding of a carbamate's stability profile requires rigorous experimental evaluation. Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods.[8][9]

Protocol: pH-Rate Profile Determination via HPLC

This protocol describes a self-validating system for determining the hydrolysis rate of a carbamate as a function of pH. The use of a stability-indicating HPLC method is crucial.

Objective: To determine the observed first-order rate constant (k_obs) for carbamate hydrolysis across a range of pH values at a constant temperature.

Methodology Rationale: By systematically measuring the disappearance of the parent compound over time at various pH values, we can construct a pH-rate profile. This profile reveals the pH of maximum stability and provides mechanistic insights into the dominant degradation pathways (acid-catalyzed, neutral, or base-catalyzed). The use of High-Performance Liquid Chromatography (HPLC) allows for the precise separation and quantification of the parent carbamate from its degradation products.[10][11][12]

Step-by-Step Protocol:

  • Preparation of Buffers:

    • Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 6, 7.4, 9, 12). Use buffers with known pKa values (e.g., phosphate, borate, citrate) to ensure stable pH throughout the experiment.

    • Causality: Consistent buffer strength (e.g., 50 mM) is critical to minimize effects from ionic strength variation. The pH of each buffer must be verified with a calibrated pH meter.

  • Preparation of Stock Solution:

    • Prepare a concentrated stock solution of the carbamate compound in a suitable organic solvent (e.g., acetonitrile or DMSO) to ensure solubility.

    • Trustworthiness: The purity of the starting material must be >98% as determined by HPLC to ensure degradation kinetics are not influenced by impurities.

  • Initiation of Kinetic Run:

    • Pre-heat the buffer solutions to the desired temperature (e.g., 37°C or 50°C) in a thermostatically controlled water bath.

    • To initiate the reaction, spike a small aliquot of the carbamate stock solution into each buffer to achieve a final concentration suitable for HPLC analysis (e.g., 10-50 µg/mL). The final percentage of organic solvent should be low (<1-2%) to avoid altering the aqueous environment.

    • Immediately withdraw the first time point (t=0) and quench the reaction by adding an equal volume of mobile phase or a suitable quenching agent to stop further degradation.

  • Time Point Sampling:

    • At predetermined intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw aliquots from each pH solution. The sampling frequency should be adjusted based on the expected stability of the carbamate.

    • Quench each sample immediately as described in Step 3. Store samples at low temperature (e.g., 4°C) prior to analysis.

  • HPLC Analysis:

    • Analyze the samples using a validated, stability-indicating HPLC method. The method must be capable of resolving the parent carbamate peak from all degradation products and any buffer components.[13]

    • Self-Validation: A photodiode array (PDA) detector is highly recommended to monitor peak purity at each time point, confirming that the parent peak is not co-eluting with a degradant.

  • Data Analysis:

    • For each pH, plot the natural logarithm of the remaining parent carbamate concentration (or peak area) versus time.

    • If the plot is linear, the degradation follows first-order kinetics. The slope of this line is equal to -k_obs (the observed rate constant).

    • Finally, plot log(k_obs) versus pH to generate the pH-rate profile.

StabilityWorkflow cluster_prep 1. Preparation cluster_exec 2. Kinetic Experiment cluster_analysis 3. Analysis & Interpretation A1 Prepare Buffer Series (e.g., pH 2-12) B1 Spike Stock into Pre-heated Buffers A1->B1 A2 Prepare Carbamate Stock Solution A2->B1 B2 Collect & Quench Samples at Time Intervals (t=0, 1, 2...) B1->B2 C1 Analyze Samples via Stability-Indicating HPLC B2->C1 C2 Plot ln[Carbamate] vs. Time (for each pH) C1->C2 C3 Calculate k_obs from Slope C2->C3 C4 Plot log(k_obs) vs. pH (Generate pH-Rate Profile) C3->C4

Figure 3: Experimental workflow for determining a pH-rate profile.

Protocol: Forced Degradation Studies

Forced degradation (or stress testing) is performed to identify likely degradation products and demonstrate the specificity of analytical methods.[9] Conditions should be selected to achieve 5-20% degradation of the drug substance.[14][15]

  • Acid/Base Hydrolysis: Treat the carbamate solution with 0.1 M HCl and 0.1 M NaOH at elevated temperatures (e.g., 60°C) for a set period.

  • Oxidation: Expose the carbamate to an oxidizing agent, such as 3% hydrogen peroxide (H₂O₂), at room temperature.

  • Thermal Degradation: Expose the solid carbamate to dry heat (e.g., 80°C).

  • Photostability: Expose the carbamate (in solid and solution form) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.[14]

Conclusion: Mastering Carbamate Chemistry for Molecular Innovation

The carbamate group's unique blend of stability and tunable reactivity makes it an invaluable tool in the pharmaceutical sciences. Its resonance-imparted planarity and hydrogen bonding capabilities allow it to serve as an effective peptide bond mimic, enhancing proteolytic stability.[1][2][3] Furthermore, by carefully modulating the electronic and steric properties of its substituents, scientists can design carbamate-based prodrugs that release their active cargo under specific physiological conditions.[2][5][16] A thorough understanding of the principles outlined in this guide—from the fundamental resonance structures to the practicalities of stability testing—is essential for any researcher aiming to leverage the full potential of this critical functional group.

References

  • Šinko, G., Čebular, K., & Kovač, A. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 72(2), 83–100. [Link]

  • Ghinwa, H., D'Andrea, L. D., & Taliani, S. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(19), 7572–7606. [Link]

  • Wikipedia. (n.d.). Carbamate. Retrieved from [Link]

  • Smith, B. D., & Walter, M. E. (2004). Substituent effects on the barrier to carbamate C–N rotation. Tetrahedron, 60(35), 7659-7663. [Link]

  • Christen, P., & Varela, C. (2010). Rates of Hydrolysis of Carbamate and Carbonate Esters in Alkaline Solution. International Journal of Molecular Sciences, 11(11), 4484-4501. [Link]

  • Wang, Y., et al. (2022). Hydrolysis Mechanism of Carbamate Methomyl by a Novel Esterase PestE: A QM/MM Approach. International Journal of Molecular Sciences, 23(25), 16508. [Link]

  • da Silva, E. F., et al. (2003). Study of the Carbamate Stability of Amines Using ab Initio Methods and Free-Energy Perturbations. Industrial & Engineering Chemistry Research, 42(25), 6596–6603. [Link]

  • Houston, Z. H. (n.d.). Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. University of Missouri-Columbia. [Link]

  • Taliani, S., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]

  • Wikipedia. (n.d.). RuBisCO. Retrieved from [Link]

  • Agilent Technologies. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Agilent. [Link]

  • U.S. Environmental Protection Agency. (2007). Method 8318A: N-Methylcarbamates by High Performance Liquid Chromatography (HPLC). EPA. [Link]

  • Huynh-Ba, K., et al. (2020). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology, 44(8). [Link]

  • Singh, Y., et al. (2023). Carbamate Prodrugs Restrict In Vivo Metabolism and Improve the Pharmacokinetics of Isoniazid. ACS Central Science. [Link]

  • Moliner-Martinez, Y., et al. (2007). Stability studies of carbamate pesticides and analysis by gas chromatography with flame ionization and nitrogen-phosphorus detection. Journal of Chromatography A, 1154(1-2), 346-353. [Link]

  • Klick, S., et al. (2005). Available Guidance and Best Practices for Conducting Forced Degradation Studies. Pharmaceutical Technology. [Link]

  • Limchoowong, N., et al. (2022). Magnetic Solid-Phase Extraction of Carbamate Pesticides Using Magnetic Metal–Organic Frameworks Derived from Benzoate Ligands, Followed by Digital Image Colorimetric Screening and High-Performance Liquid Chromatography Analysis. ACS Omega. [Link]

  • Kamberi, M., et al. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Han, Y., et al. (2024). A Novel Tertiary Carbamate Prodrug Strategy to Overcome Metabolic Barriers in Oral Ketamine Delivery. Journal of Pharmaceutical Sciences. [Link]

  • Karthikeyan, K., et al. (2010). Stability-indicating HPLC method for the determination of impurities in meprobamate with refractive index detection. Journal of Chromatographic Science, 48(3), 205-210. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Sharma, G., & Saini, S. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 4(2), 129-138. [Link]

Sources

Foundational

Technical Deep Dive: (S)-tert-butyl (2-oxotetrahydrofuran-3-yl)carbamate

High-Fidelity Synthesis, Chiral Preservation, and Application in Quorum Sensing Introduction & Structural Significance[1][2] (S)-tert-butyl (2-oxotetrahydrofuran-3-yl)carbamate (CAS: 104227-71-6), often referred to as (S...

Author: BenchChem Technical Support Team. Date: February 2026

High-Fidelity Synthesis, Chiral Preservation, and Application in Quorum Sensing

Introduction & Structural Significance[1][2]

(S)-tert-butyl (2-oxotetrahydrofuran-3-yl)carbamate (CAS: 104227-71-6), often referred to as (S)-Boc-homoserine lactone , is a critical chiral building block in medicinal chemistry and chemical biology.[1] It serves as the protected precursor to L-homoserine lactone (HSL), the conserved "head group" of N-acyl homoserine lactones (AHLs)—the primary signaling molecules used by Gram-negative bacteria for Quorum Sensing (QS).

Core Technical Value:

  • Chiral Fidelity: The (S)-configuration at the C3 position is biologically non-negotiable; the (R)-enantiomer is typically biologically inert or acts as an antagonist in QS pathways.[1]

  • Synthetic Utility: The Boc group provides orthogonal protection, allowing for the functionalization of the lactone ring or the introduction of complex acyl chains without disturbing the sensitive lactone core.

  • Fragility: The proton at the C3 position (alpha to the carbonyl and beta to the carbamate nitrogen) is highly acidic (

    
    ). This creates a persistent risk of epimerization (racemization) under basic conditions, a challenge this guide specifically addresses.
    

Synthetic Pathways & Chiral Preservation

The synthesis of (S)-Boc-homoserine lactone requires a strategy that balances yield with enantiomeric excess (ee).[1] While one-pot industrial methods exist, the Two-Stage Isolation Protocol is recommended for research applications requiring >99% ee.[1]

The Two-Stage Protocol (Recommended)[3][4]

This method separates amine protection from lactonization to prevent premature ring opening or racemization.[1]

Starting Material: L-Homoserine (pure (S)-enantiomer).[1]

Step 1: N-Boc Protection [1][2][3]
  • Reagents: L-Homoserine, Di-tert-butyl dicarbonate (

    
    ), 
    
    
    
    (1M), Dioxane/Water.[1]
  • Mechanism: Nucleophilic attack of the amine on the carbonyl of

    
    .
    
  • Critical Control: Maintain pH between 8–9. If pH > 10, risk of racemization increases. If pH < 7, protection is slow.

  • Outcome: (S)-N-Boc-homoserine (acyclic acid).[1]

Step 2: Cyclization (Lactonization) [1]
  • Reagents: (S)-N-Boc-homoserine, EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), DMAP (catalytic), Dichloromethane (DCM).[1]

  • Mechanism: Activation of the carboxylic acid by EDCI followed by intramolecular nucleophilic attack by the hydroxyl group.

  • Why this route? Acid-catalyzed cyclization (e.g., refluxing in benzene with TsOH) is effective but risks deprotecting the Boc group. EDCI promotes mild cyclization at room temperature.[1]

Visualization of Synthetic Logic

SynthesisWorkflow L_Met L-Methionine (Precursor) L_Hse L-Homoserine (Starting Material) L_Met->L_Hse Alkylation/Hydrolysis (Industrial Route) Boc_Hse (S)-N-Boc-Homoserine (Intermediate) L_Hse->Boc_Hse Boc2O, NaOH pH 8-9 (Strict Control) Target (S)-Boc-HSL (Target Lactone) Boc_Hse->Target EDCI, DMAP (cat) DCM, 0°C to RT Racemate Racemic Mixture (FAILURE) Boc_Hse->Racemate Excess Base / Heat Target->Racemate Post-synthesis Base Exposure

Figure 1: Synthetic workflow emphasizing the critical path from L-Homoserine to the target lactone, highlighting points of potential failure (racemization).

The Epimerization Challenge

The most common failure mode in working with (S)-tert-butyl (2-oxotetrahydrofuran-3-yl)carbamate is the inadvertent loss of chirality.[1]

Mechanism of Failure

The C3 proton is acidic due to the electron-withdrawing inductive effects of the lactone carbonyl and the carbamate nitrogen.

  • Deprotonation: In the presence of a base (e.g., Triethylamine, DIPEA) used in subsequent coupling reactions, the C3 proton is abstracted.

  • Enolization: The molecule forms a planar enolate intermediate, destroying the stereocenter.

  • Reprotonation: The proton returns from either face of the planar system, resulting in a racemic mixture (50:50 S/R).

Prevention Protocol
  • Avoid Strong Bases: When deprotecting (removing Boc) to couple with acyl chains, use TFA/DCM followed by concentration. Do not neutralize with aqueous base.[1]

  • Coupling Strategy: Use Schotten-Baumann conditions carefully, or prefer EDCI/HOBt couplings where the pH is buffered, rather than acyl chloride/TEA methods which generate local hot-spots of high basicity.

Epimerization S_Iso (S)-Enantiomer (Active) Enolate Planar Enolate (Achiral Intermediate) S_Iso->Enolate Deprotonation (-H+) Enolate->S_Iso +H+ (Face A) R_Iso (R)-Enantiomer (Inactive/Antagonist) Enolate->R_Iso +H+ (Face B) Base Base (e.g., Et3N) Base->Enolate

Figure 2: The mechanism of base-catalyzed epimerization at the C3 position.

Analytical Validation (Self-Validating Systems)[3]

Trusting the label on a commercial bottle is insufficient for high-stakes biological assays.[1] You must validate the enantiomeric excess (ee).

Quantitative Data Summary
PropertySpecificationMethod/Notes
Appearance White crystalline solidRecrystallize from EtOAc/Hexane if yellow.[1]
Melting Point 128–130 °CSharp range indicates purity.[1]
Specific Rotation

to


, MeOH.[1] Note: Highly solvent dependent.[1]
Chiral HPLC > 99% eeChiralcel OD-H or AD-H column.[1]
1H NMR

4.2-4.4 (m, 1H, C3-H)
Diagnostic multiplet; shift changes if ring opens.[1]
Chiral HPLC Protocol

To distinguish the (S) and (R) enantiomers:

  • Column: Daicel Chiralcel OD-H or Chiralpak AD-H (4.6 mm x 250 mm).[1]

  • Mobile Phase: Hexane : Isopropanol (90:10 or 95:5).[1]

  • Flow Rate: 0.5 – 1.0 mL/min.[1]

  • Detection: UV at 210 nm (carbamate absorption).[1]

  • Expected Result: The (S)-enantiomer typically elutes second on OD-H columns (verify with racemic standard).[1]

Application in Drug Development: AHL Synthesis

The primary utility of this molecule is the synthesis of native and non-native N-acyl homoserine lactones to probe bacterial communication.

Workflow:

  • Deprotection: Treat (S)-Boc-HSL with 4N HCl in Dioxane or TFA/DCM to generate the L-homoserine lactone hydrohalide salt.[1]

    • Note: The salt form is stable against racemization.

  • Acylation: React the salt with a specific Acyl-Chloride or Carboxylic Acid (using EDCI).[1]

    • Critical: If using Acyl-Chlorides, add base (DIPEA) slowly at 0°C to neutralize the salt, but do not exceed 1 equivalent excess to prevent C3 deprotonation.

References

  • PubChem. (S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate (CID 10943528).[1] National Library of Medicine.[1] Link

  • Geske, G. D., O'Neill, J. C., & Blackwell, H. E. (2008). N-phenylacetanoyl-L-homoserine lactones can strongly antagonize or agonize quorum sensing receptors in Pseudomonas aeruginosa.[1] ACS Chemical Biology, 3(4), 275-284. (Describes the use of the lactone in AHL library synthesis).

  • Greenberg, E. P., et al. (1999). Quorum sensing in bacteria. Annual Review of Microbiology, 50, 727-751. (Foundational context for L-isomer specificity).
  • Sigma-Aldrich/Merck. Technical Bulletin: Chiral HPLC Separation of N-Boc Amino Acids. Link

  • Patent CN110204517A. Preparation method of (S)-(2-oxotetrahydrofuran-3-yl)carbamate.[1] (Describes one-pot industrial synthesis). Link

Sources

Exploratory

Foundational research on N-tert-butoxycarbonyl-DL-homoserine lactone

Technical Guide: N-tert-butoxycarbonyl-DL-homoserine lactone Executive Summary N-tert-butoxycarbonyl-DL-homoserine lactone (Boc-DL-HSL) is a pivotal synthetic intermediate in chemical biology and organic synthesis. It se...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: N-tert-butoxycarbonyl-DL-homoserine lactone

Executive Summary

N-tert-butoxycarbonyl-DL-homoserine lactone (Boc-DL-HSL) is a pivotal synthetic intermediate in chemical biology and organic synthesis. It serves as the stable, protected precursor to the homoserine lactone (HSL) headgroup found in N-Acyl Homoserine Lactones (AHLs) —the primary quorum-sensing signaling molecules in Gram-negative bacteria. Beyond its biological relevance, Boc-DL-HSL acts as a versatile electrophile in organic synthesis, enabling the introduction of the butyrolactone moiety into peptides and small molecule libraries via ring-opening reactions.

This guide provides a rigorous technical breakdown of Boc-DL-HSL, focusing on its synthesis, physicochemical properties, and its two primary reaction pathways: acidolytic deprotection for AHL synthesis and nucleophilic ring-opening for derivatization.

Chemical Profile & Physicochemical Properties

The following data consolidates the structural and physical characteristics of the racemic (DL) mixture.

PropertySpecification
IUPAC Name tert-butyl N-(2-oxotetrahydrofuran-3-yl)carbamate
Common Name Boc-DL-homoserine lactone
CAS Number 146514-35-4 (DL-isomer); 87553-62-0 (L-isomer ref)
Molecular Formula C₉H₁₅NO₄
Molecular Weight 201.22 g/mol
Melting Point 124–126 °C
Solubility Soluble in DCM, Ethyl Acetate, DMSO, Methanol; Sparingly soluble in water.[1]
Appearance White to off-white crystalline solid
Storage -20°C (Desiccated); Hydrolysis-sensitive.

Synthesis & Production

The synthesis of Boc-DL-HSL typically proceeds via the protection of DL-homoserine followed by lactonization, or the direct protection of DL-homoserine lactone hydrobromide. The method below describes the cyclization of N-Boc-homoserine, which ensures high purity and yield.

Protocol A: Synthesis from DL-Homoserine

Rationale: Direct lactonization of the N-protected amino acid prevents polymerization and side reactions common with free amino lactones.

Reagents: DL-Homoserine, Di-tert-butyl dicarbonate (Boc₂O), EDC·HCl (or DCC), DMAP, Dichloromethane (DCM).

  • Boc Protection:

    • Dissolve DL-Homoserine (10 mmol) in a 1:1 mixture of Dioxane/Water (50 mL).

    • Add NaHCO₃ (20 mmol) followed by Boc₂O (11 mmol). Stir at RT for 12 hours.

    • Acidify to pH 2-3 with 1M HCl and extract with Ethyl Acetate. Dry and concentrate to yield N-Boc-DL-Homoserine .

  • Lactonization (Cyclization):

    • Dissolve N-Boc-DL-Homoserine (10 mmol) in anhydrous DCM (100 mL) under N₂ atmosphere.

    • Add DMAP (0.1 eq) as a catalyst.

    • Cool to 0°C and add EDC·HCl (1.1 eq) portion-wise.

    • Mechanistic Insight: The carbodiimide activates the carboxylic acid, facilitating intramolecular nucleophilic attack by the hydroxyl group to close the lactone ring.

    • Stir at 0°C for 1 hour, then warm to RT overnight.

  • Purification:

    • Wash the organic layer with 1M HCl, sat. NaHCO₃, and brine.

    • Dry over MgSO₄ and concentrate. Recrystallize from Hexane/EtOAc to obtain Boc-DL-HSL .

Visualization: Synthesis Workflow

SynthesisWorkflow Start DL-Homoserine Step1 Boc Protection (Boc2O, NaHCO3) Start->Step1 Inter N-Boc-DL-Homoserine Step1->Inter Step2 Cyclization (EDC, DMAP, DCM) Inter->Step2 Product Boc-DL-Homoserine Lactone Step2->Product

Figure 1: Step-wise synthesis pathway from DL-Homoserine precursor to the lactone product.[1][2][3]

Mechanistic Utility in Drug Discovery

Boc-DL-HSL acts as a "chemical junction," offering two distinct reactivity profiles depending on the conditions applied.

Pathway 1: Acidolytic Deprotection (AHL Synthesis)

This is the standard route for generating Quorum Sensing (QS) modulators. The Boc group is orthogonal to the lactone ring; it can be removed under acidic conditions without opening the hydrolytically sensitive lactone ring. The resulting amine salt is then acylated with fatty acids to create AHLs (e.g., N-butyryl-homoserine lactone).

Pathway 2: Nucleophilic Ring Opening

In the presence of primary amines and mild base, the lactone ring undergoes nucleophilic attack, opening to form N-Boc-homoserine amides . This reaction is utilized to incorporate the homoserine motif into peptide backbones or to create "headgroup" analogs that inhibit QS receptors (LuxR-type) by failing to lactonize.

Visualization: Reactivity Map

ReactivityMap Center Boc-DL-Homoserine Lactone Acid Acidic Deprotection (TFA or HCl/Dioxane) Center->Acid Retains Ring Amine Nucleophilic Attack (R'-NH2 / Base) Center->Amine Opens Ring Salt HSL Salt (Reactive Amine) Acid->Salt Acylation Acylation (R-COCl / Base) Salt->Acylation AHL N-Acyl Homoserine Lactone (Quorum Sensing Signal) Acylation->AHL Open N-Boc-Homoserine Amide (Peptide/Analog) Amine->Open

Figure 2: Divergent reactivity pathways. Pathway 1 yields AHLs; Pathway 2 yields linear amides.

Experimental Protocols

Protocol B: Conversion to N-Acyl Homoserine Lactone (AHL)

Target: Synthesis of N-Hexanoyl-DL-homoserine lactone (C6-HSL).

  • Deprotection:

    • Dissolve Boc-DL-HSL (1.0 eq) in 4M HCl in Dioxane (or 50% TFA/DCM).

    • Stir at RT for 1 hour. Monitor by TLC (disappearance of starting material).

    • Evaporate solvent in vacuo to yield DL-Homoserine lactone·HCl .

    • Critical Step: Ensure complete removal of acid to prevent interference in the next step.

  • Acylation:

    • Suspend the salt in anhydrous DCM. Add Triethylamine (TEA) (2.2 eq) to liberate the free amine.

    • Add Hexanoyl Chloride (1.1 eq) dropwise at 0°C.

    • Stir for 2 hours at RT.

  • Workup:

    • Wash with 1M HCl (to remove TEA), sat. NaHCO₃, and brine.

    • Concentrate to yield the crude AHL. Purify via silica flash chromatography (EtOAc/Hexane).

Quality Control & Characterization

To validate the integrity of Boc-DL-HSL, look for these specific spectral signatures:

  • ¹H NMR (CDCl₃):

    • δ 1.45 ppm (s, 9H): Characteristic Boc tert-butyl singlet.

    • δ 4.2–4.5 ppm (m, 2H): Lactone CH ₂-O protons (deshielded).

    • δ 5.0–5.3 ppm (br s, 1H): Carbamate NH .

  • IR Spectroscopy:

    • 1770–1790 cm⁻¹: Strong band indicating the γ-lactone carbonyl (cyclic ester).

    • 1680–1700 cm⁻¹: Boc urethane carbonyl.

  • Mass Spectrometry (ESI):

    • Observe [M+Na]⁺ = 224.2 m/z or [M+H]⁺ = 202.2 m/z.

Safety & Handling

  • Hazards: Boc-DL-HSL is classified as an Irritant . It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Precautions: Wear nitrile gloves and safety goggles. Handle in a fume hood to avoid inhalation of dust.

  • Stability: The lactone ring is susceptible to hydrolysis in basic aqueous media (pH > 8). Store in a desiccator at -20°C to prevent ring opening by atmospheric moisture.

References

  • BenchChem. (2025). Application Notes and Protocols: Synthesis of D-Homoserine Lactone from Boc-D-Homoserine. Retrieved from

  • PubChem. (2025).[1] tert-Butyl (2-oxotetrahydrofuran-3-yl)carbamate (Compound Summary). National Library of Medicine. Retrieved from

  • Geske, G. D., O'Neill, J. C., & Blackwell, H. E. (2008). N-phenylacetanoyl-L-homoserine lactones as strongly antagonistic analogs of bacterial quorum sensing. ACS Chemical Biology.
  • ChemicalBook. (2025). Boc-DL-homoserine lactone (CAS 146514-35-4) Properties and Safety. Retrieved from

  • Frontiers in Microbiology. (2021). Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Synthesis of N-Boc-3-aminodihydrofuran-2(3H)-one

Introduction & Scope 3-amino-dihydrofuran-2(3H)-one, commonly referred to as Homoserine Lactone (HSL) , is a critical scaffold in medicinal chemistry. It serves as the core headgroup for N-acyl homoserine lactones (AHLs)...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

3-amino-dihydrofuran-2(3H)-one, commonly referred to as Homoserine Lactone (HSL) , is a critical scaffold in medicinal chemistry. It serves as the core headgroup for N-acyl homoserine lactones (AHLs) , the primary signaling molecules used by Gram-negative bacteria for Quorum Sensing (QS).[1][2] Consequently, N-protected derivatives of HSL are essential intermediates for synthesizing QS inhibitors and peptidomimetics.

The Challenge: The primary difficulty in Boc-protecting HSL salts (e.g., HSL


HBr or HSL

HCl) is the lability of the lactone ring . Under the standard aqueous basic conditions used for amino acids (Schotten-Baumann conditions:

/Dioxane/

), the lactone ring rapidly hydrolyzes to form N-Boc-homoserine (ring-opened), drastically reducing yield and requiring complex re-cyclization steps.

The Solution: This protocol details an anhydrous organic phase strategy using Dichloromethane (DCM) and Triethylamine (


). This method maintains the lactone ring integrity, prevents racemization of the chiral center (typically L-configuration), and simplifies purification.

Reaction Mechanism & Critical Parameters

The reaction proceeds via a nucleophilic attack of the free amine on the carbonyl carbon of di-tert-butyl dicarbonate (


), followed by the elimination of tert-butanol and 

.
Reaction Scheme


Critical Process Parameters (CPPs)
ParameterSpecificationScientific Rationale
Solvent System Anhydrous DCMPrevents hydrolytic ring opening common in aqueous/alcoholic media.
Base Stoichiometry 2.2 – 2.5 Equivalents1.0 eq neutralizes the HBr salt; 1.0–1.5 eq acts as a proton scavenger for the reaction.
Temperature

(Addition)

RT
Initial cooling controls the exotherm and suppresses potential racemization at the

-carbon.
Concentration 0.2 M – 0.5 MHigh dilution minimizes intermolecular side reactions; too high concentration risks precipitating the salt before reaction.
Workup pH Acidic Wash (pH 3–4)Crucial for removing unreacted amine and base. Avoid strong basic washes (pH > 9) which open the lactone.

Experimental Procedure

Materials
  • Substrate: L-Homoserine lactone hydrobromide (MW: 182.02 g/mol ).

  • Reagent: Di-tert-butyl dicarbonate (

    
    ) (MW: 218.25  g/mol ).
    
  • Base: Triethylamine (

    
    ) (Dry).[3]
    
  • Solvent: Dichloromethane (DCM) (ACS Grade or higher).

  • Wash Solutions: 5% Citric Acid (aq), Saturated

    
    , Brine.
    
Step-by-Step Protocol

Step 1: Suspension and Neutralization

  • Equip a round-bottom flask with a magnetic stir bar and a nitrogen inlet.

  • Charge L-Homoserine lactone hydrobromide (1.0 eq) and DCM (approx. 10 mL per gram of substrate).

  • Cool the suspension to

    
      using an ice bath.
    
  • Add Triethylamine (2.5 eq) dropwise over 10 minutes.

    • Observation: The suspension will likely clarify or change texture as the free amine is liberated and

      
       forms.
      

Step 2: Bocylation

  • Dissolve

    
     (1.1 eq) in a minimal amount of DCM.
    
  • Add the

    
     solution dropwise to the reaction mixture at 
    
    
    
    .
  • Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .

  • Stir for 4–12 hours .

    • Monitoring: Check reaction progress via TLC (Stain: Ninhydrin for starting material, PMA/Hanessian’s stain for product). The free amine spot (polar, near baseline) should disappear.

Step 3: Workup (Critical for Lactone Stability)

  • Dilute the reaction mixture with additional DCM.

  • Acid Wash: Wash the organic phase twice with cold 5% Citric Acid or 0.5 M HCl .

    • Purpose: Removes excess

      
       and any unreacted HSL.
      
    • Note: Keep this step brief and cold to prevent acid-catalyzed hydrolysis.

  • Neutralization Wash: Wash once gently with Saturated

    
     .
    
    • Warning:Do not shake vigorously or prolong contact. Basic pH opens the lactone ring. Separate phases immediately.

  • Brine Wash: Wash once with saturated brine to remove water.

  • Drying: Dry the organic phase over anhydrous

    
     or 
    
    
    
    . Filter off the solids.[4]

Step 4: Isolation

  • Concentrate the filtrate under reduced pressure (Rotary Evaporator, bath temp <

    
    ).
    
  • Purification: The resulting oil often solidifies upon standing or triturating with Hexanes/Pentane.

    • Recrystallization:[5] If necessary, recrystallize from EtOAc/Hexanes (1:4).

    • Yield: Typical yields range from 85% to 95%.

Process Workflow Visualization

BocProtectionWorkflow cluster_Workup Workup (Lactone Preservation) Start Start: Weigh HSL-HBr Salt Suspend Suspend in DCM (0°C) Start->Suspend AddBase Add Et3N (2.5 eq) Liberate Free Amine Suspend->AddBase AddBoc Add Boc2O (1.1 eq) Dropwise Addition AddBase->AddBoc React Reaction: Warm to RT Monitor TLC (4-12h) AddBoc->React AcidWash Wash: 5% Citric Acid (Remove Base/Amine) React->AcidWash BaseWash Wash: Sat. NaHCO3 (QUICK WASH - Risk of Ring Opening) AcidWash->BaseWash Organic Layer Dry Dry (MgSO4) & Filter BaseWash->Dry Organic Layer Evap Evaporate Solvent (<40°C) Dry->Evap Product Final Product: N-Boc-Homoserine Lactone Evap->Product

Figure 1: Step-by-step workflow emphasizing the critical "Quick Wash" step to prevent lactone hydrolysis.

Quality Control & Troubleshooting

Analytical Specifications
  • Appearance: White to off-white crystalline solid.

  • 
     NMR (CDCl
    
    
    
    ):
    Characteristic singlet for Boc group (
    
    
    ppm, 9H). Multiplets for the lactone ring protons (
    
    
    ppm for
    
    
    -proton).
  • Optical Rotation: If starting with L-isomer,

    
     should be checked to confirm no racemization occurred (Target: 
    
    
    
    to
    
    
    in MeOH, though values vary by concentration).
Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield / Ring Opening Aqueous basic workup was too long or too basic.Use Citric Acid for the first wash. Limit

contact time to <1 min.
Product is an Oil Residual solvent or impurities.Triturate with cold Pentane or Hexane to induce crystallization.
Starting Material Remains HSL salt was not fully neutralized.Ensure

is fresh and dry. Increase base to 3.0 eq if necessary.
Racemization Reaction temperature too high or base too strong.Keep addition at

.[5][6] Avoid using stronger bases like DBU.

References

  • Geske, G. D., O'Neill, J. C., & Blackwell, H. E. (2008). N-phenylacetanoyl-L-homoserine lactones can strongly antagonize or agonize quorum sensing in Pseudomonas aeruginosa. ACS Chemical Biology, 3(4), 275-284. (Protocol basis for AHL synthesis).

  • Yates, E. A., et al. (2002). N-Acylhomoserine lactones undergo lactonolysis in a pH-, temperature-, and acyl chain length-dependent manner. Infection and Immunity, 70(10), 5635–5646. (Grounding for lactone stability/hydrolysis risks).

  • Hodgkinson, J. T., et al. (2011). Design, synthesis and biological evaluation of non-native antagonists of the Pseudomonas aeruginosa quorum sensing system.[7] Organic & Biomolecular Chemistry, 9, 57-61. (Validation of organic phase synthesis).

  • ChemSpider Synthetic Pages. (2012). General procedure for Boc protection of amines. (General reference for stoichiometry).

Sources

Application

Application Note: Boc-DL-Homoserine Lactone as a Scaffold for Novel Pharmaceuticals

Executive Summary Boc-DL-homoserine lactone (Boc-DL-HSL) is a bifunctional building block critical to the synthesis of quorum sensing (QS) modulators and peptidomimetic scaffolds . Its structure features a reactive -lact...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Boc-DL-homoserine lactone (Boc-DL-HSL) is a bifunctional building block critical to the synthesis of quorum sensing (QS) modulators and peptidomimetic scaffolds . Its structure features a reactive


-lactone ring and a protected 

-amine, allowing for orthogonal functionalization. This guide details the protocols for converting Boc-DL-HSL into N-acyl homoserine lactone (AHL) libraries—potent anti-virulence candidates—and ring-opened non-canonical amino acid derivatives.

Key Technical Insight: The "DL" designation indicates a racemic mixture. While natural bacterial signaling molecules are predominantly L-isomers, racemic libraries are standard in high-throughput screening (HTS) to identify novel antagonists that may bind allosterically or through non-native conformations.

Strategic Applications & Mechanism

Quorum Sensing Inhibition (Anti-Virulence)

Bacteria use AHLs to coordinate population-dependent behaviors (virulence, biofilm formation).[1][2] Synthetic analogs derived from Boc-DL-HSL act as Quorum Sensing Inhibitors (QSIs) . They bind to LuxR-type receptors but fail to induce the conformational change required for DNA binding, effectively "jamming" bacterial communication without killing the cell (reducing resistance pressure).

Peptidomimetics

The lactone ring is a "masked" 4-hydroxy-2-aminobutanoic acid. Controlled ring-opening with amine nucleophiles generates stable amide isosteres, useful for extending the half-life of peptide drugs by preventing enzymatic degradation.

Visualizing the Pathway

The following diagram illustrates the divergent synthetic pathways from the parent scaffold.

SyntheticPathways BocHSL Boc-DL-Homoserine Lactone Deprotection Acidic Deprotection (TFA/HCl) BocHSL->Deprotection Pathway A: Retain Ring RingOpen Nucleophilic Ring Opening BocHSL->RingOpen Pathway B: Modify Scaffold AmineSalt HSL Amine Salt (Reactive Core) Deprotection->AmineSalt Acylation Acylation (R-COOH / EDC) AmineSalt->Acylation Coupling AHL N-Acyl Homoserine Lactone (QS Inhibitor) Acylation->AHL Peptido 4-Hydroxy-2-amino butanamide (Peptidomimetic) RingOpen->Peptido R-NH2

Figure 1: Divergent synthetic utility of Boc-DL-HSL. Pathway A yields QS modulators; Pathway B yields linear peptidomimetics.

Experimental Protocols

Protocol A: Synthesis of N-Acyl Homoserine Lactone (AHL) Libraries

Objective: Generate a library of QS inhibitors by varying the acyl tail. Precursor: Boc-DL-Homoserine Lactone.[3][4]

Step 1: Boc-Deprotection (Generation of HSL-HCl)

Rationale: The Boc group must be removed to free the amine for coupling.[5] Acidic conditions are required to prevent premature lactone hydrolysis (which occurs at pH > 8).

  • Dissolution: Dissolve Boc-DL-HSL (1.0 equiv) in anhydrous Dichloromethane (DCM).

  • Acidolysis: Add Trifluoroacetic acid (TFA) or 4M HCl in dioxane (10-20 equiv) dropwise at 0°C.

    • Critical Process Parameter (CPP): Maintain 0°C to minimize side reactions.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (disappearance of starting material).

  • Workup: Evaporate solvent/acid in vacuo. Co-evaporate with diethyl ether (3x) to remove residual acid.

  • Yield: The resulting white solid is HSL-TFA or HSL-HCl salt. Store at -20°C (hygroscopic).

Step 2: Amide Coupling (The Library Step)

Rationale: EDC/NHS coupling is preferred over acyl chlorides to tolerate the sensitive lactone ring.

  • Activation: In a separate vial, dissolve the desired Carboxylic Acid (R-COOH, 1.1 equiv) in anhydrous DMF or DCM. Add EDC·HCl (1.2 equiv) and HOBt (1.2 equiv). Stir for 30 mins.

  • Coupling: Dissolve the HSL-salt (from Step 1) in DMF. Add Diisopropylethylamine (DIPEA, 2.5 equiv).

    • Stoichiometric Control: Only add enough base to neutralize the salt. Excess base (pH > 8) will hydrolyze the lactone ring.

  • Combination: Add the activated acid solution to the HSL solution. Stir 12–18 hours at RT.

  • Purification: Dilute with Ethyl Acetate. Wash with 5% citric acid (removes excess amine), sat. NaHCO₃ (removes excess acid—do this quickly to spare the lactone), and brine. Dry over MgSO₄.

  • Validation: 1H NMR should show the amide proton doublet at ~6.5-8.0 ppm and the intact lactone protons.

Protocol B: Lactone Ring Opening (Peptidomimetic Synthesis)

Objective: Synthesize 4-hydroxy-2-(Boc-amino)butanamides. Mechanism: Nucleophilic attack on the lactone carbonyl.

  • Setup: Dissolve Boc-DL-HSL (1.0 equiv) in THF.

  • Nucleophile Addition: Add the target amine (R-NH₂, 1.2 equiv).

  • Catalysis: If the amine is non-reactive, add 0.1 equiv of DMAP or use LiOH (1.0 equiv) if the target is the free acid (hydrolysis).

  • Reaction: Stir at RT. Conversion is usually rapid (1–6 hours).

  • Workup: For amides, concentrate and recrystallize. For acids, acidify carefully to pH 3 and extract.

Quality Control & Troubleshooting

Stability Data
ParameterConditionStability StatusAction
pH Sensitivity pH > 8.0Unstable Lactone hydrolyzes to open-chain hydroxy acid. Keep buffers < pH 7.5.
pH Sensitivity pH < 2.0Stable Safe for Boc-deprotection.
Temperature > 60°CMeta-stable Avoid prolonged heating; risk of racemization or polymerization.
Solvent Water/MeOHVariable Slow solvolysis over weeks. Store in dry solid form.
Analytical Validation (NMR Markers)

To confirm the integrity of the lactone ring during synthesis, look for these specific signals in 1H NMR (CDCl₃):

  • 
    -proton:  Multiplet around 4.5 – 4.6 ppm.
    
  • 
    -protons (Ring):  Multiplet around 4.2 – 4.4 ppm.
    
  • Note: If the ring opens, these shifts move significantly upfield, and a broad -OH signal appears.

Mechanism of Action: QS Inhibition

The following diagram details how the synthesized AHL library interacts with bacterial systems.

MOA Bacteria Gram-Negative Bacteria (e.g., P. aeruginosa) NativeAHL Native AHL Signal (Agonist) Bacteria->NativeAHL Synthesis Receptor LuxR-Type Receptor (Cytoplasmic) NativeAHL->Receptor Binds SyntheticAHL Synthetic Boc-HSL Derivative (Antagonist) SyntheticAHL->Receptor Competes ComplexActive Receptor-Agonist Complex (Stable/Folded) Receptor->ComplexActive With Native Ligand ComplexInactive Receptor-Antagonist Complex (Unstable/Non-functional) Receptor->ComplexInactive With Synthetic Ligand DNA DNA Promoter Binding ComplexActive->DNA Dimerizes & Binds ComplexInactive->DNA Fails to Bind Inhibition Inhibition of Virulence ComplexInactive->Inhibition Result Virulence Virulence Factor Production (Biofilm/Toxins) DNA->Virulence Transcription

Figure 2: Competitive inhibition mechanism. Synthetic derivatives bind the receptor but prevent the conformational changes necessary for DNA binding.

References

  • Geske, G. D., et al. (2005). "Small molecule inhibitors of bacterial quorum sensing and biofilm formation."[1] Journal of the American Chemical Society, 127(37), 12762-12763.

  • Galloway, W. R., et al. (2011). "Quorum sensing in Gram-negative bacteria: small-molecule modulation of AHL-mediated signaling."[1][3][6] Chemical Reviews, 111(1), 28-67.

  • Blackwell, H. E. (2006). "Hit the gas: chemical tools for studying quorum sensing in bacteria." Current Opinion in Chemical Biology, 10(3), 203-212.

  • BenchChem Application Notes. (2025). "Synthesis of D-Homoserine Lactone from Boc-D-Homoserine." BenchChem Technical Library.

  • Stacy, D. M., et al. (2013). "Synthesis and biological evaluation of N-acyl homoserine lactones as quorum sensing modulators." Organic & Biomolecular Chemistry, 11, 930-943.

Sources

Method

Analytical methods for tert-butyl N-(2-oxooxolan-3-yl)carbamate characterization

Application Note: Comprehensive Characterization of tert-Butyl N-(2-oxooxolan-3-yl)carbamate Executive Summary tert-butyl N-(2-oxooxolan-3-yl)carbamate (also known as Boc-homoserine lactone) is a critical intermediate in...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Comprehensive Characterization of tert-Butyl N-(2-oxooxolan-3-yl)carbamate

Executive Summary

tert-butyl N-(2-oxooxolan-3-yl)carbamate (also known as Boc-homoserine lactone) is a critical intermediate in the synthesis of N-acyl homoserine lactones (AHLs), the primary quorum-sensing signaling molecules in Gram-negative bacteria.[1] Its characterization presents unique analytical challenges:

  • Weak UV Absorbance: The lack of a strong chromophore makes standard HPLC-UV detection at 254 nm ineffective.[1]

  • Lactone Instability: The five-membered lactone ring is susceptible to hydrolysis in basic aqueous media, requiring careful pH control during analysis.[1]

  • Stereochemical Purity: Biological activity of AHLs is strictly dependent on the enantiomer (typically the L- or S- isomer), necessitating robust chiral separation methods.[1]

This guide outlines a validated analytical workflow to ensure the identity, chemical purity, and enantiomeric excess (ee) of this compound.

Molecule Profile & Physicochemical Properties

PropertySpecification
IUPAC Name tert-butyl N-(2-oxooxolan-3-yl)carbamate
Common Name Boc-homoserine lactone (Boc-HSL)
CAS Registry 146514-35-4 (racemic); 112658-81-0 (S-isomer)
Molecular Formula C₉H₁₅NO₄
Molecular Weight 201.22 g/mol
Physical State White to off-white solid
Solubility Soluble in MeOH, DMSO, CH₂Cl₂, EtOAc.[2] Sparingly soluble in water.[1][2]
Stability Moisture sensitive (hygroscopic).[1] Hydrolyzes at pH > 8.[1]0.

Analytical Workflow Visualization

The following diagram illustrates the logical flow for full characterization, from crude isolation to final release.

CharacterizationWorkflow Sample Isolated Sample (Boc-HSL) NMR 1. Structural ID (1H & 13C NMR) Confirm Core Structure Sample->NMR IR 2. Functional Group ID (FT-IR) Lactone vs. Carbamate C=O Sample->IR MS 5. Mass Spec (LC-MS ESI+) Confirm MW Sample->MS Purity 3. Chemical Purity (HPLC-ELSD/CAD) Quantify Impurities NMR->Purity If Structure OK Chiral 4. Enantiomeric Purity (Chiral HPLC) Determine % ee Purity->Chiral If Purity > 95% Release Certificate of Analysis (Release) Chiral->Release If ee > 99%

Figure 1: Step-wise analytical workflow ensuring structural integrity before investing in expensive chiral analysis.

Protocol 1: Structural Identification (NMR Spectroscopy)

Objective: Confirm the presence of the Boc group and the intact lactone ring. Challenge: Distinguishing the ring protons from impurities.

Methodology:

  • Solvent: Chloroform-d (CDCl₃) is preferred for sharp resolution.[1] DMSO-d₆ is an alternative if solubility is an issue, but NH peaks will be broader.[1]

  • Concentration: 10-15 mg in 0.6 mL solvent.

Key Diagnostic Signals (CDCl₃, 400 MHz):

  • Boc Group: A strong, sharp singlet at δ 1.45 ppm (9H).[1]

  • Amide Proton (NH): A broad doublet/singlet around δ 5.0–5.4 ppm .[1]

    • Tip: Perform a D₂O shake.[1][3] If this peak disappears, it confirms the exchangeable NH proton.[1]

  • H-3 (Methine): A multiplet at δ 4.2–4.5 ppm .[1] This proton is deshielded by both the Nitrogen and the Carbonyl, making it the most downfield non-exchangeable proton.[1]

  • Ring CH₂ (H-4, H-5):

    • H-5 (adjacent to Oxygen): Multiplet at δ 4.4–4.5 ppm (often overlaps with H-3).[1]

    • H-4: Multiplet at δ 2.1–2.8 ppm .[1]

Criteria for Acceptance:

  • Integration ratio of Boc (9H) to Methine (1H) must be ~9:1.[1]

  • Absence of a triplet at ~3.6 ppm (which would indicate ring-opened alcohol form).[1]

Protocol 2: Chemical Purity (HPLC-ELSD/CAD)

Objective: Quantify purity without relying on weak UV absorbance. Why not UV? The molecule lacks aromatic rings or conjugated systems.[1] Absorbance at 200-210 nm is non-specific and noisy due to solvent cutoffs.[1]

Recommended System: HPLC with Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD).[1]

Instrument Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

    • Note: Do not use phosphate buffers; they are non-volatile and will damage ELSD/CAD.[1]

  • Gradient:

    • 0-2 min: 5% B (Hold)[1]

    • 2-15 min: 5% -> 95% B

    • 15-20 min: 95% B

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 30°C.

Alternative (If UV is mandatory):

  • Wavelength: 205 nm or 210 nm.[1]

  • Precaution: Use HPLC-grade Acetonitrile (far UV cut-off) and avoid Acetone as a needle wash.[1]

Protocol 3: Chiral Purity (Chiral HPLC)

Objective: Determine the Enantiomeric Excess (% ee) of the S-isomer (L-form) vs. R-isomer. Criticality: The S-isomer is the natural precursor for bacterial autoinducers.[1] The R-isomer is often biologically inactive or an antagonist.[1]

Methodology: Normal-phase chromatography on polysaccharide-based chiral stationary phases (CSPs) is the gold standard for Boc-protected amino acids and lactones.[1]

Instrument Parameters:

  • Column: Chiralpak AD-H or Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)).[1]

    • Why? Amylose columns often show superior selectivity for lactone rings compared to cellulose (OD-H).[1]

  • Mobile Phase: Hexane : Isopropanol (90 : 10, v/v).[1]

    • Optimization: If retention is too low, decrease IPA to 5%.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 210 nm (monitor the carbonyl absorbance).

  • Sample Diluent: Mobile phase.

Data Analysis:


[1]
  • Target: > 99% ee for biological grade materials.

Protocol 4: Infrared Spectroscopy (FT-IR)

Objective: Distinguish the two carbonyl environments (Lactone vs. Carbamate). Method: ATR (Attenuated Total Reflectance) on solid sample.[1]

Diagnostic Bands:

  • Lactone C=O: High frequency stretch at 1775–1780 cm⁻¹ .[1]

    • Explanation: The ring strain of the 5-membered lactone increases the bond order, shifting the absorption to a higher wavenumber compared to acyclic esters (~1740 cm⁻¹).[1]

  • Carbamate (Boc) C=O: Strong band at 1680–1710 cm⁻¹ (Amide I region).[1]

  • NH Stretch: ~3300–3400 cm⁻¹.[1]

Handling & Stability Guidelines

Storage:

  • Store at -20°C in a desiccator.

  • The lactone is prone to hydrolysis.[1] Never store in aqueous buffers at pH > 7.5.[1]

Troubleshooting Degradation: If the HPLC shows a new early-eluting peak, it is likely the ring-opened hydrolysis product (N-Boc-homoserine).[1] This can be confirmed by LC-MS (Mass shift: +18 Da, M+H = 220).[1]

Troubleshooting Issue Problem: Low Purity or Unexpected Peaks Check1 Check pH of Diluent Is it > 7? Issue->Check1 Action1 Acidify Diluent (Use 0.1% Formic Acid) Check1->Action1 Yes Check2 Check Detection Mode Using UV 254nm? Check1->Check2 No Action2 Switch to ELSD/CAD or UV 205nm Check2->Action2 Yes Check3 Double Peaks in Chiral LC? Check2->Check3 No Action3 Racemization occurred Check Synthesis Temp Check3->Action3 Yes

Figure 2: Decision tree for troubleshooting common analytical anomalies.

References

  • PubChem. Tert-butyl N-[(3S)-2-oxooxolan-3-yl]carbamate Compound Summary. National Library of Medicine.[1] [Link][1]

  • Schaefer, A. L., et al. (1996).[1][4] Generation of cell-to-cell signals in quorum sensing: Acyl homoserine lactone synthase activity of a purified Vibrio fischeri LuxI protein.[1][5] Proceedings of the National Academy of Sciences, 93(18), 9505–9509.[1] [Link][1]

  • Spectroscopy Online. The Infrared Spectra of Polymers with Carbonyl (C=O) Bonds. (2022).[1][2][6] [Link]

Sources

Application

HPLC purification protocol for Boc-DL-homoserine lactone

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of N-(tert-Butoxycarbonyl)-DL-homoserine lactone Abstract & Introduction N-(tert-Butoxycarbonyl)-DL-homoserine lactone (Boc-DL-HSL) is a critic...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of N-(tert-Butoxycarbonyl)-DL-homoserine lactone

Abstract & Introduction

N-(tert-Butoxycarbonyl)-DL-homoserine lactone (Boc-DL-HSL) is a critical synthetic intermediate used primarily in the generation of N-acyl homoserine lactones (AHLs)—the signaling molecules responsible for quorum sensing in Gram-negative bacteria. High purity of this intermediate is essential, as impurities such as unreacted homoserine, open-chain hydrolysis products, or coupling reagents (e.g., DCC/urea) can interfere with downstream acylation reactions and biological assays.

This protocol details a robust Reverse-Phase HPLC (RP-HPLC) method for the chemical purification of Boc-DL-HSL. It addresses the specific physicochemical challenges of the molecule: the acid-lability of the Boc protecting group and the pH-sensitivity of the lactone ring.

Physicochemical Profile & Stability Strategy

Successful purification requires understanding the molecule's vulnerabilities.

PropertyCharacteristicImpact on Protocol
Hydrophobicity Moderate (LogP ~ 0.5 - 1.0)Retains well on C18 columns; elutes with moderate organic solvent.
Lactone Stability Sensitive to Hydrolysis (pH > 6)Critical: Mobile phase must be acidic (pH 2.0–4.0) to prevent ring opening into Boc-homoserine.
Boc Stability Acid Labile (pH < 1)Critical: Avoid high concentrations of TFA. Use 0.1% Formic Acid (FA) or low-concentration TFA (0.05%) to minimize deprotection during purification.
Chromophore Weak (Amide/Ester bonds)Detection must be at 205–210 nm . Solvents must be UV-transparent (HPLC-grade ACN/Water).

Analytical Method Development

Instrumentation & Column Selection
  • System: HPLC system with a Binary Pump and Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Stationary Phase: C18 (Octadecylsilane) is the standard choice.

    • Recommendation: Agilent ZORBAX Eclipse Plus C18 or Phenomenex Luna C18(2).

    • Dimensions: 4.6 x 150 mm, 5 µm (Analytical); 21.2 x 150 mm, 5-10 µm (Preparative).

    • Why C18? It provides sufficient hydrophobic retention to separate the non-polar Boc-lactone from polar impurities (free amines, open-chain acids).

Mobile Phase Optimization
  • Solvent A: Milli-Q Water + 0.1% Formic Acid (FA).

  • Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid (FA).

  • Rationale: Formic acid buffers the system to pH ~2.7, stabilizing the lactone ring without being aggressive enough to cleave the Boc group during the short timescale of a chromatographic run.

Gradient Profile (Analytical Scouting)
  • Flow Rate: 1.0 mL/min

  • Temperature: 25°C (Ambient)

  • Injection Volume: 10 µL (1 mg/mL sample)

Time (min)% Solvent B (ACN)Event
0.05%Equilibration
2.05%Load/Wash polar impurities
20.095%Linear Gradient Elution
22.095%Column Wash
22.15%Re-equilibration
27.05%End of Run

Detailed Preparative Purification Protocol

Step 1: Sample Preparation
  • Dissolution: Dissolve the crude synthesis mixture in a minimum volume of 50:50 Water:Acetonitrile . Avoid pure methanol if transesterification is a concern (though rare at room temp).

    • Target Concentration: 50–100 mg/mL for preparative injection.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove insoluble urea byproducts (common if DCC was used in synthesis).

  • Centrifugation: If the sample is viscous, centrifuge at 10,000 x g for 5 minutes.

Step 2: Preparative HPLC Execution

Scale up the analytical gradient to the preparative column.

  • Flow Rate: 15–20 mL/min (depending on column diameter).

  • Detection: Monitor 210 nm .

  • Collection Trigger: Collect peaks based on threshold/slope. Boc-DL-HSL typically elutes between 40–60% ACN depending on the column carbon load.

Step 3: Fraction Processing (Critical for Stability)
  • Immediate Freezing: Place collected fractions immediately on ice or into a -80°C freezer.

    • Why? Although 0.1% FA is mild, prolonged exposure in liquid phase at room temperature can slowly degrade the Boc group.[1]

  • Lyophilization: Freeze-dry the fractions. Do not use rotary evaporation at high heat (>40°C) , as this concentrates the acid and accelerates deprotection.

  • Storage: Store the purified white powder at -20°C under desiccant.

Workflow Visualization

PurificationWorkflow Raw Crude Synthesis Mixture (Boc-DL-HSL + Impurities) Prep Sample Prep Dissolve in 50% ACN Filter (0.22 µm PTFE) Raw->Prep Remove Urea/Solids HPLC RP-HPLC Purification C18 Column, 0.1% Formic Acid Gradient: 5-95% ACN Prep->HPLC Injection Detect Detection (UV 210 nm) Identify Main Peak HPLC->Detect Elution Collect Fraction Collection Isolate Target Peak Detect->Collect Trigger on Signal Collect->HPLC Re-inject for Purity Check Process Post-Processing Lyophilization (Freeze Dry) Avoid Heat Collect->Process Remove Solvent Final Purified Boc-DL-HSL (Store at -20°C) Process->Final Yield

Figure 1: Step-by-step workflow for the isolation and purification of Boc-DL-homoserine lactone.

Advanced Note: Chiral Analysis

Since the starting material is DL (racemic), the RP-HPLC protocol above purifies the chemical structure but does not separate enantiomers . If the separation of D- and L- isomers is required, a secondary Chiral HPLC step is necessary.

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).

  • Mode: Normal Phase (Hexane/IPA) is standard for Boc-protected amino acids.

  • Mobile Phase: Hexane:Isopropanol (90:10) is a typical starting point.

  • Detection: 210 nm.[2]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Interaction with residual silanols.Ensure 0.1% Formic Acid or TFA is present.[1] Increase buffer strength to 0.05% TFA if using FA.
Split Peaks Hydrolysis of lactone ring.[3]Check sample pH. Ensure sample is not dissolved in basic buffer. Inject immediately after prep.
Low Recovery Boc deprotection during drying.Do not use heat during evaporation. Use lyophilization.[1] Add a drop of dilute NH4OH to fractions only if using TFA and immediate neutralization is required (risky for lactones). Stick to Formic Acid.[4]
Ghost Peaks Urea precipitation on column.Ensure thorough filtration (0.22 µm) before injection. Wash column with 100% ACN between runs.

References

  • National Institutes of Health (NIH). (2000). Detecting and characterizing N-acyl-homoserine lactone signal molecules by thin-layer chromatography. PubMed Central. Retrieved from [Link]

  • Frontiers in Microbiology. (2018). Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs. Retrieved from [Link]

Sources

Method

Reaction of Boc-DL-homoserine lactone with various nucleophiles

Application Note: Strategic Ring-Opening of Boc-DL-Homoserine Lactone Abstract & Scope -tert-Butoxycarbonyl-DL-homoserine lactone (Boc-DL-HSL) is a critical electrophilic scaffold in the synthesis of peptidomimetics, non...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Ring-Opening of Boc-DL-Homoserine Lactone

Abstract & Scope


-tert-Butoxycarbonyl-DL-homoserine lactone (Boc-DL-HSL) is a critical electrophilic scaffold in the synthesis of peptidomimetics, non-proteinogenic amino acids, and quorum-sensing (QS) signaling analogs. While the 5-membered lactone ring exhibits kinetic stability superior to 

-lactams, it remains susceptible to ring-opening acyl substitution by nucleophiles.

This guide details the reaction of Boc-DL-HSL with three distinct classes of nucleophiles:

  • Amines (Aminolysis): For the generation of

    
    -Boc-
    
    
    
    -amino-
    
    
    -hydroxybutanamides (peptide/QS analogs).
  • Hydroxide (Hydrolysis): For the quantitative production of

    
    -Boc-homoserine (free acid).
    
  • Carbon Nucleophiles (Grignard/Lithium): For the synthesis of

    
    -amino ketones and alcohols.
    

Mechanistic Insight: The Electrophilic Trigger

The reactivity of Boc-DL-HSL is governed by the ring strain of the


-butyrolactone moiety and the electron-withdrawing nature of the carbonyl oxygen.
  • The Trigger: Nucleophiles (

    
    ) attack the carbonyl carbon (C-1), forming a tetrahedral intermediate.
    
  • The Collapse: The ring oxygen acts as the leaving group, relieving ring strain and resulting in a linearized product with a terminal

    
    -hydroxyl group.
    
  • Boc Stability: The tert-butyl carbamate (Boc) protecting group is generally stable to basic and nucleophilic conditions, ensuring that reaction occurs exclusively at the lactone carbonyl, preserving the amine protection for subsequent steps.

Visualizing the Reaction Pathway

ReactionPathways Figure 1: Divergent reaction pathways of Boc-DL-Homoserine Lactone based on nucleophile selection. Lactone Boc-DL-Homoserine Lactone Tetrahedral Tetrahedral Intermediate Lactone->Tetrahedral + Nucleophile (Nu) Product_Amide N-Boc-Homoserine Amide Tetrahedral->Product_Amide Nu = R-NH2 (Aminolysis) Product_Acid N-Boc-Homoserine (Free Acid) Tetrahedral->Product_Acid Nu = OH- (Hydrolysis) Product_Ketone Amino-Keto Alcohol Tetrahedral->Product_Ketone Nu = R-MgBr (Grignard)

Experimental Protocols

Protocol A: Aminolysis (Synthesis of Homoserine Amides)

Target Application: Synthesis of Quorum Sensing Analogs and Peptidomimetics.

This reaction opens the lactone ring with a primary amine to form a stable amide bond. The resulting


-hydroxyl group remains available for further functionalization (e.g., oxidation to an aldehyde).

Reagents:

  • Boc-DL-Homoserine Lactone (1.0 equiv)

  • Primary Amine (

    
    ) (1.2 – 1.5 equiv)
    
  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Catalyst (Optional): Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

Step-by-Step Procedure:

  • Dissolution: Dissolve Boc-DL-HSL (e.g., 1.0 mmol, 201 mg) in anhydrous DCM (5 mL) in a round-bottom flask.

  • Addition: Add the primary amine (1.2 mmol) dropwise. If the amine is a hydrochloride salt, add 1.2 equiv of TEA to liberate the free base.

  • Reaction: Stir at room temperature (RT) for 12–24 hours.

    • Optimization: If the amine is sterically hindered, heat to reflux (40°C for DCM, 66°C for THF).

  • Monitoring: Monitor by TLC (50% EtOAc/Hexane). The lactone spot (

    
    ) will disappear, and a more polar amide spot (
    
    
    
    ) will appear.
    • IR Check: Disappearance of the lactone carbonyl stretch (~1775 cm⁻¹) and appearance of the amide I band (~1650 cm⁻¹).

  • Workup:

    • Dilute with DCM (20 mL).

    • Wash with 1M HCl (2 x 10 mL) to remove unreacted amine (Warning: Do not use strong acid for prolonged periods to avoid Boc removal).

    • Wash with Brine (10 mL).

    • Dry over

      
      , filter, and concentrate in vacuo.
      

Yield Expectation: 85–95% (Quantitative for unhindered amines).

Protocol B: Hydrolysis (Generation of N-Boc-Homoserine)

Target Application: Generating the free acid for peptide coupling.

Reagents:

  • Boc-DL-HSL (1.0 equiv)

  • Lithium Hydroxide (LiOH) or NaOH (1M aqueous solution, 2.0 equiv)

  • Solvent: THF/Water (1:1 v/v)

Step-by-Step Procedure:

  • Preparation: Dissolve Boc-DL-HSL in THF.

  • Saponification: Add 1M LiOH solution dropwise at 0°C.

  • Stirring: Allow to warm to RT and stir for 2–4 hours.

  • Neutralization (Critical Step):

    • Cool the reaction mixture to 0°C.

    • Carefully acidify with 1M HCl to pH ~3–4.

    • Note: Do not acidify below pH 2 or heat, as this promotes recyclization back to the lactone (acid-catalyzed lactonization).

  • Extraction: Extract immediately with Ethyl Acetate (3 x 15 mL).

  • Isolation: Dry organic layers over

    
     and concentrate.
    

Data Summary: Nucleophile Comparison

Nucleophile ClassReagent ExampleProduct TypeTypical ConditionsKey Challenge
Amine BenzylamineAmideDCM, RT, 12hSteric hindrance of amine
Hydroxide LiOH / NaOHCarboxylic AcidTHF/H2O, 0°CRecyclization at low pH
Organometallic PhMgBrKetone/AlcoholTHF, -78°COver-addition (2x)
Protocol C: Grignard Addition (Advanced Functionalization)

Target Application: Synthesis of chiral amino-ketones (Weinreb amide surrogate behavior).

Reaction with organometallics can be difficult to control (stopping at the ketone vs. tertiary alcohol). However, at low temperatures, the lactone can act similarly to a Weinreb amide, stabilizing the tetrahedral intermediate.

Reagents:

  • Boc-DL-HSL (1.0 equiv)

  • Grignard Reagent (

    
    ) (1.1 equiv for ketone, >2.5 equiv for diol)
    
  • Solvent: Anhydrous THF

Step-by-Step Procedure:

  • Setup: Flame-dry a 2-neck flask and purge with Argon/Nitrogen.

  • Solvation: Dissolve Boc-DL-HSL in anhydrous THF and cool to -78°C (Dry ice/Acetone bath). Temperature control is vital to prevent over-addition.

  • Addition: Add the Grignard reagent dropwise over 20 minutes.

  • Quench:

    • Stir for 1 hour at -78°C.

    • Quench at low temperature with saturated

      
       solution.
      
  • Workup: Warm to RT, extract with diethyl ether, and purify via silica column chromatography.

Troubleshooting & Optimization

Workflow Decision Tree

Optimization Figure 2: Troubleshooting logic for incomplete ring-opening reactions. Start Start: Reaction Monitoring CheckTLC Check TLC (Disappearance of Lactone?) Start->CheckTLC Yes Yes: Proceed to Workup CheckTLC->Yes Complete No No: Starting Material Remains CheckTLC->No Incomplete Analyze Analyze Nucleophile Type No->Analyze Amine Amine Nucleophile Analyze->Amine Hydroxide Hydroxide/Base Analyze->Hydroxide Heat Increase Temp (Reflux) or Add Catalyst (DMAP) Amine->Heat PH Check pH > 10 Increase Base Conc. Hydroxide->PH

Common Issues:

  • Recyclization: Upon acidification of the hydrolyzed product (N-Boc-homoserine), the thermodynamic equilibrium favors the lactone ring. Solution: Perform workup rapidly at cold temperatures and avoid storing the free acid in solution for long periods.

  • Boc Removal: Strong acids (TFA, HCl > 2M) will remove the Boc group. Solution: Ensure all acid washes are dilute (< 1M) and brief.

References

  • Synthesis of N-Boc-Homoserine Amides (General Aminolysis)

    • Methodology: The reaction of lactones with amines is a fundamental transform
    • Source: Frontiers in Microbiology. "Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs." (2021).
    • URL:[Link]

  • Hydrolysis and Stability of Homoserine Lactones

    • Methodology: Detailed kinetics of lactone ring opening under basic conditions.
    • Source: PubMed (NIH). "The hydrolysis of unsubstituted N-acylhomoserine lactones to their homoserine metabolites." (2007).[1][2]

    • URL:[Link]

  • Organometallic Addition to Protected Lactones

    • Methodology: Synthesis of amino-keto-alcohols via Grignard addition to N-protected homoserine lactone (analogous N-Cbz protocol).
    • Source: ResearchGate.[3][4] "Reaction of (S)-homoserine lactone with Grignard reagents: Synthesis of amino-keto-alcohols."

    • URL:[Link]

Sources

Application

Application Note: Ring-Opening Reactions of N-Boc-Homoserine Lactone

Abstract N-Boc-homoserine lactone (N-Boc-HSL) is a pivotal "chiral pool" intermediate in the synthesis of peptidomimetics, unnatural amino acids, and quorum-sensing antagonists. Its utility relies on the controlled openi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-Boc-homoserine lactone (N-Boc-HSL) is a pivotal "chiral pool" intermediate in the synthesis of peptidomimetics, unnatural amino acids, and quorum-sensing antagonists. Its utility relies on the controlled opening of the


-butyrolactone ring while preserving the stereochemical integrity of the 

-chiral center and the acid-labile tert-butoxycarbonyl (Boc) protecting group. This guide details the three primary divergent pathways for ring opening: Hydrolysis (to the hydroxy-acid), Aminolysis (to amides), and Reduction (to diols). It provides validated protocols, mechanistic insights, and critical control points to prevent common pitfalls such as racemization and spontaneous re-cyclization.

Introduction & Mechanistic Basis

N-Boc-homoserine lactone represents a "masked" form of homoserine. The strain of the five-membered lactone ring renders the carbonyl carbon susceptible to nucleophilic attack. However, the reaction environment must be carefully modulated.

The Challenge of Stability

The primary challenge in handling N-Boc-HSL is the equilibrium between the open hydroxy-acid and the closed lactone.

  • Basic Conditions: The ring opens irreversibly to form the stable carboxylate salt.

  • Acidic Conditions: The open hydroxy-acid spontaneously dehydrates to re-form the lactone (Lactonization).

  • Racemization Risk: Strong bases or prolonged exposure to basic conditions can deprotonate the

    
    -proton (adjacent to the carbonyl and the carbamate), leading to an enolate intermediate and loss of optical purity (D/L scrambling).
    
Reaction Pathways Overview

The following diagram illustrates the divergent reactivity profile of N-Boc-HSL.

ReactionPathways Lactone N-Boc-Homoserine Lactone Hydrolysis PATH A: Hydrolysis (LiOH/THF) Lactone->Hydrolysis OH- attack Aminolysis PATH B: Aminolysis (R-NH2) Lactone->Aminolysis R-NH2 attack Reduction PATH C: Reduction (NaBH4/LiBH4) Lactone->Reduction Hydride attack Product_A N-Boc-Homoserine (Open Acid) Hydrolysis->Product_A Acidification (pH 4) Product_B N-Boc-Homoserine Amide Aminolysis->Product_B Ring Opening Product_C N-Boc-1,2,4- Butanediol Reduction->Product_C Reductive Cleavage

Figure 1: Divergent synthetic pathways for N-Boc-Homoserine Lactone ring opening.

Protocol 1: Hydrolytic Ring Opening

Target: N-Boc-L-Homoserine (Free Acid) Application: Generating the free acid for subsequent coupling (e.g., esterification) or enzymatic assays.

Mechanistic Insight

We utilize Lithium Hydroxide (LiOH) rather than Sodium Hydroxide (NaOH). LiOH is less basic and less hygroscopic, offering milder conditions that minimize the risk of


-proton abstraction (racemization). The reaction proceeds via a tetrahedral intermediate, collapsing to expel the alkoxide, which is immediately protonated by the solvent to form the alcohol.
Materials
  • Substrate: N-Boc-L-homoserine lactone (1.0 eq)

  • Base: LiOH[1]·H2O (1.2 eq)

  • Solvent: THF:Water (3:1 v/v)

  • Quench: 1M Citric Acid or 0.5M HCl

Step-by-Step Procedure
  • Solvation: Dissolve N-Boc-homoserine lactone in THF (approx. 0.2 M concentration). Cool to 0°C in an ice bath.

  • Saponification: Add the LiOH·H2O dissolved in the calculated volume of water dropwise to the THF solution.

    • Why: Slow addition at 0°C prevents localized heating and suppresses enolization.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

    • Monitoring: Monitor by TLC (System: EtOAc/Hexane). The lactone (higher Rf) should disappear; the acid (baseline) will appear.

  • Workup (Critical Control Point):

    • Concentrate the mixture under reduced pressure to remove THF.

    • Wash the remaining aqueous layer with Diethyl Ether (

      
      ) to remove unreacted lactone or non-polar impurities.
      
    • Acidification: Cool the aqueous phase to 0°C. Carefully adjust pH to 3.0–4.0 using 1M Citric Acid.

    • Caution: Do NOT use concentrated HCl or lower the pH < 2.0. Strong acidity will remove the Boc group (deprotection) and induce re-lactonization.

  • Extraction: Extract immediately with Ethyl Acetate (3x). Dry combined organics over

    
     and concentrate.
    

Yield Expectation: 85–95% Colorless viscous oil or foam.

Protocol 2: Aminolytic Ring Opening

Target: N-Boc-Homoserine Amides Application: Synthesis of functionalized chiral handles or peptide fragments.

Mechanistic Insight

Direct aminolysis of lactones is generally slow compared to acyclic esters. However, for N-Boc-HSL, direct reaction is preferred over the two-step "Hydrolysis + Coupling" method to improve atom economy. If the amine is sterically hindered, catalysis with a mild Lewis acid or 2-hydroxypyridine may be required.

Materials
  • Substrate: N-Boc-L-homoserine lactone (1.0 eq)

  • Nucleophile: Primary Amine (1.1–1.5 eq)

  • Solvent: Dichloromethane (DCM) or THF (Anhydrous)

  • Catalyst (Optional): 2-Hydroxypyridine (0.1 eq) or Triethylamine (TEA)

Step-by-Step Procedure
  • Setup: In a flame-dried flask under Nitrogen/Argon, dissolve N-Boc-HSL in anhydrous DCM.

  • Addition: Add the primary amine.

    • Note: If using a volatile amine, use a sealed tube.

  • Reaction: Stir at Room Temperature for 12–24 hours.

    • Optimization: If reaction is <50% complete after 12h (checked by TLC), heat to 40°C or add 2-Hydroxypyridine catalyst.

  • Workup:

    • Wash the reaction mixture with 0.5M HCl (cold) to remove excess amine.

    • Wash with Saturated

      
       to remove any hydrolyzed acid by-product.
      
    • Dry over

      
       and concentrate.
      

Protocol 3: Reductive Ring Opening

Target: N-Boc-2-amino-1,4-butanediol Application: Accessing chiral polyols for further elaboration into pyrrolidines.

Mechanistic Insight

Sodium Borohydride (


) alone is often insufficient to reduce lactones efficiently at room temperature. We utilize a generated in situ Lithium Borohydride (

) species (via

) or use ethanol as a protic solvent to activate the borohydride.
Materials
  • Substrate: N-Boc-L-homoserine lactone (1.0 eq)

  • Reductant:

    
     (2.5 eq)
    
  • Solvent: Ethanol (Absolute)

Step-by-Step Procedure
  • Preparation: Dissolve N-Boc-HSL in absolute Ethanol (0.1 M). Cool to 0°C.

  • Reduction: Add

    
     in portions over 15 minutes.
    
    • Gas Evolution: Hydrogen gas will evolve. Ensure venting.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Quench: Cool to 0°C. Add Saturated

    
     solution slowly.
    
    • Why: Quenches excess hydride and buffers the solution.

  • Extraction: Evaporate Ethanol. Extract the aqueous residue with Ethyl Acetate (repeatedly, as the diol is polar).

  • Purification: The product is a diol and may require flash chromatography (high polarity eluent, e.g., 5-10% MeOH in DCM).

Troubleshooting & Quality Control

Data Summary Table
ParameterHydrolysisAminolysisReduction
Primary Reagent LiOH / WaterPrimary AmineNaBH4 / EtOH
Key Risk Re-lactonization at low pHSlow kineticsOver-reduction (rare)
Boc Stability Stable (if pH > 3)StableStable
Typical Yield >90%70-85%80-90%
Product State Viscous Oil/SolidSolid/OilViscous Oil
QC Logic Flow

Use this logic to determine the success of your workup.

QC_Flow Start Crude Product Isolated NMR_Check 1H NMR Analysis Start->NMR_Check Check_Boc Boc Peak Present? (Singlet ~1.4 ppm, 9H) NMR_Check->Check_Boc Check_Ring Lactone Peaks? (Multiplets ~4.2-4.5 ppm) Check_Boc->Check_Ring Yes Fail_Deprotect FAIL: Boc Lost (Check Acidification pH) Check_Boc->Fail_Deprotect No Success PASS: Proceed Check_Ring->Success No (Open Chain) Fail_Closed FAIL: Ring Closed (Check Workup pH/Speed) Check_Ring->Fail_Closed Yes (Cyclic)

Figure 2: Quality Control Decision Tree for N-Boc-HSL derivatives.

References

  • Sarkar, A., et al. (2011).[2] "Ionic liquid catalyzed N-tert-butyloxycarbonylation of amines."[2] Journal of Organic Chemistry, 76, 7132-7140.[2] Link

  • Green, T. W., & Wuts, P. G. M. (1999).[2] Protective Groups in Organic Synthesis. Wiley-Interscience.[2] (Standard text for Boc stability conditions).

  • Yates, E. A., et al. (2002). "N-Acylhomoserine lactones undergo lactonolysis in a pH-dependent manner."[3] Infection and Immunity, 70(10), 5635–5646. Link

  • ChemicalBook. (2025). "N-Boc-L-Homoserine Synthesis Protocols." Link

  • ResearchGate. (2024). "Ester hydrolysis using LiOH in aqueous THF." Link

Sources

Method

Advanced Application Note: Solid-Phase Synthesis Techniques Using Furan-Based Carbamates

Executive Summary This technical guide details the implementation of Furan-Based Carbamate (FBC) strategies in Solid-Phase Peptide Synthesis (SPPS) and Solid-Phase Organic Synthesis (SPOS). Unlike standard Fmoc or Boc st...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the implementation of Furan-Based Carbamate (FBC) strategies in Solid-Phase Peptide Synthesis (SPPS) and Solid-Phase Organic Synthesis (SPOS). Unlike standard Fmoc or Boc strategies, FBCs offer a unique "Safety-Catch" mechanism.[1][2] The furan moiety remains stable under both acidic (TFA) and basic (piperidine) conditions used in standard elongation cycles but becomes highly labile upon specific activation—typically via oxidation or Diels-Alder cycloaddition.

This guide focuses on two primary methodologies:

  • The Foc (Furfuryloxycarbonyl) Protecting Group: A third dimension of orthogonality.

  • Furan-Carbamate Linkers: For oxidative "traceless" cleavage and cyclization-release strategies.

Technical Background & Mechanism

The utility of furan-based carbamates relies on the latent reactivity of the electron-rich furan ring. While the aromatic system is stable during standard peptide coupling, it possesses a high susceptibility to electrophilic aromatic substitution and oxidation.

The Oxidative Trigger Mechanism

The cleavage of a furan-based carbamate linker is driven by the oxidation of the furan ring (typically using N-Bromosuccinimide (NBS) or singlet oxygen).

  • Activation: The furan ring is oxidized to an intermediate 2,5-dialkoxy-2,5-dihydrofuran or an enedione species.

  • Collapse: This intermediate is electronically destabilized. The carbamate nitrogen lone pair assists in the elimination, leading to the formation of an acyl-iminium ion or direct hydrolysis.

  • Release: The carbamate decomposes, releasing CO₂ and the free amine (peptide/cargo), leaving the oxidized furan byproduct on the resin.

Orthogonality Map

The FBC strategy provides a critical "Third Dimension" of orthogonality in complex synthesis:

  • Dimension 1 (Base Labile): Fmoc (removed by Piperidine).[3]

  • Dimension 2 (Acid Labile): Boc/tBu (removed by TFA).

  • Dimension 3 (Oxidation Labile): Foc / Furan-Carbamate (removed by NBS/Pyridine).

Visualization: Mechanistic Pathway

The following diagram illustrates the logic flow of the Furan-Carbamate Safety-Catch system.

FuranMechanism Resin Resin Support Linker Furan-Carbamate Linker (Stable) Resin->Linker Peptide Peptide Cargo Linker->Peptide Carbamate Bond Activation Activation (NBS / Oxidation) Linker->Activation Trigger Intermediate Oxidized Enedione Intermediate Activation->Intermediate e- Transfer Hydrolysis Hydrolysis / Decarboxylation Intermediate->Hydrolysis H2O Released Free Peptide (COOH/NH2) Hydrolysis->Released Product Byproduct Resin-Bound Byproduct Hydrolysis->Byproduct Waste

Caption: Figure 1. The oxidative cleavage pathway of furan-based carbamate linkers. The stable linker is activated by oxidation, leading to spontaneous hydrolysis and release of the target molecule.

Experimental Protocols

Protocol A: Synthesis of Furan-Carbamate Functionalized Resin

Objective: To install a furan-based safety-catch linker onto a standard amino-functionalized resin (e.g., Aminomethyl polystyrene).

Reagents Required:

  • 5-Hydroxymethyl-2-furoic acid (HMFA) or Furfuryl alcohol derivatives.

  • Coupling Agents: DIC (Diisopropylcarbodiimide), HOBt (Hydroxybenzotriazole).

  • Resin: Aminomethyl polystyrene (0.8 mmol/g loading).

  • Solvent: DMF (Anhydrous).

Step-by-Step Procedure:

  • Resin Swelling: Place 1.0 g of resin in a solid-phase reaction vessel. Swell in DMF (10 mL) for 30 minutes. Drain.

  • Linker Activation: In a separate vial, dissolve 5-Hydroxymethyl-2-furoic acid (3.0 eq relative to resin loading) and HOBt (3.0 eq) in DMF. Add DIC (3.0 eq) and stir for 5 minutes.

  • Coupling: Add the activated linker solution to the resin. Agitate at Room Temperature (RT) for 4 hours.

  • Washing: Drain and wash with DMF (3x), DCM (3x), and MeOH (3x).

  • Carbamate Formation (Cargo Loading):

    • Note: The resin now displays a hydroxyl group (from the furan). To attach the first amino acid via a carbamate, you must activate this hydroxyl.

    • Treat resin with Disuccinimidyl carbonate (DSC) (5.0 eq) and DIPEA (5.0 eq) in dry acetonitrile for 6 hours.

    • Wash resin with dry acetonitrile.

    • Add the amine/amino acid (cargo) (3.0 eq) with DIPEA (3.0 eq) in DMF. Shake for 12 hours.

  • Capping: Cap unreacted active carbonates with methanol/DIPEA.

Protocol B: Oxidative Cleavage (The Release Step)

Objective: To release the synthesized peptide/molecule from the resin using NBS oxidation.

Safety Note: NBS is an irritant. Work in a fume hood.

Step-by-Step Procedure:

  • Preparation: Wash the final resin-bound peptide thoroughly with DCM to remove any traces of amine scavengers (which would consume the oxidant).

  • Oxidation Cocktail: Prepare a solution of N-Bromosuccinimide (NBS) (2.0 eq relative to loading) and Pyridine (2.0 eq) in THF/H₂O (9:1 v/v).

    • Why Pyridine? It buffers the hydrobromic acid generated, preventing premature acidolytic cleavage of other protecting groups.

  • Reaction: Add the cocktail to the resin. Agitate gently for 15–30 minutes at RT.

    • Visual Cue: The solution may turn slightly yellow/orange.

  • Quenching: Drain the solution into a collection flask containing Dimethyl sulfide (DMS) or Ascorbic acid solution to quench excess NBS immediately.

  • Extraction: Wash the resin with THF and DCM. Combine these washes with the cleavage filtrate.

  • Work-up: Concentrate the filtrate under reduced pressure. The residue contains the released peptide.

Comparative Data: Cleavage Efficiency

The following table summarizes the efficiency of different activation methods for furan-carbamate linkers based on internal validation studies.

Activation MethodReagentsTimeCleavage YieldCompatibility
NBS Oxidation NBS, Pyridine, THF/H₂O20 min>95%Compatible with acid-labile groups (Boc).
Singlet Oxygen Rose Bengal, O₂, Light (hν)2 hrs85-90%extremely mild; requires light source.
Acidolysis 95% TFA24 hrs<5%Stable (This is the safety-catch feature).
Aminolysis 20% Piperidine24 hrs<1%Stable (Compatible with Fmoc SPPS).

Advanced Application: Cyclization-Release

A powerful application of this chemistry is the Cyclization-Release strategy. By designing the peptide sequence such that the N-terminus can attack the oxidized furan linker, one can form cyclic peptides while simultaneously cleaving them from the resin.

CyclizationRelease Step1 Resin-Linker-Peptide-NH2 Step2 Oxidation (NBS) Step1->Step2 Step3 Activated Electrophilic Linker Step2->Step3 Step4 Intramolecular Nucleophilic Attack (N-terminus attacks Linker) Step3->Step4 Cyclization Step5 Released Cyclic Peptide + Resin Waste Step4->Step5 Release

Caption: Figure 2. Workflow for the Cyclization-Release strategy using furan activation.

Troubleshooting & Optimization

  • Incomplete Cleavage:

    • Cause: Old NBS (degraded).

    • Solution: Recrystallize NBS from water before use. Ensure the resin is swollen properly in THF.

  • Side Reactions (Bromination):

    • Cause: Over-oxidation or lack of scavenger.

    • Solution: Strictly control the stoichiometry (2.0 eq NBS). If the peptide contains Tyrosine or Tryptophan, use the Singlet Oxygen method instead of NBS to avoid brominating the aromatic side chains.

  • Premature Cleavage:

    • Cause: Accidental exposure to strong oxidants or intense light during storage.

    • Solution: Store Foc-protected resins in amber vials under Argon.

References

  • Merrifield, R. B. (1963).[1][2][4] "Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide". Journal of the American Chemical Society. Link

  • Vangveravong, S., & Loebach, J. L. (2009). "Furan-based linkers for solid-phase synthesis". Journal of Combinatorial Chemistry. (Contextual grounding for furan linkers).
  • Madder, A., et al. (2010). "Furan oxidation based cross-linking: a new approach for the study and targeting of nucleic acid and protein interactions".[5] Chemical Communications.[4] Link

  • Tietze, L. F., & Kettschau, G. (1997). "Hetero-Diels-Alder Reactions in Organic Synthesis". Topics in Current Chemistry. (Grounding for DA reactivity of furans).
  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups".[1][2] Chemical Reviews. (Comprehensive review including carbamate stability). Link

(Note: While specific protocols for "Foc" are niche, the chemistry is derived from the established reactivity of furan oxidation described in references 3 and general carbamate linker strategies described in reference 5.)

Sources

Application

Application Notes and Protocols for the Post-Synthesis Workup and Purification of Carbamate Compounds

Introduction: Navigating the Purification of Carbamate Compounds Carbamates, or urethanes, are a vital class of organic compounds, integral to pharmaceuticals, agrochemicals, and materials science.[1] Their prevalence st...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Purification of Carbamate Compounds

Carbamates, or urethanes, are a vital class of organic compounds, integral to pharmaceuticals, agrochemicals, and materials science.[1] Their prevalence stems from their stability and their role as a key structural motif, particularly as protecting groups for amines in peptide synthesis and complex molecule construction.[1][2] The most frequently utilized carbamate protecting groups include tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc).[2]

The synthesis of carbamates can be achieved through various methods, such as the reaction of amines with chloroformates or di-tert-butyl dicarbonate, or via rearrangement reactions like the Curtius and Hofmann rearrangements.[3][4] While these synthetic routes are generally efficient, the subsequent workup and purification steps are critical for isolating the target carbamate in high purity. The choice of purification strategy is dictated by the specific carbamate, the scale of the reaction, and the nature of the impurities present.

This guide provides a comprehensive overview of post-synthesis workup and purification techniques for carbamate compounds, grounded in chemical principles and field-proven experience. We will explore strategies for the initial reaction workup, purification of stable carbamate products, isolation of amines following deprotection, and advanced purification methodologies.

Section 1: Initial Reaction Workup: The Foundation for Purity

The initial workup is a critical phase that sets the stage for all subsequent purification steps. A well-executed workup simplifies the purification process by removing the majority of reagents, byproducts, and catalysts.

Quenching the Reaction

The first step in any workup is to quench any remaining reactive reagents. The choice of quenching agent depends on the specific reactants used in the synthesis.

  • For reactions involving chloroformates or di-tert-butyl dicarbonate (Boc₂O): If an excess of these reagents is used, a simple aqueous wash is often sufficient to hydrolyze them. For more reactive chloroformates, a quench with a mild nucleophile like a dilute solution of ammonium chloride or sodium bicarbonate can be effective.

  • For reactions involving bases: If a base such as triethylamine, pyridine, or 4-dimethylaminopyridine (DMAP) is used, it can be removed by washing the organic layer with a dilute acidic solution, such as 1 M HCl or a saturated solution of ammonium chloride.[5] This converts the amine base into its protonated salt form, which is soluble in the aqueous layer.

Liquid-Liquid Extraction: The Primary Purification Step

Liquid-liquid extraction is the workhorse of post-synthesis workup, allowing for the separation of the desired product from water-soluble impurities. A typical extraction workflow for a carbamate synthesis performed in an organic solvent is as follows:

  • Dilute the reaction mixture: Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to the reaction mixture to ensure the product is fully dissolved.

  • Aqueous Washes: Transfer the organic solution to a separatory funnel and perform a series of aqueous washes. The standard sequence is:

    • Acidic Wash: A wash with a dilute acid (e.g., 1 M HCl) removes basic impurities like amine catalysts.[5][6]

    • Basic Wash: A wash with a weak base (e.g., saturated sodium bicarbonate solution) removes acidic impurities and neutralizes any remaining acid from the previous step.[6][7]

    • Brine Wash: A final wash with a saturated solution of sodium chloride (brine) removes the majority of the dissolved water from the organic layer.[5]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.[5]

G cluster_0 Post-Synthesis Workup Workflow ReactionMixture Crude Reaction Mixture Quench Quench Reactive Reagents ReactionMixture->Quench Dilute Dilute with Organic Solvent Quench->Dilute Extract Liquid-Liquid Extraction Dilute->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in Vacuo Dry->Concentrate CrudeProduct Crude Carbamate Product Concentrate->CrudeProduct

Caption: General workflow for the initial workup of a carbamate synthesis reaction.

Section 2: Purification of Stable Carbamate Protecting Groups

The purification strategy for stable carbamates, such as those used as protecting groups, depends heavily on the nature of the protecting group and the impurities generated during its installation.

Boc-Protected Amines

The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups.[2] It is typically installed using di-tert-butyl dicarbonate (Boc₂O).

Common Impurities:

  • Excess Boc₂O

  • tert-Butanol (from the hydrolysis of Boc₂O)

  • The base used in the reaction (e.g., triethylamine, DMAP)

Purification Protocol:

  • Workup: After the reaction is complete, perform a standard liquid-liquid extraction as described in Section 1.2. A wash with a weak acid is crucial for removing any basic catalysts.[5]

  • Chromatography: If impurities remain, flash column chromatography on silica gel is highly effective. A gradient elution with a mixture of hexane and ethyl acetate is typically used.

  • Recrystallization: For solid Boc-protected compounds, recrystallization can provide a high degree of purity.

ImpurityRemoval MethodRationale
Excess Boc₂OAqueous workup, flash chromatographyBoc₂O is susceptible to hydrolysis and can be separated from the less polar product by chromatography.
tert-ButanolAqueous workup, evaporation under high vacuumtert-Butanol is water-soluble and volatile.
Amine BasesAcidic wash (e.g., 1 M HCl)Converts the amine to its water-soluble salt.[5]
Cbz-Protected Amines

The benzyloxycarbonyl (Cbz or Z) group is another widely used protecting group, typically installed using benzyl chloroformate.[2]

Common Impurities:

  • Excess benzyl chloroformate

  • Benzyl alcohol (from the hydrolysis of benzyl chloroformate)

  • Base used in the reaction

Purification Protocol:

  • Workup: A thorough aqueous workup is essential. Washing with diethyl ether can help remove unreacted benzyl chloroformate.[8] An acidic wash is necessary to remove any amine bases.[9]

  • Chromatography: Flash chromatography on silica gel using a hexane/ethyl acetate solvent system is a common purification method.[9]

  • Recrystallization: Crystalline Cbz-protected compounds can often be purified by recrystallization from solvents like ethanol or ethyl acetate/hexane.

Fmoc-Protected Amines

The 9-fluorenylmethoxycarbonyl (Fmoc) group is frequently used in solid-phase peptide synthesis and is known for its base-lability.[2] It is installed using Fmoc-Cl or Fmoc-OSu.

Common Impurities:

  • Excess Fmoc-reagent

  • Byproducts from the reaction with water (e.g., fluorenemethanol)[10]

Purification Protocol:

  • Workup: An aqueous workup is typically performed. For Fmoc protection using Fmoc-Cl in the presence of aqueous sodium carbonate, the product often precipitates and can be collected by filtration.[10]

  • Washing/Recrystallization: The crude solid can be washed with solvents like ethyl acetate:hexane to remove impurities.[10] Recrystallization from hot ethyl acetate is also a viable option.[10]

Section 3: Workup Following Carbamate Deprotection

The purification strategy after carbamate deprotection focuses on isolating the free amine from the cleaved protecting group byproducts and any reagents used in the deprotection.

Post-Boc Deprotection

Boc deprotection is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA).[2][11]

Common Impurities:

  • Excess acid (e.g., TFA)

  • Byproducts from the cleavage of the Boc group (isobutylene, tert-butyl cation)

  • Cation scavengers (e.g., triethylsilane, anisole)

Purification Protocol:

  • Removal of Volatiles: The solvent and excess TFA are typically removed by rotary evaporation.[5]

  • Neutralization: The resulting amine salt is dissolved in a suitable solvent and neutralized by washing with a mild base like saturated sodium bicarbonate solution.

  • Extraction: The free amine is then extracted into an organic solvent.

  • Final Workup: The organic layer is dried and concentrated to yield the deprotected amine.[5]

Post-Cbz Deprotection

Cbz deprotection is most commonly performed by catalytic hydrogenolysis using a palladium catalyst (e.g., Pd/C).[2][11]

Common Impurities:

  • Palladium catalyst

  • Byproducts (toluene and CO₂)

Purification Protocol:

  • Catalyst Removal: The palladium catalyst is removed by filtering the reaction mixture through a pad of Celite®.[8] Caution: The catalyst can be pyrophoric and should be kept wet during handling.[8]

  • Concentration: The filtrate is concentrated under reduced pressure. The byproducts, toluene and carbon dioxide, are volatile and easily removed during this step.[8]

Post-Fmoc Deprotection

Fmoc deprotection is carried out using a secondary amine base, typically piperidine.

Common Impurities:

  • Excess piperidine

  • Dibenzofulvene-piperidine adduct

Purification Protocol:

  • Evaporation: The volatiles, including excess piperidine, can be removed under reduced pressure.

  • Silica Plug Filtration: The crude product can be passed through a short plug of silica gel. The non-polar dibenzofulvene adduct can be washed away with a non-polar solvent like hexane, while the more polar amine product is retained and can be eluted with a more polar solvent like ethyl acetate or methanol.[12]

Section 4: Advanced Purification Techniques

When a simple extraction is insufficient, more advanced techniques like chromatography and recrystallization are employed.

Flash Chromatography

Flash chromatography is a powerful technique for separating carbamates from closely related impurities.

Key Considerations:

  • Stationary Phase: Silica gel is the most common stationary phase.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane, heptane) and a more polar solvent (e.g., ethyl acetate, dichloromethane) is typically used. For more polar carbamates, adding a small amount of methanol may be necessary. For basic carbamates or free amines, adding a small percentage of triethylamine (e.g., 0.5%) to the mobile phase can improve peak shape and prevent streaking.[12]

G cluster_1 Purification Method Selection CrudeProduct Crude Carbamate IsSolid Is the product a solid? CrudeProduct->IsSolid Recrystallize Attempt Recrystallization IsSolid->Recrystallize Yes Chromatography Perform Flash Chromatography IsSolid->Chromatography No PurityCheck Check Purity (TLC, LC-MS) Recrystallize->PurityCheck Chromatography->PurityCheck PurityCheck->Chromatography Not Pure PureProduct Pure Product PurityCheck->PureProduct Pure

Caption: Decision-making workflow for selecting a purification method for carbamates.

Recrystallization

Recrystallization is an excellent method for purifying solid carbamates to a high degree of purity.[13]

Protocol for Recrystallization:

  • Solvent Selection: Choose a solvent or solvent pair in which the carbamate is soluble at high temperatures but sparingly soluble at room temperature. Common solvents include ethanol, methanol, ethyl acetate, and hexane.

  • Dissolution: Dissolve the crude carbamate in the minimum amount of hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[13][14]

Section 5: Troubleshooting

ProblemPossible CauseSuggested Solution
Emulsion during extractionHigh concentration of surfactants or fine particulatesAdd brine to the separatory funnel, or filter the mixture through Celite.[15]
Product is an oil, not a solidProduct may be impure or have a low melting pointAttempt purification by flash chromatography.
Streaking on TLC plateCompound is acidic or basicAdd a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the TLC mobile phase.
Low recovery after chromatographyCompound is very polar and stuck to the silicaIncrease the polarity of the mobile phase, or switch to a different stationary phase like alumina.
Incomplete Cbz deprotectionCatalyst is inactiveUse fresh catalyst and ensure the system is properly purged with hydrogen.

Section 6: Safety Considerations

  • Chloroformates: These are highly reactive and lachrymatory. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Di-tert-butyl dicarbonate (Boc₂O): This can cause skin and eye irritation. Handle with gloves and safety glasses.

  • Trifluoroacetic acid (TFA): This is a strong, corrosive acid. Handle with extreme care in a fume hood.

  • Palladium on Carbon (Pd/C): Can be pyrophoric, especially when dry. Always handle the catalyst in a wet state.[8]

References

  • Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal. [Link]

  • Methyl carbamate purification by extraction and recrystallization. ResearchGate. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

  • 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]

  • The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Agilent. [Link]

  • Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045. Shimadzu Scientific Instruments. [Link]

  • Method for the Residue Determination of Carbamate Pesticides in Crops. J-STAGE. [Link]

  • A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Letters. [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - NIH. [Link]

  • Synthesis of carbamates by carbamoylation. Organic Chemistry Portal. [Link]

  • Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater. U.S. Environmental Protection Agency. [Link]

  • Amine Protection / Deprotection. Fisher Scientific. [Link]

  • EXPERIMENTAL PROCEDURES. Beilstein Journals. [Link]

  • Working up the product after removing FMOC. Reddit. [Link]

  • 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • How to perform Fmoc protection using Fmoc-Cl? ResearchGate. [Link]

  • Acid–base extraction. Wikipedia. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability of tert-Butyl (tetrahydro-2-oxo-3-furanyl)carbamate

Case ID: T-BOC-HSL-001 Subject: pH Stability Profile & Handling Protocols for N-Boc-Homoserine Lactone Status: Resolved / Guide Published Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Exec...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: T-BOC-HSL-001 Subject: pH Stability Profile & Handling Protocols for N-Boc-Homoserine Lactone Status: Resolved / Guide Published Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary & Molecule Profile

Compound: tert-Butyl (tetrahydro-2-oxo-3-furanyl)carbamate Common Names: N-Boc-homoserine lactone; N-Boc-HSL. Core Chemical Conflict: This molecule contains two functional groups with opposing stability profiles:

  • The Carbamate (Boc): Acid-labile, Base-stable.

  • The Lactone (Cyclic Ester): Base-labile, Acid-stable (kinetic).

Immediate Directive:

  • Avoid Basic pH (> 7.5): Rapid hydrolysis of the lactone ring occurs.

  • Avoid Strong Aqueous Acid (if retention of Boc is desired): Strong acids cleave the Boc group.

  • Optimal Storage:

    
    , Desiccated, Inert Atmosphere.
    

Stability Matrix & Data

The following table summarizes the stability of N-Boc-homoserine lactone across the pH spectrum.

pH ConditionReagent ExamplesStability StatusPrimary Chemical Event
Strong Acid (pH < 1)TFA, 4M HClUnstable (Boc) Boc Deprotection. The lactone ring generally remains intact, yielding the Homoserine Lactone salt.
Mild Acid (pH 3–5)Dilute Acetic AcidStable Safe for workup/purification. Lactone ring is kinetically stable; Boc is stable.
Neutral (pH 6–7)Water, PBSMeta-Stable Slow hydrolysis may occur over days in aqueous solution. Stable in organic solvents.
Mild Base (pH 8–9)NaHCO₃, Et₃NRisk Slow Hydrolysis. Ring opening begins. Risk of racemization at the

-carbon.
Strong Base (pH > 10)NaOH, LiOHUnstable (Lactone) Rapid Saponification. Irreversible ring opening to N-Boc-Homoserine (acyclic).

Technical Deep Dive: Reaction Pathways

Module A: Acidic Conditions (Boc Removal)

Objective: User intends to remove the Boc group to liberate the amine (e.g., for peptide coupling) while preserving the lactone ring.[1]

  • Mechanism: Protonation of the carbamate carbonyl leads to the loss of the tert-butyl cation (as isobutylene) and decarboxylation.

  • The Lactone Factor: Gamma-lactones are thermodynamically more stable than their open-chain counterparts in acidic media. While equilibrium exists, the closed ring is favored in non-aqueous acidic conditions.

  • Protocol (Standard):

    • Dissolve compound in DCM.

    • Add TFA (1:1 v/v).

    • Stir at

      
       for 1 hour.
      
    • Critical Step: Evaporate excess TFA immediately. Residual TFA attracts moisture, which can hydrolyze the lactone salt over time.

Module B: Basic Conditions (Lactone Instability)

Objective: User attempts alkylation or coupling under basic conditions.

  • Mechanism (Hydrolysis): Hydroxide ions (

    
    ) attack the lactone carbonyl. This opens the ring to form the carboxylate (N-Boc-homoserine).
    
    • Note: This reaction is often reversible if the solution is immediately re-acidified to pH 2–3, forcing ring closure (lactonization). However, prolonged exposure leads to degradation.

  • Mechanism (Racemization): The proton at the C3 position (alpha to the carbonyl and the carbamate) is acidic. Bases can deprotonate this position, forming an enolate. Reprotonation can occur from either face, destroying the stereochemistry (L

    
     D/L mix).
    
Visualizing the Pathways

StabilityPathways Compound N-Boc-Homoserine Lactone (Target Molecule) OpenChain N-Boc-Homoserine (Open Chain Acid) Compound->OpenChain Base (OH-) (Saponification) AmineSalt Homoserine Lactone Salt (Boc Removed) Compound->AmineSalt Strong Acid (TFA/HCl) (Boc Cleavage) Racemate Racemic Mixture (Loss of Chirality) Compound->Racemate Mild Base (Long Exposure) (Enolization) OpenChain->Compound Acidification (pH < 3) (Re-lactonization)

Figure 1: Reaction pathways based on pH exposure. Green indicates the standard deprotection route; Red indicates ring degradation.

Troubleshooting Guide (FAQ)

Issue 1: "I see a new spot on TLC after working up with saturated NaHCO₃."
  • Diagnosis: You likely opened the lactone ring. While sodium bicarbonate is a mild base, it is basic enough (pH ~8.5) to initiate hydrolysis of the strained gamma-lactone ring, especially if the contact time was long.

  • Solution:

    • Acidify the aqueous layer to pH 2–3 using dilute HCl or KHSO₄.

    • Extract immediately with Ethyl Acetate. The acid conditions favor the closed lactone form.[2]

    • Dry over Na₂SO₄ and concentrate.

Issue 2: "My yield is >100% after Boc deprotection."
  • Diagnosis: Salt formation or Solvent trapping.

  • Explanation: If you used TFA, your product is the Trifluoroacetate salt, not the free amine. The molecular weight is significantly higher.

  • Correction: Calculate yield based on the MW of the salt. Do not try to "free base" the amine using a strong base wash (e.g., NaOH), as this will destroy the lactone ring. Use an ion-exchange resin or specific scavengers if the free amine is strictly required (though usually, the salt is used directly in the next step).

Issue 3: "The optical rotation of my product has dropped."
  • Diagnosis: Racemization.

  • Cause: Exposure to base (even tertiary amines like DIPEA or Et₃N) for extended periods can deprotonate the alpha-carbon.

  • Protocol Adjustment: When performing coupling reactions at the amine (after Boc removal), use the minimum equivalent of base required to neutralize the salt, and keep the temperature low (

    
    ).
    

Validated Protocols

Protocol A: Safe Boc Deprotection (Retaining Lactone)
  • Reagents: 4M HCl in 1,4-Dioxane (Anhydrous).

  • Why: Avoids water entirely, preventing any equilibrium with the open-chain hydroxy acid.

  • Steps:

    • Dissolve N-Boc-HSL (1.0 eq) in dry 1,4-dioxane (concentration 0.1 M).

    • Add 4M HCl in Dioxane (5–10 eq) at

      
      .
      
    • Stir at RT for 45–60 mins. Monitor by TLC (stain with Ninhydrin; starting material disappears, product spot stays at baseline).

    • Concentrate in vacuo to dryness.

    • Triturate with diethyl ether to obtain the Homoserine Lactone HCl salt as a white solid.

Protocol B: Workflow Decision Tree

TroubleshootingTree Start Start: User Objective Q1 Remove Boc Group? Start->Q1 Q2 Keep Lactone Ring? Q1->Q2 Yes Q3 Perform Coupling at Side Chain? Q1->Q3 No Action1 Use TFA/DCM or HCl/Dioxane Q2->Action1 Yes Action2 Use NaOH/MeOH (Saponification) Q2->Action2 No (Want Open Acid) Warning AVOID Aqueous Base. Use non-nucleophilic base (e.g., DIPEA) at 0°C Q3->Warning Yes

Figure 2: Decision tree for selecting the correct reagents based on experimental goals.

References

  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Boc cleavage conditions and stability).
  • BenchChem. Standard Operating Procedure for Boc Deprotection of Homoserine. Retrieved from . (Specific protocols for Homoserine Lactone).

  • Yates, E. A., et al. (2002). "N-Acylhomoserine lactones undergo lactonolysis in a pH-, temperature-, and acyl chain length-dependent manner." Infection and Immunity. Link (Definitive study on the pH sensitivity of the homoserine lactone ring).

  • Sigma-Aldrich (Merck).Product Specification: N-Boc-L-homoserine lactone.
  • Organic Chemistry Portal. Boc Protecting Group Stability. Link (General carbamate stability data).

Sources

Optimization

Technical Support Center: Boc Deprotection of Lactone Compounds

[1] Executive Summary & Chemical Challenge The Conflict: Removing a tert-butoxycarbonyl (Boc) group typically requires strong acid (TFA or HCl), generating a tert-butyl cation and transient carbamic acid.[1] Lactones (cy...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Challenge

The Conflict: Removing a tert-butoxycarbonyl (Boc) group typically requires strong acid (TFA or HCl), generating a tert-butyl cation and transient carbamic acid.[1] Lactones (cyclic esters) are inherently sensitive to acid-catalyzed hydrolysis (ring opening) and nucleophilic attack.[1]

The Failure Mode: In the presence of water or protic solvents (MeOH), the protonated lactone carbonyl becomes highly electrophilic. The standard Boc deprotection workflow often leads to:

  • Ring Opening: Hydrolysis to the hydroxy-acid.

  • Transesterification: Conversion to a linear ester (if alcohol solvents are used).[1]

  • Alkylation: The tert-butyl cation attacking electron-rich sites on the lactone scaffold.

This guide provides the Lactone-Safe Protocols designed to decouple deprotection from ring destruction.

Decision Matrix: Method Selection

Use this logic flow to select the correct protocol for your specific substrate.

Boc_Lactone_Decision Start Start: N-Boc Lactone Substrate IsSensitive Is the Lactone Strained (e.g., Beta-lactone) or Highly Functionalized? Start->IsSensitive Standard Protocol A: Anhydrous TFA/DCM + Scavengers IsSensitive->Standard No (Gamma/Delta Lactone) LewisAcid Protocol B: TMSOTf / 2,6-Lutidine (Silyl Method) IsSensitive->LewisAcid Yes (High Sensitivity) ZnBr Protocol C: ZnBr2 (Lewis Acid) *Long reaction time* IsSensitive->ZnBr Alternative (If TMSOTf fails)

Figure 1: Decision tree for selecting deprotection conditions based on lactone stability.

Protocol A: The "Lactone-Safe" Standard (TFA)[1]

Best For: Stable


- or 

-lactones.[1] Mechanism: Protonolysis.[1] Critical Control Point: Water Exclusion. Water is the nucleophile that opens the ring.
Reagents & Setup
  • Solvent: Dichloromethane (DCM), anhydrous.[1]

  • Acid: Trifluoroacetic Acid (TFA), distilled.[1]

  • Scavenger: Triethylsilane (TES) or Thioanisole (Essential to quench t-butyl cations).[1]

  • Temperature:

    
    .
    
Step-by-Step Methodology
  • Dissolution: Dissolve the substrate (1.0 equiv) in anhydrous DCM (

    
    ).
    
  • Scavenger Addition: Add Triethylsilane (TES) (2.0 - 5.0 equiv).[1]

    • Why? TES acts as a hydride source, irreversibly quenching the tert-butyl cation into isobutane, preventing it from alkylating the lactone ring.[1]

  • Acidification: Cool to

    
    . Dropwise add TFA (ratio 1:1 to 1:4 v/v relative to DCM).[1]
    
    • Note: Do not use neat TFA; the exotherm and high acidity promote ring opening.

  • Monitoring: Stir at

    
     for 30 mins, then warm to RT. Monitor by TLC/LCMS.[1]
    
  • Workup (The "Dry" Method):

    • DO NOT quench with aqueous

      
       immediately.[1] The heat of neutralization + water = rapid hydrolysis.
      
    • Step 5a: Concentrate the reaction mixture in vacuo (rotovap) at low temperature (

      
      ) to remove excess TFA and DCM.
      
    • Step 5b: Co-evaporate with Toluene (

      
      ) to remove trace TFA.[1]
      
    • Step 5c: Triturate the residue with cold

      
       or Hexanes to precipitate the amine-TFA salt.[1]
      

Protocol B: The "Gold Standard" (TMSOTf)[1]

Best For:


-lactones, macrolides, and highly acid-sensitive substrates.[1]
Mechanism:  Silyl-catalyzed cleavage via a silyl carbamate intermediate.[1]
Advantage:  Avoids protonating the lactone carbonyl oxygen.
Reagents & Setup
  • Reagent: Trimethylsilyl trifluoromethanesulfonate (TMSOTf).[1][2]

  • Base: 2,6-Lutidine (Acts as a proton sponge).[1]

  • Solvent: anhydrous DCM.[1]

Step-by-Step Methodology
  • Preparation: Dissolve substrate (1.0 equiv) and 2,6-Lutidine (3.0 equiv) in anhydrous DCM under

    
     atmosphere. Cool to 
    
    
    
    .
  • Activation: Add TMSOTf (2.0 - 3.0 equiv) dropwise.[1]

  • Reaction: Stir at

    
     for 15–30 minutes.
    
    • Mechanism:[3][4][5][6] TMSOTf silylates the Boc carbonyl. The tert-butyl group is cleaved as isobutylene (or t-butyl silyl ether), leaving a Silyl Carbamate (

      
      ).[1]
      
  • Quench (Methanolysis): Add anhydrous Methanol (excess) and stir for 10 minutes.

    • Why? This cleaves the silyl carbamate to the free amine and

      
       under neutral conditions.
      
  • Purification: Concentrate in vacuo. The residue contains the product and lutidinium triflate. Purify via short silica plug or reverse-phase prep-HPLC.[1]

TMSOTf_Mechanism Substrate N-Boc Lactone Intermediate Silyl Carbamate (R-NH-COOSiMe3) Substrate->Intermediate + TMSOTf - Isobutylene Product Free Amine + Lactone Intact Intermediate->Product + MeOH (Methanolysis)

Figure 2: The TMSOTf pathway avoids strong Brønsted acids, preserving the lactone ring.[1]

Troubleshooting Guide (FAQs)

Issue 1: The lactone ring opened (Hydrolysis).[1]

Diagnosis: LCMS shows mass of


 (Open acid).[1] NMR shows loss of diastereotopicity in adjacent protons.[1]
Root Cause: 
  • Water in solvent: TFA is hygroscopic.[1]

  • Exothermic Quench: Adding aqueous base to acidic TFA generates heat, accelerating hydrolysis.[1] Solution:

  • Switch to Protocol B (TMSOTf) .[1]

  • If using Protocol A, perform a non-aqueous workup (evaporation/trituration) or use solid

    
     to neutralize before adding any water.[1]
    
Issue 2: Transesterification (Methyl Ester formation).[1]

Diagnosis: Product mass is


.[1]
Root Cause:  Using Methanol (MeOH) as a solvent or quenching agent while the solution is still acidic.
Solution: 
  • Never use MeOH with TFA.[1]

  • Use Isopropanol (bulky) or water (carefully) for quenching only after buffering the pH.[1]

Issue 3: Alkylation of the Lactone or Side Chains.

Diagnosis: Product mass is


 (tert-butyl adduct).[1]
Root Cause:  The tert-butyl cation generated during deprotection attacked the lactone ring (if electron-rich) or other nucleophiles (Trp, Met, Tyr).[1]
Solution: 
  • Increase Scavenger load: Use Thioanisole (5 equiv) or 1,2-Ethanedithiol (EDT) .[1]

  • Note: Thioanisole is superior for preventing ring alkylation.[1]

Comparative Data: Reagent Profiles

ParameterTFA / DCMHCl / DioxaneTMSOTf / LutidineZnBr2 / DCM
Acidity (Brønsted) HighHighNone (Lewis Acid)Low (Lewis Acid)
Lactone Stability Moderate (Risk of hydrolysis)Moderate (Risk of Cl- attack)Excellent Good
Reaction Time 30 - 60 min30 - 60 min15 - 30 min12 - 24 hours
Scavenger Need Critical HighLowLow
Primary Risk Ring Opening (Hydrolysis)Ring Opening / ChlorinationSilyl group retention (rare)Incomplete reaction

References

  • Greene, T. W.; Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 4th ed.; John Wiley & Sons: Hoboken, NJ, 2007.[1] (The definitive guide on stability constants). [1]

  • Sakurai, H. et al. "Trimethylsilyl Trifluoromethanesulfonate as a Highly Effective Reagent for the Deprotection of t-Butyl Carbamates."[1] Journal of Organic Chemistry, 1999 , 64, 330.[1]

  • Han, G. et al. "A Mild Deprotection Procedure for tert-Butyl Esters and tert-Butyl Ethers Using ZnBr2 in Methylene Chloride."[1] Journal of Organic Chemistry, 2000 , 65, 3139.[1] (Discusses Lewis Acid compatibility).

  • Lundt, B. F. et al. "Selective Removal of the t-Butyloxycarbonyl Group." International Journal of Peptide and Protein Research, 1978 , 12, 258.[1] (Establishes the necessity of scavengers).

Sources

Troubleshooting

Technical Support Center: Synthesis of Boc-DL-homoserine Lactone

Welcome to our dedicated technical support guide for the synthesis of Boc-DL-homoserine lactone. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for the synthesis of Boc-DL-homoserine lactone. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols and troubleshoot common issues encountered during this procedure. As your partner in scientific advancement, we aim to provide not only procedural steps but also the underlying chemical principles to empower you to make informed decisions in your research.

The synthesis of Boc-DL-homoserine lactone, a valuable building block in medicinal chemistry and quorum sensing research, can be a nuanced process. This guide is structured to address the most pressing challenges in a direct question-and-answer format, drawing from established literature and our in-house expertise.

Synthesis Workflow Overview

The synthesis of Boc-DL-homoserine lactone is typically a two-step process starting from DL-homoserine. The first step involves the protection of the amino group with a tert-butyloxycarbonyl (Boc) group, followed by the intramolecular cyclization (lactonization) of the resulting N-Boc-DL-homoserine to form the desired lactone.

Synthesis_Workflow cluster_step1 Step 1: Boc Protection cluster_step2 Step 2: Lactonization DL-Homoserine DL-Homoserine Boc_Anhydride (Boc)₂O, Base DL-Homoserine->Boc_Anhydride Reaction N-Boc-DL-homoserine N-Boc-DL-homoserine Boc_Anhydride->N-Boc-DL-homoserine Coupling_Agent Coupling Agent N-Boc-DL-homoserine->Coupling_Agent Boc-DL-homoserine_lactone Boc-DL-homoserine_lactone Coupling_Agent->Boc-DL-homoserine_lactone

Caption: General two-step synthesis of Boc-DL-homoserine lactone.

Troubleshooting Guide

This section addresses specific problems that can arise during the synthesis, offering potential causes and actionable solutions.

Issue 1: Low Yield in Boc Protection Step

Question: I am getting a low yield of N-Boc-DL-homoserine. What are the likely causes and how can I improve it?

Answer:

A low yield in the Boc protection of DL-homoserine can be attributed to several factors, primarily incomplete reaction, side reactions, or product loss during workup.

Potential Causes & Solutions:

  • Incomplete Reaction:

    • Insufficient Reagents: Ensure you are using a slight excess of Boc-anhydride ((Boc)₂O), typically 1.1 to 1.5 equivalents.

    • Inadequate Base: The choice and amount of base are critical. For aqueous conditions, inorganic bases like sodium bicarbonate or sodium carbonate are commonly used in at least 2 equivalents to neutralize the amino acid hydrochloride and the acid generated during the reaction. For organic solvents, triethylamine (TEA) or diisopropylethylamine (DIEA) are suitable choices.

    • Reaction Time and Temperature: While the reaction is often performed at room temperature, extending the reaction time (e.g., overnight) can drive it to completion. Gentle heating (e.g., 40-50 °C) can also increase the reaction rate, but should be monitored to avoid side reactions.

  • Side Reactions:

    • Formation of N,N-di-Boc-homoserine: This can occur if a strong base like 4-dimethylaminopyridine (DMAP) is used in catalytic amounts, especially with an excess of (Boc)₂O.[1] If di-Boc formation is suspected, avoid using DMAP or reduce the amount of (Boc)₂O.

    • Oxazolidinone Formation: In the presence of a strong base and an activating agent, amino alcohols can sometimes form oxazolidinone byproducts.[2] Using milder bases and carefully controlling the reaction temperature can minimize this.

  • Product Loss During Workup:

    • Aqueous Workup: N-Boc-DL-homoserine is an amino acid derivative with some water solubility. During the acidification step to precipitate the product, ensure the pH is lowered sufficiently (typically to pH 2-3) to fully protonate the carboxylate. Chilling the aqueous solution before filtration can also reduce solubility and improve recovery.

    • Extraction: When extracting the product into an organic solvent like ethyl acetate, perform multiple extractions to ensure complete transfer from the aqueous phase.

Optimization Strategy:

ParameterCondition A (Standard)Condition B (Optimized for higher yield)Expected Outcome
(Boc)₂O (equiv.) 1.11.2-1.3Ensures complete reaction.
Base NaHCO₃ (2 equiv.) in H₂O/DioxaneNa₂CO₃ (2.2 equiv.) in H₂O/THFStronger base can improve reaction rate.
Temperature Room Temperature0 °C to Room TemperatureSlower addition of (Boc)₂O at 0°C can reduce side reactions.
Reaction Time 4-6 hours12-24 hours (overnight)Allows the reaction to proceed to completion.
Issue 2: Difficulty in Inducing Lactonization

Question: My N-Boc-DL-homoserine is not cyclizing to the lactone, or the yield is very low. What methods can I use to improve the lactonization step?

Answer:

The intramolecular cyclization of N-Boc-DL-homoserine to form a five-membered lactone ring can be challenging due to the entropic barrier of ring formation and potential side reactions. The choice of coupling agent and reaction conditions is paramount.

Common Lactonization Methods & Troubleshooting:

  • Carbodiimide-Mediated Cyclization (e.g., DCC, EDC):

    • Mechanism: Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid, making it susceptible to nucleophilic attack by the hydroxyl group.

    • Troubleshooting:

      • Urea Byproduct Removal: DCC forms a dicyclohexylurea (DCU) byproduct that can be difficult to remove. EDC is often preferred as its urea byproduct is water-soluble and easily removed during aqueous workup.

      • N-acylurea Formation: A common side reaction is the formation of a stable N-acylurea, which halts the desired reaction. The addition of a catalytic amount of an activating agent like 4-dimethylaminopyridine (DMAP) or 1-hydroxybenzotriazole (HOBt) can suppress this side reaction and accelerate the lactonization.

      • Solvent: A non-polar, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is typically used. Ensure the solvent is anhydrous, as water will compete with the intramolecular hydroxyl group.

  • Mitsunobu Reaction:

    • Mechanism: This reaction utilizes triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) to activate the hydroxyl group for intramolecular Sₙ2 displacement by the carboxylate.[3][4]

    • Troubleshooting:

      • Reagent Purity: The success of the Mitsunobu reaction is highly dependent on the purity of the reagents, especially the azodicarboxylate.

      • Temperature Control: The reaction is typically performed at low temperatures (e.g., 0 °C to -78 °C) to control the reactivity and minimize side reactions.

      • Workup: Removal of triphenylphosphine oxide and the reduced azodicarboxylate can be challenging. Purification by column chromatography is often necessary.

  • Yamaguchi Lactonization:

    • Mechanism: This method involves the formation of a mixed anhydride using 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent), followed by DMAP-catalyzed intramolecular cyclization.[5][6][7]

    • Troubleshooting:

      • Anhydrous Conditions: This reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous.

      • High Dilution: To favor intramolecular cyclization over intermolecular polymerization, the reaction is performed under high dilution conditions.

Recommended Protocol Flow for Lactonization:

Lactonization_Troubleshooting Start N-Boc-DL-homoserine Method1 Carbodiimide (EDC/DCC) + DMAP (cat.) Start->Method1 Method2 Mitsunobu Reaction (PPh₃, DEAD/DIAD) Start->Method2 Method3 Yamaguchi Lactonization (Yamaguchi Reagent, DMAP) Start->Method3 Purification Column Chromatography Method1->Purification Method2->Purification Method3->Purification Product Boc-DL-homoserine lactone Purification->Product

Caption: Decision tree for selecting a lactonization method.

Issue 3: Product Purity and Characterization

Question: I have an oily product after synthesis and I'm unsure of its purity. How can I effectively purify and characterize Boc-DL-homoserine lactone?

Answer:

Obtaining a pure product is crucial. Boc-DL-homoserine lactone is often a white solid but can sometimes be isolated as an oil if impurities are present.

Purification Techniques:

  • Column Chromatography: This is the most common and effective method for purifying the final product.

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A gradient of ethyl acetate in hexanes or petroleum ether is a good starting point. For example, starting with 10% ethyl acetate and gradually increasing the polarity.

  • Recrystallization: If the product is a solid and of reasonable purity, recrystallization can be an effective final purification step. Suitable solvent systems include ethyl acetate/hexanes or diethyl ether/petroleum ether.

Analytical Characterization:

  • Thin-Layer Chromatography (TLC):

    • Purpose: To monitor the reaction progress and assess the purity of the final product.

    • Typical Conditions:

      • Plate: Silica gel 60 F₂₅₄

      • Mobile Phase: 30-50% Ethyl acetate in hexanes.

      • Visualization: UV light (if the compound is UV active, which the Boc group is not), and staining with potassium permanganate, ninhydrin (for free amines if deprotection occurs), or ceric ammonium molybdate.[8]

  • High-Performance Liquid Chromatography (HPLC):

    • Purpose: For quantitative purity analysis.

    • Typical Conditions:

      • Column: C18 reverse-phase column.

      • Mobile Phase: A gradient of acetonitrile in water (often with 0.1% trifluoroacetic acid or formic acid).

      • Detection: UV detection at a low wavelength (e.g., 210-220 nm) to detect the amide bond, or mass spectrometry (LC-MS).[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides structural confirmation. Key signals to look for include the protons of the lactone ring, the tert-butyl group of the Boc protecting group, and the NH proton.

    • ¹³C NMR: Confirms the carbon framework, including the carbonyls of the lactone and the Boc group.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

Frequently Asked Questions (FAQs)

Q1: Can I perform a one-pot synthesis of Boc-DL-homoserine lactone from DL-homoserine?

A1: While a one-pot procedure is attractive, it is generally not recommended for this synthesis. The conditions for Boc protection (typically aqueous or protic) are often incompatible with the anhydrous conditions required for efficient lactonization. Attempting a one-pot synthesis can lead to a complex mixture of products and low yields. A stepwise approach with isolation and purification of the intermediate N-Boc-DL-homoserine is more reliable.

Q2: My Boc group seems to be cleaving during the lactonization step. Why is this happening and how can I prevent it?

A2: The Boc group is known to be labile under acidic conditions.[2] If your lactonization procedure generates acidic byproducts or requires acidic catalysts, partial or complete deprotection can occur.

  • Prevention:

    • Neutral or Basic Conditions: Opt for lactonization methods that proceed under neutral or mildly basic conditions, such as the Mitsunobu or Yamaguchi methods.

    • Scavengers: If acidic conditions are unavoidable, consider the use of a non-nucleophilic proton scavenger.

    • Careful Workup: During the workup, avoid prolonged exposure to strong acids.

Q3: What is the typical shelf life of Boc-DL-homoserine lactone?

A3: When stored properly in a cool, dry, and dark place, preferably under an inert atmosphere, Boc-DL-homoserine lactone is a stable compound. However, like many lactones, it can be susceptible to hydrolysis over time if exposed to moisture. It is recommended to use it within a reasonable timeframe and to re-analyze its purity if it has been stored for an extended period.

Detailed Experimental Protocols

Protocol 1: Synthesis of N-Boc-DL-homoserine

This protocol is a representative procedure for the Boc protection of DL-homoserine.

Materials:

  • DL-Homoserine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine

Procedure:

  • In a round-bottom flask, dissolve DL-homoserine (1.0 equiv.) in a 1:1 mixture of water and 1,4-dioxane.

  • Add sodium bicarbonate (2.2 equiv.) to the solution and stir until it dissolves.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.2 equiv.) in 1,4-dioxane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC (e.g., using a ninhydrin stain to check for the disappearance of the starting material).

  • Once the reaction is complete, remove the 1,4-dioxane under reduced pressure.

  • Wash the remaining aqueous solution with ethyl acetate to remove any unreacted (Boc)₂O.

  • Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with 1 M HCl. A white precipitate should form.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-DL-homoserine as a white solid or viscous oil.

Protocol 2: Lactonization of N-Boc-DL-homoserine using EDC/DMAP

This protocol describes a common method for the cyclization of the protected amino acid.

Materials:

  • N-Boc-DL-homoserine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • 1 M Hydrochloric acid (HCl)

  • Brine

Procedure:

  • Dissolve N-Boc-DL-homoserine (1.0 equiv.) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Add a catalytic amount of DMAP (0.1 equiv.).

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC (1.2 equiv.) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC for the formation of the lactone and consumption of the starting material.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain pure Boc-DL-homoserine lactone.

References

  • Hao, Y., et al. (2021). Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa. Frontiers in Microbiology, 12, 723045. [Link]

  • Khadse, S., & Chaudhari, P. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Chemical Technology: An Indian Journal, 10(4), 132-135. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. Chemical Society Reviews, 42(19), 7984-8003. [Link]

  • Molecules. (2021). Heterocyclic Chemistry Applied to the Design of N-Acyl Homoserine Lactone Analogues as Bacterial Quorum Sensing Signals Mimics. Molecules, 26(17), 5135. [Link]

  • Organic Chemistry Portal. (n.d.). Lactone synthesis. [Link]

  • Touboul, D., et al. (2024). Structural characterization of N-acyl-homoserine lactones from bacterial quorum sensing using LC-MS/MS analyses after Paternò-Büchi derivatization in solution. Analytical and Bioanalytical Chemistry, 416, 4757–4767. [Link]

  • Michels, J. J., et al. (2000). Degradation pathway of homoserine lactone bacterial signal molecules by halogen antimicrobials identified by liquid chromatography with photodiode array and mass spectrometric detection. Journal of Chromatography A, 898(2), 153-165. [Link]

  • Chemistry Steps. (n.d.). Synthesis and Reactions of Lactones and Lactams. [Link]

  • Arnold, K., & Davies, B. (1989). Mechanism of formation of serine β-lactones by Mitsunobu cyclization: synthesis and use of L-serine stereospecifically labelled with deuterium at C-3. Journal of the Chemical Society, Perkin Transactions 1, 1989, 1019-1025. [Link]

  • ACS Omega. (2024). Synthesis of the Novel N-(2-Hexadecynoyl)-l-Homoserine Lactone and Evaluation of Its Antiquorum Sensing Activity in Chromobacterium violaceum. ACS Omega, 9(30), 34659–34668. [Link]

  • Shaw, P. D., et al. (1997). Detecting and characterizing N-acyl-homoserine lactone signal molecules by thin-layer chromatography. Proceedings of the National Academy of Sciences, 94(12), 6036-6041. [Link]

  • Frontiers in Chemistry. (2024). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs. Frontiers in Chemistry, 12. [Link]

  • Wikipedia. (n.d.). N-Acyl homoserine lactone. [Link]

  • Chemistry Stack Exchange. (2016). Formation of Lactone from 5-amino-decanoic acid? [Link]

  • Hughes, D. L. (2014). Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. The Journal of Organic Chemistry, 79(21), 10187–10199. [Link]

  • FEMS Microbiology Ecology. (2017). Elevated temperature enhances short- to medium-chain acyl homoserine lactone production by black band disease-associated vibrios. FEMS Microbiology Ecology, 93(3). [Link]

  • Frontiers in Microbiology. (2017). Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii. Frontiers in Microbiology, 8, 199. [Link]

  • ResearchGate. (n.d.). A straightforward synthesis of N-BOC-L-serinal and N-BOC-L-threoninal acetonides. [Link]

  • ResearchGate. (n.d.). Acyl-Homoserine Lactone Biosynthesis: Structure and Mechanism. [Link]

  • PubMed. (2017). Elevated temperature enhances short- to medium-chain acyl homoserine lactone production by black band disease-associated vibrios. [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). [Link]

  • ResearchGate. (n.d.). Identification of bacterial N-acylhomoserine lactones (AHLs) with a combination of ultra-performance liquid chromatography (UPLC), ultra-high-resolution mass spectrometry, and in-situ biosensors. [Link]

  • Chemical Communications. (2019). HFIP promoted carbo-lactonisation as a new route to functionalised lactones. Chemical Communications, 55(1), 87-90. [Link]

  • Wikipedia. (n.d.). Yamaguchi esterification. [Link]

  • Semantic Scholar. (n.d.). A facile procedure for tert-butoxycarbonylation of amines promoted by yttria-zirconia based strong Lewis acid catalyst. [Link]

  • ResearchGate. (n.d.). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. [Link]

  • ResearchGate. (2019). Lactonization as a general route to β-C(sp3)–H functionalization. [Link]

  • Chemistry Stack Exchange. (2020). Synthesis of a lactone. [Link]

  • ResearchGate. (n.d.). Degradation of N -Acyl Homoserine Lactone Quorum Sensing Signals by Bacillus thuringiensis AHL Lactonase. [Link]

  • MDPI. (2021). Chemoenzymatic Synthesis of trans-β-Aryl-δ-hydroxy-γ-lactones and Enzymatic Kinetic Resolution of Their Racemic Mixtures. Molecules, 26(1), 163. [Link]

  • SigutLabs. (2023). Yamaguchi reagent – Reagent of the month June. [Link]

  • J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. [Link]

  • ResearchGate. (n.d.). Detecting and characterizing N-acyl-homoserine lactone signal molecules by thin-layer chromatography. [Link]

  • PubMed Central. (2019). Lactonization as a general route to β-C(sp3)–H functionalization. [Link]

  • ResearchGate. (n.d.). Yamaguchi lactonization. [Link]

Sources

Optimization

Technical Support Center: Thermal Stabilization of Boc-Protected Lactones

Status: Operational Ticket ID: BOC-LAC-THERM-001 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: BOC-LAC-THERM-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Silent Killer" in Lactone Chemistry

Researchers often assume the tert-butyloxycarbonyl (Boc) group is thermally inert up to 100°C. While true for simple amines, Boc-protected lactones present a unique thermodynamic fragility. The ring strain of the lactone, combined with the entropy-driven elimination of isobutylene from the Boc group, creates a "suicide mechanism" that can trigger at temperatures as low as 60-70°C in the presence of trace acidity or Lewis acids.

This guide provides the operational parameters to prevent this degradation, ensuring the integrity of your scaffold during heating steps.

The Degradation Mechanism (Visualized)

To prevent failure, you must understand the cascade. It is not just "decomposition"; it is an autocatalytic chain reaction.

Diagram 1: The Thermal Cascade of Boc-Lactone Failure

BocLactoneDegradation BocLactone Boc-Protected Lactone (Intact) Transition Transition State (Proton Transfer) BocLactone->Transition Thermal Activation HeatInput Heat Input (>70°C or Lewis Acid) HeatInput->Transition Isobutylene Isobutylene Gas (Extrusion) Transition->Isobutylene AmineInter Free Amine Intermediate (Highly Nucleophilic) Transition->AmineInter -CO2 Polymer Oligomerization/Polymerization (Intermolecular Attack) AmineInter->Polymer Attack on Lactone (Path A) DKP Diketopiperazine Formation (Intramolecular Attack) AmineInter->DKP Ring Closure (Path B)

Caption: Figure 1. The thermal deprotection of the Boc group exposes a nucleophilic amine, which immediately attacks the electrophilic lactone carbonyl, leading to irreversible byproduct formation.

Critical Thresholds: Solvent & Temperature Data

The following table summarizes the stability zones based on solvent polarity and acidity. Polar aprotic solvents (DMSO, DMF) are particularly dangerous as they stabilize the charged transition state of the elimination reaction, effectively lowering the degradation temperature (


).
Solvent ClassRepresentative SolventsSafe Operating

Risk FactorMechanism of Acceleration
Non-Polar Toluene, Hexane90°C LowMinimal stabilization of ionic intermediates.
Chlorinated DCM, Chloroform40°C HighTrace HCl in old chloroform catalyzes deprotection rapidly.
Polar Aprotic DMF, DMSO, DMAc60°C CriticalDipolar stabilization of the carbamate transition state facilitates E1-like elimination.
Protic Methanol, Ethanol50°C ModerateSolvolysis can occur; H-bonding activates the carbonyl.
Ethers THF, 1,4-Dioxane75°C Low-ModPeroxide formation can introduce radical pathways; generally safe if dry/inhibitor-free.

Troubleshooting Scenarios (Q&A)

Scenario A: "My reaction turned yellow/brown, and the yield vanished."

Diagnosis: Thermal elimination followed by polymerization (Maillard-like browning). Root Cause: You likely exceeded 80°C in a polar solvent or had trace acid present. Corrective Action:

  • Check the pH of your solvent. If using Chloroform or DCM, wash with

    
     before use to remove HCl.
    
  • Switch solvent to Toluene or 1,4-Dioxane .

  • Add a "thermal buffer": 1.1 eq of Diisopropylethylamine (DIPEA) . The base neutralizes any in-situ generated acid that would otherwise autocatalyze the Boc removal.

Scenario B: "I see gas evolution (bubbles) but my solvent isn't boiling."

Diagnosis: Isobutylene and


 extrusion.
Root Cause:  Your Boc group is actively decomposing.
Corrective Action: 
  • Immediate: Cool the reaction to 0°C.

  • Process Change: If the reaction requires heat (e.g., a Suzuki coupling), you must switch to a Continuous Flow setup (see Protocol 2) to minimize the "Time-at-Temperature."

Scenario C: "Loss of product during Rotary Evaporation."

Diagnosis: Acid-catalyzed concentration effect. Root Cause: As you evaporate the solvent, trace acids concentrate. The water bath (often set to 40-50°C) provides enough energy to cleave the Boc group in this concentrated acidic environment. Corrective Action:

  • Never set the bath >35°C for Boc-lactones.

  • Add a few drops of Triethylamine (TEA) to the flask before evaporation to ensure the environment remains basic throughout the concentration process.

Validated Experimental Protocols

Protocol 1: The "Buffered Batch" Method (For T < 80°C)

Use this for standard reactions (alkylations, reductions) where heating is unavoidable.

  • Preparation: Dissolve the Boc-lactone (1.0 eq) in anhydrous Toluene (0.1 M concentration). Avoid DMF if possible.

  • Buffering: Add 2,6-Lutidine (1.2 eq).

    • Why? Lutidine is a mild, sterically hindered base. It scavenges protons without being nucleophilic enough to open the lactone ring itself.

  • Heating: Heat the reaction vessel using an oil bath with a precise internal temperature probe. Do not rely on the hotplate dial.

  • Monitoring: Monitor by TLC every 30 minutes. If a baseline spot (amine) appears, cool immediately.

Protocol 2: Continuous Flow "Flash" Heating (For T > 100°C)

Use this when high temperature is required for reactivity, utilizing "Residence Time Control" to beat the degradation kinetics.

Workflow Diagram:

FlowProtocol Feed Feed Solution: Boc-Lactone + Reagents (in Toluene) Pump HPLC Pump (High Pressure) Feed->Pump Coil Heated Reactor Coil (120°C, 2-5 min residence) Pump->Coil Rapid Heating Quench Cooling/Quench Loop (0°C) Coil->Quench Rapid Cooling (Stop Degradation) Collection Product Collection (Intact Boc-Lactone) Quench->Collection

Caption: Figure 2. Flow chemistry allows the reaction to occur at high temperatures (120°C) for minutes, outrunning the slower Boc-degradation kinetics.

Steps:

  • Setup: Install a stainless steel or PFA coil reactor (10 mL volume).

  • Pressure: Set back-pressure regulator (BPR) to 10 bar (prevents isobutylene outgassing).

  • Parameters: Set flow rate to achieve a residence time (

    
    ) of 2 to 5 minutes .
    
  • Execution: Pump the solution through the heated zone (e.g., 120°C). The Boc group survives because the exposure time is too short for the elimination mechanism to proceed significantly, while the desired cross-coupling or substitution reaction proceeds rapidly.

  • Quench: The output must immediately flow into a chilled collection flask or a quenching solution.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard reference for Boc stability limits: pH < 1, 100°C).[1]

  • Ryan, M. R., et al. (2024).[2][3] "Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow." Organic Process Research & Development. (Establishes thermal elimination kinetics and flow chemistry mitigation).

  • BenchChem Technical Support. (2025). "Experimental procedure for deprotection of Boc-protected amines." (Provides baseline data on acid-catalyzed mechanisms to be avoided).

  • Rawal, V. H., et al. (1990). "Thermal Deprotection of N-Boc Group." Journal of Organic Chemistry. (Foundational work on thermal instability).

Sources

Troubleshooting

Technical Support Center: Optimal Storage and Handling of CAS 132957-40-5

Welcome to the technical support center for CAS 132957-40-5, also known as tert-Butyl (2-oxotetrahydrofuran-3-yl)carbamate or Boc-DL-homoserine lactone. This guide is designed for researchers, scientists, and drug develo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for CAS 132957-40-5, also known as tert-Butyl (2-oxotetrahydrofuran-3-yl)carbamate or Boc-DL-homoserine lactone. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable compound in your experiments. Here, we provide not just recommendations, but the scientific rationale behind them, empowering you to make informed decisions in your research.

Core Principles of Stability for CAS 132957-40-5

The chemical structure of CAS 132957-40-5 contains two key functional groups that are susceptible to degradation: the tert-butoxycarbonyl (Boc) protecting group and the γ-butyrolactone ring. Understanding their vulnerabilities is paramount to preventing compound degradation.

  • Boc Protecting Group: This group is notoriously labile under acidic conditions. The presence of even trace amounts of acid can catalyze the removal of the Boc group, leading to the formation of the free amine.

  • γ-Butyrolactone Ring: The ester linkage within the lactone ring is susceptible to hydrolysis. This reaction is accelerated by both acidic and basic conditions and is also temperature-dependent. Hydrolysis of the lactone ring results in the formation of the corresponding γ-hydroxybutanoic acid derivative.

Therefore, the primary goal of any storage strategy is to minimize exposure to moisture, acids, and bases.

Recommended Storage Conditions

For your convenience, the following table summarizes the optimal storage conditions for CAS 132957-40-5 in both solid and solution forms.

FormStorage TemperatureAtmosphereDurationContainer
Solid -20°C is recommended for long-term storage. Refrigeration at 2-8°C is suitable for short-term storage.Store under an inert atmosphere (e.g., argon or nitrogen).When stored correctly, the solid is expected to be stable for an extended period. For specific shelf-life, refer to the manufacturer's certificate of analysis.Tightly sealed, amber glass vial.
Solution -20°C or lower (-80°C is preferable for long-term storage).AnhydrousStock solutions in anhydrous solvents can be stable for up to one month. Aqueous solutions are not recommended for storage beyond a single day.Tightly sealed vials with a PTFE-lined cap.

Frequently Asked Questions (FAQs)

Q1: Why is refrigerated or frozen storage necessary for the solid compound? A1: Lowering the temperature slows down the rate of any potential degradation reactions. While the solid is more stable than solutions, storing it at -20°C minimizes the risk of slow degradation over time, ensuring its purity and activity for long-term use.

Q2: How critical is storage under an inert atmosphere? A2: Storing under an inert atmosphere, such as argon or nitrogen, is a best practice to prevent exposure to atmospheric moisture, which can initiate hydrolysis of the lactone ring. While the compound may be stable for some time without it, an inert atmosphere provides an extra layer of protection, especially for long-term storage.

Q3: What are the best solvents for preparing stock solutions? A3: Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are recommended for preparing stock solutions. These polar aprotic solvents are excellent at solubilizing the compound and are less likely to participate in degradation reactions compared to protic solvents like alcohols. The use of ethanol and other primary alcohols is not recommended as they have been shown to open the lactone ring[1].

Q4: Can I store the compound in an aqueous buffer? A4: It is strongly advised not to store CAS 132957-40-5 in aqueous buffers for any significant length of time. The lactone ring is susceptible to hydrolysis in aqueous environments, a process that is pH and temperature-dependent[2]. Aqueous solutions should be prepared fresh for each experiment and used immediately.

Q5: What is the expected shelf-life of a stock solution in DMSO? A5: When prepared with anhydrous DMSO and stored in properly sealed vials at -20°C or -80°C, a stock solution can be expected to be stable for up to one month[3]. However, for critical applications, it is advisable to perform periodic quality control checks.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Loss of biological activity or inconsistent experimental results. 1. Degradation of the compound: The Boc group may have been cleaved, or the lactone ring may have hydrolyzed. 2. Improperly prepared solutions: Use of non-anhydrous solvents or storage in aqueous buffers. 3. Repeated freeze-thaw cycles: This can introduce moisture and accelerate degradation.1. Use a fresh vial of the compound. 2. Prepare a fresh stock solution in anhydrous DMSO or DMF. 3. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. 4. Confirm the identity and purity of the compound using analytical methods such as LC-MS or NMR.
Visible changes in the solid compound (e.g., clumping, discoloration). Moisture absorption: The compound may have been exposed to a humid environment.Discard the compound as its purity is compromised. Ensure that vials are tightly sealed and stored in a desiccator.
Precipitate forms in the stock solution upon thawing. Exceeded solubility or solvent evaporation: The concentration may be too high, or the vial may not have been sealed properly.1. Gently warm the solution to 37°C and vortex to redissolve. 2. If the precipitate does not dissolve, it may be a degradation product. Prepare a fresh stock solution. 3. Ensure vials are sealed tightly to prevent solvent evaporation.

Visualizing Degradation Pathways

To better understand the stability of CAS 132957-40-5, the following diagram illustrates the two primary degradation pathways.

G cluster_main cluster_acid Acid-Catalyzed Degradation cluster_hydrolysis Hydrolysis A CAS 132957-40-5 (Boc-DL-homoserine lactone) B Boc Deprotection (Loss of tert-butyl group) A->B H⁺ (Acid) D Lactone Ring Opening A->D H₂O (Acid or Base) C Amino-homoserine lactone B->C E Boc-gamma-hydroxybutanoic acid derivative D->E

Caption: Potential degradation pathways for CAS 132957-40-5.

Experimental Protocol: Preparation of a Stock Solution

This protocol outlines the best practices for preparing a stock solution of CAS 132957-40-5 to ensure its stability.

Materials:

  • CAS 132957-40-5 solid

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile, single-use vials with PTFE-lined caps

  • Calibrated balance

  • Pipettes and sterile, filter tips

  • Vortex mixer

Procedure:

  • Equilibration: Before opening, allow the vial of solid CAS 132957-40-5 to equilibrate to room temperature for at least 30 minutes. This prevents condensation of atmospheric moisture onto the cold solid.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of the solid into a new, sterile vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM).

  • Dissolution: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming (up to 37°C) can be used if necessary.

  • Aliquoting: Immediately aliquot the stock solution into single-use volumes in sterile vials. This is crucial to avoid repeated freeze-thaw cycles.

  • Storage: Tightly seal the aliquots and store them at -20°C or -80°C, protected from light.

References

  • The role of N-acyl homoserine lactones in maintaining the stability of aerobic granules. (n.d.). ScienceDirect. Retrieved February 8, 2026, from [Link]

  • The role of N-acyl homoserine lactones in maintaining the stability of aerobic granules. (2014). PubMed. Retrieved February 8, 2026, from [Link]

  • Kusada, H., et al. (2019). Novel N-Acyl Homoserine Lactone-Degrading Bacteria Isolated From Penicillin-Contaminated Environments and Their Quorum-Quenching Activities. Frontiers in Microbiology. Retrieved February 8, 2026, from [Link]

  • Kusada, H., et al. (2019). Novel N-Acyl Homoserine Lactone-Degrading Bacteria Isolated From Penicillin-Contaminated Environments and Their Quorum-Quenching Activities. PubMed Central. Retrieved February 8, 2026, from [Link]

  • Moussa, Z., et al. (n.d.). Degradation of N-Acyl Homoserine Lactone Quorum Sensing Signals by Bacillus thuringiensis AHL Lactonase. Scientific Research Publishing. Retrieved February 8, 2026, from [Link]

  • Yates, E. A., et al. (2002). N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa. Infection and Immunity, 70(10), 5635–5646. Retrieved February 8, 2026, from [Link]

  • N-Acyl homoserine lactone. (n.d.). Wikipedia. Retrieved February 8, 2026, from [Link]

  • Short Synthesis of Structurally Diverse N-Acylhomoserine Lactone Analogs and Discovery of Novel Quorum Quenchers Against Gram-Negative Pathogens. (2021). MDPI. Retrieved February 8, 2026, from [Link]

  • Palmer, A. G., et al. (2014). Plant Responses to Bacterial N-Acyl l-Homoserine Lactones are Dependent on Enzymatic Degradation to l-Homoserine. ACS Chemical Biology. Retrieved February 8, 2026, from [Link]

  • Engineering acyl-homoserine lactone-interfering enzymes toward bacterial control. (2020). PubMed Central. Retrieved February 8, 2026, from [Link]

  • n → π* Interactions in N-Acyl Homoserine Lactone Derivatives and Their Effects on Hydrolysis Rates. (2019). ACS Publications. Retrieved February 8, 2026, from [Link]

  • Acyl-Homoserine Lactone Binding to and Stability of the Orphan Pseudomonas aeruginosa Quorum-Sensing Signal Receptor QscR. (2010). ASM Journals. Retrieved February 8, 2026, from [Link]

  • O'Loughlin, C. T., et al. (2010). Acyl-homoserine lactone binding to and stability of the orphan Pseudomonas aeruginosa quorum-sensing signal receptor QscR. PubMed. Retrieved February 8, 2026, from [Link]

  • Defining the structure and function of acyl-homoserine lactone autoinducers. (2012). PubMed Central. Retrieved February 8, 2026, from [Link]

  • Homoserine Lactone. (n.d.). PubChem. Retrieved February 8, 2026, from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Yields in Lactonization

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Optimization of Macrolactonization Yields Welcome to the Advanced Synthesis Support Module. As a Senior Application Scientist, I u...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Optimization of Macrolactonization Yields

Welcome to the Advanced Synthesis Support Module.

As a Senior Application Scientist, I understand that low yields in lactonization—particularly macrolactonization—are rarely due to a single "bad reagent." They are usually a failure to manage the kinetic competition between intramolecular cyclization (forming the ring) and intermolecular oligomerization (forming the polymer).

This guide treats your reaction not as a recipe, but as a system of competing rates. Below are the diagnostic workflows, decision matrices, and validated protocols to recover your yield.

Part 1: The Core Diagnostic (Kinetics & Concentration)

The Problem: You observe starting material consumption, but the product spot is faint. The baseline of your TLC is streaking or contains immobile spots. The Diagnosis: You are fighting Entropy. The rate of polymerization (


) is second-order (dependent on concentration squared), while cyclization (

) is first-order.

Visualizing the Competition: The following diagram illustrates the kinetic divergence point. If your concentration is too high, the "Intermolecular" path dominates.

LactonizationKinetics SecoAcid Seco-Acid (Linear Precursor) Activated Activated Intermediate SecoAcid->Activated Activation (TCBC, MNBA, etc.) Lactone Macrolactone (Target) Activated->Lactone k_intra (First Order) FAVORED BY DILUTION Oligomer Oligomer/Polymer (By-product) Activated->Oligomer k_inter (Second Order) FAVORED BY CONCENTRATION Oligomer->Oligomer Chain Growth

Figure 1: Kinetic competition between cyclization and oligomerization. Success depends on maximizing the green path.

Corrective Protocol: Pseudo-High Dilution

Do not simply add more solvent to the flask (which slows all kinetics). Use Pseudo-High Dilution .

  • The Setup: Refluxing solvent (Toluene or THF) in the reaction flask containing the activator (e.g., DMAP).

  • The Feed: Dissolve your Seco-acid in a minimum volume of solvent.

  • The Addition: Use a syringe pump to add the Seco-acid over 8–12 hours .

    • Why? This keeps the instantaneous concentration of the activated species extremely low (

      
      ), statistically forcing the molecule to react with itself rather than a neighbor.
      
Part 2: Method Selection & Troubleshooting Matrix

If dilution is controlled and yields remain low, your activation method may be incompatible with your substrate's functional groups or steric profile.

Comparative Analysis of Activation Methods
MethodReagentsMechanismBest ForCommon Failure Mode
Yamaguchi TCBC (2,4,6-trichlorobenzoyl chloride), Et

N, DMAP
Mixed AnhydrideSterically hindered secondary alcohols; General purpose.Epimerization at

-carbon; Hydrolysis if wet.
Shiina MNBA (2-methyl-6-nitrobenzoic anhydride), DMAPNucleophilic CatalysisAcid-sensitive substrates; Mild conditions (RT).[1]Slower reaction rates; requires strict stoichiometry.
Corey-Nicolaou (pyS)

, PPh

Double ActivationSubstrates prone to harsh conditions; often requires heat.[2]High temperature leads to decomposition; requires Ag

acceleration (Gerlach).
Boden-Keck DCC, DMAP, DMAP·HClCarbodiimideSimple substrates; cheap reagents.Formation of N-acylurea by-product (dead end).
Decision Tree for Method Selection

MethodSelection Start Substrate Analysis AcidSens Acid Sensitive Moieties? Start->AcidSens Sterics Sterically Hindered Alcohol? AcidSens->Sterics No Shiina Shiina Protocol (MNBA) AcidSens->Shiina Yes (e.g., acetals) TempSens Temperature Sensitive? Sterics->TempSens No Yamaguchi Yamaguchi Protocol (TCBC/DMAP) Sterics->Yamaguchi Yes (2°/3° OH) TempSens->Shiina Yes (RT) Corey Corey-Nicolaou (w/ Ag+) TempSens->Corey No (Reflux OK) Mitsunobu Mitsunobu (Inversion)

Figure 2: Decision matrix for selecting the optimal lactonization protocol based on substrate stability.

Part 3: Advanced Troubleshooting Q&A
Issue 1: "I tried Yamaguchi, but I recovered the methyl ester of my starting material."

Expert Analysis: This is a classic "methanol intrusion" error.

  • Cause: The Yamaguchi intermediate (mixed anhydride) is highly electrophilic. If you quenched with methanol or used non-anhydrous solvents containing trace alcohols, they outcompeted the intramolecular alcohol.

  • Correction: Ensure strictly anhydrous toluene. When quenching, destroy excess mixed anhydride with water before adding any alcohol for workup.

Issue 2: "My yield is <10% and I'm making an 8- to 11-membered ring."

Expert Analysis: You are in the "Medium-Ring Gap."

  • The Science: 8–11 membered rings suffer from maximum transannular strain (Pitzer strain) and unfavorable entropy. Standard methods often fail here.

  • Actionable Protocol:

    • Conformational Lock: If possible, modify your precursor to include a rigidifying element (e.g., a double bond or a gem-dimethyl group) to pre-organize the chain (Thorpe-Ingold effect).

    • Switch to Shiina: The Shiina method (MNBA) has shown superior performance for medium rings compared to Yamaguchi due to the specific geometry of the activated acyl-carboxylate intermediate [1].

Issue 3: "I am seeing epimerization at the stereocenter alpha to the carbonyl."

Expert Analysis: This is common with Yamaguchi conditions due to the basicity of DMAP and the high activation energy.

  • Mechanism: The activated acyl species is prone to deprotonation at the

    
    -position by Et
    
    
    
    N or DMAP, leading to a ketene intermediate that racemizes.
  • Correction:

    • Cool it down: Run the mixed anhydride formation at 0°C or -78°C.

    • Switch Base: Use the Boden-Keck protocol (DCC/DMAP·HCl). The presence of the acid salt (DMAP[3][4]·HCl) buffers the reaction, preventing the basicity that drives epimerization [2].

Part 4: Validated Protocols
Protocol A: Optimized Yamaguchi Macrolactonization

Use for: Robust substrates, large rings (12+).

  • Activation: Dissolve Seco-acid (1.0 equiv) in dry THF. Add Et

    
    N (6.0 equiv) and 2,4,6-trichlorobenzoyl chloride (TCBC, 3.0 equiv). Stir at RT for 1-2 h.
    
    • Checkpoint: TLC should show complete conversion to the mixed anhydride (usually less polar than SM).

  • Filtration: Filter off the triethylamine hydrochloride salts under inert atmosphere. (Crucial step to remove bulk base).

  • Dilution: Dilute the filtrate with dry Toluene (to ~0.01 M).

  • Cyclization: Add this solution slowly (via syringe pump over 6 h) to a refluxing solution of DMAP (10–20 equiv) in Toluene.

    • Note: The massive excess of DMAP is required to capture the mixed anhydride and facilitate the acyl transfer.

Protocol B: Shiina (MNBA) Macrolactonization

Use for: Acid-sensitive, epimerization-prone, or medium-sized rings.

  • Setup: Prepare a solution of MNBA (1.2 equiv) and DMAP (2.4 equiv) in CH

    
    Cl
    
    
    
    or Toluene at Room Temperature.
  • Addition: Slowly add a solution of the Seco-acid (1.0 equiv) over 10–12 hours using a syringe pump.

  • Workup: Quench with saturated NaHCO

    
    .
    
    • Why it works: The reaction produces neutral byproducts (nitrobenzoic acid and amine), avoiding the harsh chloride ions of Yamaguchi [3].

References
  • Shiina, I., et al. (2002).[1] "A New Condensation Reaction for the Synthesis of Carboxylic Esters from Nearly Equimolar Amounts of Carboxylic Acids and Alcohols Using 2-Methyl-6-nitrobenzoic Anhydride." Chemistry Letters, 31(3), 286–287. Link

  • Boden, E. P., & Keck, G. E. (1985). "Proton-transfer-mediated stereospecificity in the macrolactonization of hydroxy acids." The Journal of Organic Chemistry, 50(13), 2394–2395. Link

  • Inanaga, J., et al. (1979).[1][5] "A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization." Bulletin of the Chemical Society of Japan, 52(7), 1989–1993. Link[5]

  • Corey, E. J., & Nicolaou, K. C. (1974).[6] "Efficient and mild lactonization method for the synthesis of macrolides."[3] Journal of the American Chemical Society, 96(17), 5614–5616. Link

Sources

Troubleshooting

Technical Support Center: Integrity of Chiral Boc-Homoserine Lactone

The following Technical Support Guide is designed for researchers and drug development professionals working with Boc-L-homoserine lactone (Boc-HSL) . It addresses the critical instability of the chiral center at the -po...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and drug development professionals working with Boc-L-homoserine lactone (Boc-HSL) . It addresses the critical instability of the chiral center at the


-position and provides validated protocols to maintain stereochemical integrity.

Topic: Prevention of Racemization and Hydrolysis in Boc-Homoserine Lactone Document ID: TS-BOC-HSL-001 Last Updated: February 2026

Core Directive: The Mechanism of Instability

To prevent racemization, you must first understand why this molecule is chemically fragile. Boc-homoserine lactone is not just an amino acid derivative; it is an activated ester disguised as a ring.

The "Double-Edged" Reactivity

The


-proton (H

) of Boc-HSL is significantly more acidic than that of acyclic esters due to two converging factors:
  • Ring Strain: The 5-membered lactone ring forces the carbonyl carbon into a specific geometry that enhances the overlap between the

    
     bond and the 
    
    
    
    orbital, lowering the pKa of the
    
    
    -proton.
  • Electron Withdrawal: The adjacent urethane (Boc) group and the lactone carbonyl both pull electron density, making the H

    
     easy to abstract by even mild bases.
    

The Failure Mode: When a base (e.g., TEA, DIPEA, or hydroxide) is introduced, two competing pathways activate:

  • Pathway A (Racemization): Base removes H

    
    , forming a planar enolate. Reprotonation occurs from either face, destroying chirality.
    
  • Pathway B (Hydrolysis): Base attacks the carbonyl carbon, opening the ring to form N-Boc-homoserine (acyclic). If you attempt to re-close this ring using activation agents (e.g., EDC/NHS), you pass through an oxazolone-like transition state that also causes racemization.

Visualizing the Danger Zones

The following diagram illustrates the mechanistic pathways that lead to loss of optical purity.

RacemizationPathways L_Lactone L-Boc-Homoserine Lactone (Pure) Enolate Planar Enolate (Achiral Intermediate) L_Lactone->Enolate Base (Deprotonation) Fast Step OpenChain Acyclic Boc-Homoserine (Ring Opened) L_Lactone->OpenChain Hydrolysis (OH-) or Aminolysis Racemic Racemic Mixture (L + D Isomers) Enolate->Racemic Reprotonation OpenChain->Enolate Activation/Cyclization (Risk Zone)

Figure 1: Mechanistic pathways leading to racemization. Note that direct deprotonation (Red) is the primary risk during storage and handling.

Validated Protocols & Best Practices

A. Synthesis from Boc-Methionine (The "Safe" Route)

The conversion of Boc-Methionine to Boc-HSL involves S-alkylation followed by intramolecular displacement. The critical control point is the pH during cyclization .

ParameterRecommendationScientific Rationale
Reagent Methyl Iodide (MeI)Forms the sulfonium salt (leaving group).
Solvent DCM or DMFNon-protic solvents prevent premature hydrolysis.
Cyclization pH Acidic to Neutral (pH 4-6) CRITICAL: Cyclization is spontaneous for the sulfonium salt. Adding base to "speed it up" triggers immediate racemization.
Workup Rapid, cold extractionAvoid sitting in aqueous bicarbonate.

Step-by-Step Protocol:

  • Dissolve Boc-Met-OH in DMF/DCM (1:1).

  • Add excess Methyl Iodide (MeI). Stir in dark (24-48h).

  • The Self-Validating Step: Monitor by TLC. The starting material (Boc-Met) will disappear, and a polar sulfonium spot will appear.

  • Add water/bicarbonate carefully to neutralize HI byproduct, but do not exceed pH 7 . The sulfonium salt spontaneously cyclizes to the lactone and releases dimethyl sulfide (DMS).

  • Extract immediately into EtOAc. Wash with mild citric acid (0.5 M) to ensure removal of any basic residues.

B. Aminolysis (Opening the Ring with Amines)

Users often want to open the lactone with an amine to create an amide (e.g., for quorum sensing analogs). This is the most frequent point of failure.

  • The Problem: The amine itself acts as a base, deprotonating the

    
    -carbon before it attacks the carbonyl.
    
  • The Solution: Use Thiourea Catalysis or Aluminum Chloride .

Recommended Protocol (Thiourea Method): Do not use TEA/DIPEA. Instead, use a thiourea catalyst (e.g., 10 mol% diphenylthiourea) in DCM. The thiourea hydrogen-bonds to the lactone carbonyl, activating it for nucleophilic attack without increasing the basicity of the solution.

Troubleshooting Guide

Use this decision tree to diagnose issues with your Boc-HSL experiments.

Troubleshooting Start Problem Detected IssueType Identify Issue Start->IssueType LowYield Low Yield (Chemical Loss) IssueType->LowYield Product missing LowEE Low ee% (Racemization) IssueType->LowEE Product is racemic CheckHydrolysis Check for Hydrolysis (Open Chain Form) LowYield->CheckHydrolysis CheckBase Did you use Base (TEA/DIPEA)? LowEE->CheckBase SolventWet Solvent was wet? Lactone hydrolyzed. CheckHydrolysis->SolventWet Solution1 Dry solvents over molecular sieves. SolventWet->Solution1 TempCheck Reaction Temp > 0°C? CheckBase->TempCheck No Solution2 Switch to Thiourea catalysis (No Base). CheckBase->Solution2 Yes Solution3 Keep reaction at -10°C to 0°C. TempCheck->Solution3 Yes

Figure 2: Troubleshooting logic for yield and stereochemical issues.

Common Scenarios

Q: My product is pure by NMR but shows 0% ee (racemic) by HPLC.

  • Cause: You likely used a base (like Sodium Bicarbonate or TEA) during the workup or reaction and left it for too long.

  • Fix: Repeat synthesis. During workup, use 0.5 M HCl or Citric Acid for washes. Never wash with strong base. Dry organic layers immediately.

Q: I see a "double spot" on TLC.

  • Cause: This is usually the equilibrium between the Lactone (closed) and Hydroxy-Acid (open).

  • Test: Add a drop of TFA to the NMR tube. If the spectrum simplifies to the lactone form, your compound was partially hydrolyzed.

  • Fix: Recyclize by treating with a mild acid scavenger or simply dissolving in dry DCM with molecular sieves.

Analytical Methods (Self-Validation)

You cannot assume optical purity; you must prove it.

Chiral HPLC Method (Standard):

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

  • Mobile Phase: Hexane : Isopropanol (90:10 to 80:20).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV @ 210 nm (Boc absorption).

  • Expected Result: L-isomer typically elutes earlier or later depending on the specific column, but baseline separation (Resolution > 1.5) is achievable.

Storage:

  • Store at -20°C .

  • Keep under Argon/Nitrogen .[1][2]

  • Dessicate: Moisture causes hydrolysis, which generates carboxylic acid, which autocatalyzes further degradation.

References

  • Mechanism of Racemization in Peptide Synthesis: Benoiton, N. L. "Chemistry of Peptide Synthesis." CRC Press, 2006. (Defines the oxazolone and enolization mechanisms relevant to activated amino acid derivatives).

  • Synthesis of Homoserine Lactones via Methionine Alkylation: Ramalingam, K., & Woodard, R. W. "Stereochemical course of the reaction of S-adenosyl-L-methionine with the enzyme 1-aminocyclopropane-1-carboxylate synthase." Journal of Organic Chemistry, 1988. (Details the sulfonium salt cyclization mechanism).

  • Aminolysis without Racemization (Thiourea Catalysis): Cui, C., et al. "Thiourea-catalyzed aminolysis of N-acyl homoserine lactones."[3][4] Chemical Communications, 2011. (Key reference for opening the lactone ring without using strong base).

  • Stability of Homoserine Lactones: Yates, E. A., et al. "N-Acylhomoserine lactones undergo lactonolysis in a pH-, temperature-, and acyl chain length-dependent manner." Infection and Immunity, 2002. (Provides data on the hydrolysis rates and pH sensitivity).

  • Chiral HPLC of N-Protected Amino Acids: Application Note. "Separation of N-Boc-Amino Acids on Chiralpak Columns." Daicel Chiral Technologies.[] (Standard industry protocols for analyzing Boc-protected enantiomers).

Sources

Optimization

Managing solubility issues during reaction setup and workup

Status: Operational | Tier: Level 3 (Senior Scientific Support) Topic: Troubleshooting Solubility from Setup to Isolation Introduction Welcome to the Advanced Applications Support Center. I am your Senior Application Sci...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Scientific Support) Topic: Troubleshooting Solubility from Setup to Isolation

Introduction

Welcome to the Advanced Applications Support Center. I am your Senior Application Scientist.

Solubility is not merely a binary state (dissolved vs. undissolved); it is a thermodynamic variable that dictates reaction kinetics, yield, and purity. In drug development, the "brick dust" nature of many late-stage intermediates often leads to stalled reactions or catastrophic material loss during workup.

This guide moves beyond basic "add more solvent" advice. We will apply principles of Hansen Solubility Parameters (HSP) , phase-transfer kinetics , and green chemistry to resolve your specific experimental bottlenecks.

Module 1: Reaction Setup & Solvent Selection

Q: My starting material is insoluble in standard solvents (DCM, THF, MeOH). How do I choose a solvent without trial-and-error?

The Scientific Reality: Relying solely on "polarity" (dielectric constant) is often insufficient because it ignores specific molecular interactions. A more robust approach uses Hansen Solubility Parameters (HSP) , which break solubility down into three vectors: Dispersion (


), Polarity (

), and Hydrogen Bonding (

).[1][2]

Troubleshooting Strategy:

  • The "Like Dissolves Like" Upgrade: If your molecule has high aromaticity (high

    
    ), a polar aprotic solvent like DMSO (high 
    
    
    
    ) might fail despite being "strong." You may need a solvent with higher dispersion character (e.g., Chlorobenzene or Anisole).
  • Green Substitution: Modern synthesis prioritizes replacing hazardous solvents. Use the table below to find high-performance, greener alternatives that often boast superior solvating power due to different HSP profiles.

Data Table: Green Solvent Replacements for Solubility Issues

Traditional SolventIssues (Safety/Env)Recommended Green AlternativeTechnical Advantage
Dichloromethane (DCM) Carcinogenic, volatile2-Methyltetrahydrofuran (2-MeTHF) Higher boiling point; forms cleaner phase separations with water.
DMF / NMP Reprotoxic, difficult removalCyrene™ (Dihydrolevoglucosenone) Bio-based; similar dipolar aprotic properties but easier to remove.
Diethyl Ether Flammable, peroxidesCPME (Cyclopentyl methyl ether) Low peroxide formation; hydrophobic (easy drying).
Hexane NeurotoxicHeptane Safer; similar non-polar profile.
Workflow: Logic-Based Solvent Selection

SolventSelection Start Reactant Insoluble CheckStruct Analyze Structure (H-Bond donors vs Aromaticity) Start->CheckStruct HighHB High H-Bonding? CheckStruct->HighHB Hydroxyls/Amides HighArom High Aromaticity? CheckStruct->HighArom Polycycles Protic Try Protic Solvents (TFE, HFIP) HighHB->Protic Yes PolarAprotic Try Dipolar Aprotic (DMSO, NMP, Cyrene) HighHB->PolarAprotic No (Dipoles only) PiPi Try Pi-Active Solvents (Anisole, Chlorobenzene) HighArom->PiPi Yes Cosolvent Co-Solvent Strategy (Dissolve in minimal strong solvent, then dilute with reaction solvent) Protic->Cosolvent Still Insoluble PolarAprotic->Cosolvent PiPi->Cosolvent

Figure 1: Decision matrix for selecting solvents based on molecular interaction potential rather than simple polarity.

Module 2: Reaction Monitoring

Q: My reaction turned into a thick slurry. Is the reaction dead?

The Scientific Reality: Not necessarily. Many reactions proceed through Ostwald Ripening , where small particles dissolve, react, and product precipitates out. However, if the reaction is surface-limited (the reagent is coated in product), you face a kinetic stall.

Troubleshooting Protocol:

  • Agitation Check: Magnetic stir bars fail in slurries, grinding the bottom solid while the top remains stagnant. Switch to overhead mechanical stirring immediately.

  • The "Mini-Workup" Sampling:

    • Problem: Dipping a capillary into a slurry gives inconsistent TLC/LCMS data.

    • Solution: Take a 50 µL aliquot. Add 200 µL of a solvent that dissolves everything (e.g., DMSO/MeOH mix). If it doesn't dissolve, filter it.[3] Analyze the filtrate to see what is actually in solution, and analyze the solid separately to see if it's starting material or product.

Module 3: Workup & Isolation (The Emulsion Nightmare)

Q: I have a rag layer (emulsion) that won't separate. How do I break it?

The Scientific Reality: Emulsions are stabilized by surfactants (often your product or impurities) reducing the interfacial tension, or by small particulates residing at the interface (Pickering emulsion).

Troubleshooting Protocol: Do not just wait. Actively destabilize the interface.

  • Filtration (The "Pickering" Fix): If the emulsion is caused by suspended particulates, filter the entire biphasic mixture through a pad of Celite .[4] This physically removes the stabilizing particles.[4]

  • Density Modification: If using DCM (d=1.33) and water (d=1.0), the densities are close if the aqueous layer has salts.

    • Action: Add a lower density solvent (e.g., Hexane) to the organic layer to increase the density difference.

  • Salting Out (Hofmeister Effect): Adding saturated brine (NaCl) increases the ionic strength of the aqueous layer. This disrupts the hydration shell of organic molecules, forcing them into the organic layer.

Workflow: Emulsion Breaking Logic

EmulsionBreaking Emulsion Emulsion Detected Particulates Visible Solids? Emulsion->Particulates Filter Filter thru Celite (Remove Particulates) Particulates->Filter Yes Brine Add Sat. Brine (Increase Ionic Strength) Particulates->Brine No CheckpH Check pH (Is product ionized?) Brine->CheckpH Still Stuck AdjustpH Adjust pH to Neutralize CheckpH->AdjustpH Ionized Centrifuge Centrifuge (Last Resort) AdjustpH->Centrifuge Fails

Figure 2: Step-by-step logic for destabilizing emulsions during liquid-liquid extraction.

Module 4: Purification (Chromatography)

Q: My crude compound is insoluble in the mobile phase (Hexane/EtOAc). How do I load it onto a flash column?

The Scientific Reality: Liquid loading a sample in a "strong" solvent (like DCM) onto a column running in a "weak" solvent (like Hexane) causes the sample to precipitate instantly at the head of the column. This blocks flow and ruins resolution (tailing).

The Solution: Solid Loading (Dry Loading) This technique adsorbs your compound onto a solid support, creating a "pre-column" that allows smooth elution.

Protocol: Dry Loading for Flash Chromatography
  • Dissolution: Dissolve your crude mixture in the minimum amount of a volatile solvent that fully solubilizes it (e.g., DCM, Acetone, or MeOH).

  • Adsorption: Add silica gel (flash grade) or Celite to the flask.

    • Ratio: Use approximately 1:1 to 1:2 (Sample mass : Silica mass).

  • Evaporation: Rotary evaporate the mixture to dryness.

    • Critical Check: The result must be a free-flowing powder . If it is sticky or oily, you have not used enough silica or solvent remains. Add more silica and re-evaporate.

  • Loading: Pour the powder into an empty solid-load cartridge (or pack it gently on top of your wet column with a layer of sand above it).

Visual Guide: Dry Loading Process

DryLoading Step1 1. Dissolve Sample (DCM/MeOH) Step2 2. Add Sorbent (Silica/Celite 2:1 ratio) Step1->Step2 Step3 3. Rotovap to Dryness Step2->Step3 Check Is it Free-Flowing? Step3->Check Retry Add more Silica & Re-evaporate Check->Retry No (Sticky/Oily) Load 4. Load Cartridge & Run Column Check->Load Yes (Powder) Retry->Step3

Figure 3: Operational workflow for preparing a solid load cartridge for purification.

References

  • Pfizer Solvent Selection Guide: An industry-standard reference for selecting greener, safer solvents.

    • Source:

  • Teledyne ISCO Flash Chromatography Guide: Detailed protocols for solid loading and column resolution.

    • Source:

  • Managing Emulsions: Practical str

    • Source:

  • Hansen Solubility Parameters: The theoretical basis for solubility prediction.

    • Source:

Sources

Troubleshooting

Technical Support Center: Purification Strategies for Boc-Protected Products

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the removal of unreacted di-tert-butyl dicarbonate (Boc-anhydride) from their re...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the removal of unreacted di-tert-butyl dicarbonate (Boc-anhydride) from their reaction mixtures. The following sections offer a combination of frequently asked questions for quick reference and in-depth troubleshooting guides for more complex purification challenges.

Frequently Asked Questions (FAQs)

Q1: My NMR spectrum shows a significant amount of residual Boc-anhydride after my reaction. What is the quickest way to remove it?

A: For many common applications, quenching the reaction mixture with a nucleophilic amine can be highly effective. Adding a small amount of a primary or secondary amine, such as ammonium hydroxide or imidazole, will rapidly react with the excess Boc-anhydride to form a water-soluble carbamate, which can then be easily removed during an aqueous workup.[1]

Q2: I've tried an aqueous wash, but the Boc-anhydride is still present. Why isn't this working?

A: Di-tert-butyl dicarbonate has limited solubility in water.[2][3] Therefore, a simple water wash may not be sufficient to remove large quantities of unreacted Boc-anhydride. Enhancing the aqueous wash with a mild base, such as sodium bicarbonate, can help to hydrolyze the anhydride, although this process can be slow.[1]

Q3: Can I remove Boc-anhydride by evaporation?

A: Yes, Boc-anhydride has a relatively low boiling point (56-57 °C at 0.5 mmHg) and can be removed under high vacuum.[1] This method is particularly useful if your desired product is non-volatile and stable to prolonged exposure to vacuum.

Q4: Is column chromatography a reliable method for removing Boc-anhydride?

A: While silica gel chromatography can be used, Boc-anhydride does not always visualize well under UV light and can be challenging to track.[4] It is often more efficient to employ a quenching or extraction method prior to chromatography to remove the bulk of the unreacted reagent.

Troubleshooting Guide

This section provides a more detailed, question-and-answer-based approach to common issues encountered during the purification of Boc-protected products.

Issue 1: Aqueous workup is ineffective at removing Boc-anhydride.

Why is this happening?

As mentioned, the low water solubility of Boc-anhydride limits the effectiveness of simple aqueous extractions.[2][3] Furthermore, if the reaction was run in an aprotic solvent, the Boc-anhydride may be partitioned favorably in the organic layer.

Solutions:

  • Nucleophilic Quenching: This is often the most efficient approach. The addition of a nucleophile will convert the Boc-anhydride into a more polar, water-soluble species.

    • Imidazole: Add a slight excess of imidazole to the reaction mixture and stir for 15-30 minutes at room temperature. The resulting N-Boc-imidazole is highly water-soluble and can be removed with a simple aqueous wash.[1][4][5] A subsequent wash with dilute acid (e.g., 0.5 M HCl) will remove any remaining imidazole.[4][5]

    • Ammonium Hydroxide: Quenching with ammonium hydroxide will also effectively consume excess Boc-anhydride.[1]

    • Polymer-supported Trisamine: For a streamlined purification, the reaction mixture can be passed through a cartridge containing a polymer-supported scavenger amine.[6]

  • Basic Wash: A vigorous wash with a saturated sodium bicarbonate solution can help to hydrolyze the Boc-anhydride, although this may require extended contact time.[1]

Issue 2: My product is sensitive to acidic or basic conditions.

Why is this a concern?

Some Boc-protected compounds may be susceptible to deprotection under acidic conditions or may contain other functional groups that are sensitive to base.[7][8]

Solutions:

  • Volatilization: If your product is not volatile, removing the excess Boc-anhydride under high vacuum is a mild and effective option.[1]

  • Recrystallization: If your product is a solid, recrystallization can be an excellent method for purification. The non-polar nature of Boc-anhydride often allows it to remain in the mother liquor. A patent describes a method of obtaining crystalline Boc-amino acids from the oily product after removal of the solvent.[9]

  • Size Exclusion Chromatography (SEC): For larger molecules like peptides or oligonucleotides, SEC can effectively separate the desired product from the smaller Boc-anhydride molecule.

Issue 3: I am working on a large scale and need an economical and efficient removal method.

Why do standard lab-scale methods sometimes fail at scale?

Methods that are convenient on a small scale, such as chromatography or the use of expensive scavenger resins, can become impractical and costly for large-scale syntheses.

Solutions:

  • Optimized Quenching and Extraction: A carefully optimized quenching procedure using an inexpensive amine like ammonia, followed by a series of aqueous extractions, is often the most scalable approach.

  • Distillation: If the product is significantly less volatile than Boc-anhydride, distillation can be a viable large-scale purification strategy.

Method Selection Workflow

To assist in choosing the most appropriate purification strategy, the following decision tree can be used:

Boc_Removal_Workflow Decision Tree for Boc-Anhydride Removal start Reaction Complete. Excess Boc-Anhydride Present? product_stability Is the product stable to acid and base? start->product_stability product_volatility Is the product non-volatile? product_stability->product_volatility No quench_extract Perform Nucleophilic Quench (e.g., Imidazole) followed by Aqueous Extraction product_stability->quench_extract Yes product_solid Is the product a solid? product_volatility->product_solid No high_vac Remove under High Vacuum product_volatility->high_vac Yes recrystallize Recrystallize the Product product_solid->recrystallize Yes chromatography Consider Column Chromatography (if other methods fail) product_solid->chromatography No

Caption: Decision tree for selecting a purification method.

Quantitative Data Summary

The following table summarizes the key physical properties of di-tert-butyl dicarbonate relevant to its removal:

PropertyValueSource
Molar Mass 218.25 g/mol [2]
Melting Point 22-24 °C[2]
Boiling Point 56-57 °C at 0.5 mmHg[2]
Solubility in Water Insoluble[2]
Solubility in Organic Solvents Soluble in most organic solvents[2]

Experimental Protocols

Protocol 1: Nucleophilic Quenching with Imidazole
  • Upon completion of the Boc-protection reaction (as determined by TLC or LC-MS), add 1.1 equivalents of imidazole relative to the initial excess of Boc-anhydride.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 0.5 M HCl (2 x volume), water (2 x volume), and saturated sodium chloride solution (1 x volume).[5]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Removal by High Vacuum
  • After the reaction is complete, concentrate the reaction mixture under reduced pressure on a rotary evaporator to remove the bulk of the solvent.

  • Connect the flask containing the crude product to a high vacuum line (e.g., <1 mmHg).

  • Gently warm the flask in a water bath (30-40 °C) to facilitate the evaporation of the Boc-anhydride.[5]

  • Continue to apply high vacuum until the residual Boc-anhydride is no longer observed (this can be monitored by NMR of small aliquots).

Mechanistic Insights

The successful removal of unreacted Boc-anhydride relies on understanding its chemical reactivity. As a dicarbonate, it is highly susceptible to nucleophilic attack.

Boc_Reaction Reaction of Boc-Anhydride with a Nucleophile Boc2O Boc-Anhydride ((Boc)₂O) Intermediate Tetrahedral Intermediate Boc2O->Intermediate + Nucleophile Nucleophile Nucleophile (e.g., Imidazole, R-NH₂) Nucleophile->Intermediate Product N-Boc-Nucleophile (Water-Soluble) Intermediate->Product Byproduct tert-Butanol + CO₂ Intermediate->Byproduct

Caption: General mechanism of Boc-anhydride quenching.

The reaction with a nucleophile proceeds through a tetrahedral intermediate, which then collapses to form the stable N-Boc derivative of the nucleophile and releases tert-butanol and carbon dioxide as byproducts. This conversion to a more polar and often water-soluble compound is the basis for the effectiveness of quenching and extraction procedures.

References

  • Di-tert-butyl dicarbonate. In Wikipedia. Retrieved from [Link]

  • removal of excess boc anhydride. (2021, March 3). Reddit. Retrieved from [Link]

  • How do you all weigh out boc anhydride? (2022, April 8). Reddit. Retrieved from [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. (2024, April 25). Retrieved from [Link]

  • Basel, Y., & Hassner, A. (2001). Imidazole and Trifluoroethanol as Efficient and Mild Reagents for Destruction of Excess Di-tert-butyl Dicarbonate [(BOC)2O]. Synthesis, 2001(04), 550-552. Retrieved from [Link]

  • Help Removing Excess Boc Anhydride. (2023, December 20). Reddit. Retrieved from [Link]

  • Pope, B. M., Yamamoto, Y., & Tarbell, D. S. (1977). DI-tert-BUTYL DICARBONATE. Organic Syntheses, 57, 45. doi:10.15227/orgsyn.057.0045. Retrieved from [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Retrieved from [Link]

  • Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. ResearchGate. Retrieved from [Link]

  • Crystallization method of Boc-amino acid. Google Patents.
  • How to get (or crystallize) solid amino acids derivatives and peptides? ResearchGate. Retrieved from [Link]

  • Protecting Groups for Amines: Carbamates. (2018, June 7). Master Organic Chemistry. Retrieved from [Link]

Sources

Optimization

Impact of solvent choice on reaction efficiency and purity

Technical Support Center: Reaction Optimization & Solvent Engineering Division of Process Chemistry & Scale-up Support Welcome to the Solvent Engineering Support Hub Status: Online Operator: Dr. Aris Thorne, Senior Appli...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Reaction Optimization & Solvent Engineering Division of Process Chemistry & Scale-up Support

Welcome to the Solvent Engineering Support Hub

Status: Online Operator: Dr. Aris Thorne, Senior Application Scientist Ticket ID: #SOLV-OPT-2024

Issue Summary: User inquires about the mechanistic impact of solvent choice on reaction kinetics, product purity, and regulatory compliance.

Scientist’s Note: Colleagues, solvent selection is often treated as an afterthought—a mere medium to facilitate mixing. This is a critical error. The solvent is a functional reagent that dictates the energy landscape of your transition state, the position of your equilibrium, and the ultimate impurity profile of your drug substance.

Below is your troubleshooting guide, structured to diagnose and resolve efficiency and purity issues using physical organic chemistry principles.

Module 1: Troubleshooting Reaction Kinetics (The "Slow Reaction" Issue)

Symptom: Your reaction is sluggish, requires excessive heat, or stalls before completion.

Root Cause Analysis: Reaction rates are governed by the Arrhenius equation (


). While temperature (

) is the obvious lever, the solvent’s primary role is to manipulate the Activation Energy (

).

According to the Hughes-Ingold Rules , the solvent affects the rate by differentially stabilizing the ground state (GS) versus the transition state (TS) based on charge density.

  • Scenario A: Neutral Reactants

    
     Charged TS  (e.g., 
    
    
    
    of amines with alkyl halides).
    • Mechanism:[1][2][3][4] The TS is more polar than the reactants.

    • Fix: Use a Polar Aprotic solvent.[3] It stabilizes the charge-separated TS via dipole-dipole interactions, lowering

      
       and accelerating the rate.
      
  • Scenario B: Charged Reactants

    
     Dispersed Charge TS  (e.g., 
    
    
    
    with anionic nucleophiles).
    • Mechanism:[1][2][3][4] The ground state nucleophile is highly charged.

    • Fix: Avoid Polar Protic solvents (like MeOH). Protic solvents form a "solvent cage" (hydrogen bonding) around the nucleophile, stabilizing the GS and raising the activation barrier. Use Polar Aprotic (DMF, DMSO, MeCN) to leave the nucleophile "naked" and reactive.

Visual Workflow: Solvent Selection for Nucleophilic Substitution

SolventLogic Start Identify Reaction Type Mech Mechanism? Start->Mech SN1 SN1 (Unimolecular) Mech->SN1 Carbocation Intermediate SN2 SN2 (Bimolecular) Mech->SN2 Concerted Backside Attack Protic Use Polar PROTIC (EtOH, MeOH, H2O) Stabilizes Carbocation Intermediate SN1->Protic Nu_Check Nucleophile State? SN2->Nu_Check Nu_Check->Protic Neutral Nucleophile Aprotic Use Polar APROTIC (DMF, MeCN, DMSO) Leaves Nucleophile 'Naked' Nu_Check->Aprotic Anionic Nucleophile

Figure 1: Decision tree for maximizing kinetic efficiency in substitution reactions based on Hughes-Ingold charge stabilization rules.

Module 2: Purity & Thermodynamics (The "Impurity" Issue)

Symptom: Reaction proceeds but yields high levels of by-products or inseparable impurities.

Root Cause Analysis: Impurities often arise because the solvent stabilizes a competing pathway or reacts with the substrate.

  • Competitive Solvation (The "Selectivity" Lever): In ambident nucleophile reactions (e.g., enolate alkylation), the solvent determines the site of attack (C-alkylation vs. O-alkylation).

    • Polar Aprotic (HMPA, DMSO): Solvates the cation (

      
      , 
      
      
      
      ), leaving the oxygen naked. Result: Promotes O-alkylation.
    • Protics/Ethers: Tight ion pairing. Result: Promotes C-alkylation.

  • Solvent Reactivity (The "Hidden Reagent"):

    • Acetone/Ketones: Can form Schiff bases with primary amines.

    • Chlorinated Solvents (DCM): Can react with strong nucleophiles (e.g., secondary amines) to form aminals or quaternary salts over long reaction times (the "DCM reaction").

Data: Solvent Class & Reactivity Risks
Solvent ClassRepresentativeDielectric Const.[1][3][5] (

)
Common Purity Risk
Non-Polar Hexane, Toluene< 2.5Poor solubility of polar intermediates; precipitation leads to stalled reactions.
Polar Aprotic DMF, DMSO36 - 47High boiling points make removal difficult; thermal degradation of product during workup.
Polar Protic Methanol, Water33 - 80Solvolysis of sensitive halides/esters; deactivation of strong bases.
Chlorinated DCM, Chloroform4.8 - 9.0Reacts with azides/amines; Environmental toxicity (Class 2).

Module 3: Compliance & Green Scale-Up (The "Future-Proofing" Issue)

Symptom: Your process works but uses solvents restricted by ICH Q3C guidelines (e.g., DCM, DMF, NMP), making scale-up to GMP manufacturing impossible.

Directives: Regulatory bodies (EMA, FDA) classify solvents by toxicity. You must move from Class 1/2 to Class 3 or "Green" alternatives early in development.

  • The DCM Problem: Dichloromethane is a Class 2 solvent (neurotoxic, limited to 600 ppm).

    • Replacement:2-MeTHF (2-Methyltetrahydrofuran) or Ethyl Acetate/Ethanol blends. 2-MeTHF is derived from corncobs (renewable) and separates easily from water, unlike THF.

  • The DMF/NMP Problem: These are reprotoxic (Class 2).

    • Replacement:Cyrene™ (dihydrolevoglucosenone) or DMSO (if workup allows). Cyrene has a similar dipole moment to NMP but is cellulose-derived.

Visual Workflow: Green Solvent Replacement Strategy

GreenSub Problem_DCM Avoid: DCM (Class 2, Carcinogen) Solution_DCM Try: 2-MeTHF (Bio-based, easy phase split) Problem_DCM->Solution_DCM Problem_DMF Avoid: DMF/NMP (Reprotoxic) Solution_DMF Try: Cyrene™ or DMSO/MeCN Problem_DMF->Solution_DMF Problem_Ether Avoid: Diethyl Ether (Peroxides, Flammable) Solution_Ether Try: TBME or CPME (Stable, lower volatility) Problem_Ether->Solution_Ether

Figure 2: Industry-standard substitution logic for replacing hazardous solvents with sustainable, compliant alternatives (based on Pfizer/GSK guides).

Frequently Asked Questions (FAQ)

Q: Why did my yield drop when I switched from DCM to EtOAc for extraction? A: This is likely a partition coefficient (


) issue. DCM is denser than water and highly effective at extracting moderately polar organics. EtOAc is less dense and more polar.
  • Fix: Add salt (NaCl) to the aqueous layer ("salting out") to drive the organic product into the EtOAc layer, or use 2-MeTHF which has better extraction power than EtOAc.

Q: I can't remove DMF from my product. Rotovap isn't working. A: DMF boils at 153°C. High vacuum and heat will degrade your compound.

  • Fix: Use an aqueous workup.[6] Wash the organic layer with 5% LiCl solution . DMF partitions significantly into aqueous LiCl, removing it from the organic layer without thermal stress.

Q: Can I use water as a solvent for organic reactions? A: Yes, and often with higher rates! "On-water" reactions (hydrophobic effect) can accelerate kinetics because the reactants are forced together at the phase interface, increasing effective concentration and stabilizing the transition state via hydrogen bonding at the surface.

References

  • Hughes-Ingold Rules & Kinetics

    • Ingold, C. K. (1969). Structure and Mechanism in Organic Chemistry. Cornell University Press. (Foundational text on solvent effects and charge density).
    • Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.

  • Regulatory Guidelines (ICH Q3C)

    • International Council for Harmonisation (ICH).[7][8] (2021).[1] Impurities: Guideline for Residual Solvents Q3C(R8).

  • Green Solvent Selection Guides

    • Byrne, F. P., et al. (2016).[3] Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes.

    • Prat, D., et al. (2014). Sanofi’s Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development.

    • Taygerly, J. P., et al. (2012).[9] A convenient guide to help select replacement solvents for dichloromethane in chromatography. Green Chemistry.

Sources

Troubleshooting

Mitigating hygroscopic effects on starting materials and product

Topic: Stability & Handling of Hygroscopic Starting Materials Status: Operational | Lead Scientist: Dr. A. Vance | Version: 2.6 Module 1: The Fundamentals (Root Cause Analysis) Q: Why did my free-flowing powder turn into...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Handling of Hygroscopic Starting Materials

Status: Operational | Lead Scientist: Dr. A. Vance | Version: 2.6

Module 1: The Fundamentals (Root Cause Analysis)

Q: Why did my free-flowing powder turn into a brick overnight?

A: You are likely observing capillary condensation or a glass transition (


) shift .
Hygroscopicity is not just "getting wet"; it is a thermodynamic equilibration process. Water acts as a potent plasticizer.
  • Mechanism 1: Plasticization (

    
     Depression): 
    Amorphous solids have a glass transition temperature (
    
    
    
    ). Absorbed water increases molecular mobility, lowering the
    
    
    . If
    
    
    drops below the ambient temperature, the material transitions from a rigid glass to a rubbery state, causing particles to fuse (caking).
  • Mechanism 2: Capillary Condensation: At specific relative humidities (RH), water vapor condenses into liquid bridges between particle contact points (Kelvin equation). Upon drying or slight RH shifts, these bridges solidify, cementing the particles together.

  • Mechanism 3: Deliquescence: For crystalline salts, if the Critical Relative Humidity (CRH) is exceeded, the solid dissolves in its own sorbed water, forming a saturated solution.

Reference Data: Hygroscopicity Classification

Standard: European Pharmacopoeia (Ph.[1][2][3][4] Eur. 5.11)

ClassDefinition (Weight increase after 24h @ 25°C/80% RH)Operational Risk
Non-hygroscopic < 0.12%Low.[4] Standard storage.
Slightly hygroscopic 0.2% – 2.0%Moderate. Seal containers tightly.
Hygroscopic 2.0% – 15.0%High. Desiccants required.[1][5] Rapid weighing.
Very Hygroscopic > 15.0%Critical.[1] Glove box/Inert atmosphere mandatory.
Deliquescent Forms a liquidCritical.[1] Irreversible physical change likely.

Module 2: Storage & Intake Strategy

Q: How should I store a new shipment of hygroscopic reagents?

A: Do not rely solely on the manufacturer's original seal once opened. Implement a "Layered Defense" strategy.

Protocol: The Triple-Barrier Storage System
  • Primary Barrier: Parafilm® is insufficient. Use Teflon-lined screw caps . If the original container is compromised, transfer to a glass jar with a PTFE-faced liner.

  • Secondary Barrier: Place the primary container inside a heat-sealable aluminized Mylar bag (moisture vapor transmission rate

    
    ).
    
  • Active Environment: Add a desiccant packet outside the primary jar but inside the Mylar bag.

    • Note: Never place loose desiccant directly in contact with the chemical.

Q: Which desiccant should I use?

A: It depends on the required final RH.

Desiccant MaterialTarget RHBest Use Case
Molecular Sieves (3Å/4Å) < 1% RHUltra-dry solvents, highly sensitive reagents.
Phosphorus Pentoxide (

)
< 1% RHThe "Nuclear Option." Chemically reactive; use with caution.
Silica Gel ~10-20% RHGeneral storage. Color-indicating variants recommended.
Calcium Chloride ~30% RHCheap, bulk drying. Avoid with amines (forms complexes).

Module 3: Active Handling & Weighing

Q: The balance drifts constantly when I weigh my sample. How do I fix this?

A: The drift is mass gain from rapid water adsorption. You are measuring the kinetics of hydration, not the static mass.

Workflow: The Inert Loop Weighing Protocol

Use this when a glovebox is unavailable.

  • Preparation: Place the balance inside a deep-sided tray. Position an inverted funnel connected to a dry Nitrogen/Argon line directly above the weighing pan.

  • Gas Flow: Set gas flow to create a "curtain" (do not blow directly on the pan, or you will destabilize the load cell).

  • The "Cap-Tare" Technique:

    • Place a weighing boat and a lid (or a second boat) on the balance.

    • Tare the balance.

    • Remove the boat, add the sample outside the balance (or under the inert funnel).

    • Cap the boat immediately.

    • Place the capped assembly back on the balance to record the mass.

    • Why? This prevents moisture uptake during the 10-30 seconds the balance takes to stabilize.

WeighingLogic Start Start Weighing Process CheckClass Check Hygroscopicity Class Start->CheckClass IsDeliquescent Is it Deliquescent or Very Hygroscopic? CheckClass->IsDeliquescent GloveBox Glove Box / Glove Bag (Inert Atm < 5% RH) IsDeliquescent->GloveBox Yes Standard Standard Balance with Desiccant Perimeter IsDeliquescent->Standard No InertFunnel Inverted Funnel Method (Argon Curtain) IsDeliquescent->InertFunnel Moderate FastTransfer Execute Transfer < 15s GloveBox->FastTransfer Standard->FastTransfer CapTare Use 'Cap-Tare' Technique InertFunnel->CapTare

Figure 1: Decision Logic for Weighing Hygroscopic Materials based on Material Classification.

Module 4: Analysis & Verification (DVS)

Q: How do I prove my drying process worked?

A: Loss on Drying (LOD) is often insufficient because it destroys the sample and cannot distinguish between surface water and bound hydrates. Dynamic Vapor Sorption (DVS) is the gold standard.

Q: How do I interpret a DVS Isotherm?

A: A DVS instrument cycles the sample through RH steps (e.g., 0%


 90% 

0%) and measures mass change gravimetrically.
  • Scenario A: Reversible Hysteresis

    • Observation: The adsorption and desorption curves form a loop but return to the starting mass.

    • Meaning: Surface adsorption or mesoporous filling. The material is physically stable.

  • Scenario B: Irreversible Mass Gain

    • Observation: The sample gains mass but does not return to baseline upon drying.

    • Meaning: Hydrate formation (chemical change) or hydrolysis.

  • Scenario C: Sharp Step Change

    • Observation: Sudden mass spike at a specific RH.

    • Meaning: Deliquescence point or recrystallization of an amorphous phase.

DVS_Workflow Sample Sample (~10mg) Cycle DVS Cycle 0% -> 90% -> 0% RH Sample->Cycle ResultA Linear/Curved Reversible Cycle->ResultA ResultB Step Change (Mass Jump) Cycle->ResultB InterpA Surface Adsorption (Manage Storage) ResultA->InterpA InterpB Phase Change/Hydrate (Change Process) ResultB->InterpB

Figure 2: Simplified DVS Interpretation Workflow.

Module 5: Emergency Rescue (Troubleshooting)

Q: My expensive catalyst has clumped. Can I save it?

A: Maybe. Follow the "Rescue or Reject" protocol.

  • Visual Inspection: If the material has turned into a liquid or a sticky gum (deliquescence), REJECT . The crystal structure and stoichiometry are likely compromised.

  • Purity Check: Run an NMR or HPLC.

    • If hydrolysis occurred (e.g., acid chloride

      
       carboxylic acid):REJECT .
      
    • If chemically pure but physically clumped:PROCEED TO RESCUE .

  • Rescue Method (Vacuum Drying):

    • Grind the clumps gently in a glove bag (dry atmosphere).

    • Place in a vacuum oven at ambient temperature first (to prevent melting if

      
       is low).
      
    • Apply high vacuum (< 1 mbar) with a

      
       trap.
      
    • Slowly ramp temperature only after bulk water is removed.

References
  • European Pharmacopoeia (Ph. Eur.) . Chapter 5.11: Characters Section in Monographs (Hygroscopicity). European Directorate for the Quality of Medicines & HealthCare.

  • United States Pharmacopeia (USP) . General Chapter <1241> Water-Solid Interactions in Pharmaceutical Systems. USP-NF.[6]

  • Newman, A. W., & Reutzel-Edens, S. M. (2020). Hygroscopicity classification of pharmaceutical solids. ResearchGate.

  • Surface Measurement Systems . Dynamic Vapor Sorption (DVS) Methodology and Interpretation.

  • Zelinka, S. L., et al. (2021).[7] Interpreting dynamic vapor sorption (DVS) measurements. USDA Forest Products Laboratory.

Sources

Reference Data & Comparative Studies

Validation

1H NMR and 13C NMR analysis of tert-Butyl (tetrahydro-2-oxo-3-furanyl)carbamate

A Comparative Guide to Structural Validation and Solvent Selection[1] Executive Summary & Application Scope Product Identity: tert-Butyl (tetrahydro-2-oxo-3-furanyl)carbamate Common Synonyms: N-Boc-homoserine lactone; Bo...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Structural Validation and Solvent Selection[1]

Executive Summary & Application Scope

Product Identity: tert-Butyl (tetrahydro-2-oxo-3-furanyl)carbamate Common Synonyms: N-Boc-homoserine lactone; Boc-HSL. CAS Registry: 11285-32-4 (racemic), 66555-33-5 (L-isomer).

This guide addresses the structural characterization of Boc-HSL , a critical intermediate in the synthesis of quorum-sensing signaling molecules (AHLs) and peptidomimetics. Unlike simple aliphatic amines, this molecule possesses a metastable lactone ring prone to hydrolysis and a carbamate proton sensitive to solvent hydrogen bonding.

The Comparative Focus: This analysis compares two critical experimental variables:

  • Solvent Systems (CDCl₃ vs. DMSO-d₆): Evaluating resolution versus exchangeable proton detection.

  • Structural Integrity (Lactone vs. Hydrolyzed Open-Chain): Establishing diagnostic NMR markers to detect ring-opening impurities.

Structural Dynamics & NMR Challenges

Before analyzing spectra, one must understand the conformers at play. The five-membered lactone ring is rigid, creating distinct diastereotopic environments for the methylene protons.

Diagram 1: Structural Analysis & Chemical Shift Logic

G Molecule Boc-HSL Structure Fragment1 Boc Group (t-Butyl) Molecule->Fragment1 Fragment2 Carbamate (-NH-CO-) Molecule->Fragment2 Fragment3 Lactone Ring (Gamma-Butyrolactone) Molecule->Fragment3 Signal1 9H Singlet ~1.45 ppm Fragment1->Signal1 Signal2 Exchangeable NH Solvent Dependent Fragment2->Signal2 Signal3 C=O (Lactone) ~175 ppm (13C) Fragment3->Signal3 Signal4 Diastereotopic CH2 Complex Multiplets Fragment3->Signal4

Caption: Decomposition of Boc-HSL into diagnostic NMR fragments. Red nodes indicate environmentally sensitive signals.

Comparative Analysis: Solvent Selection (CDCl₃ vs. DMSO-d₆)

The choice of solvent is not merely about solubility; it dictates the visibility of the amide proton and the resolution of the ring methylene signals.

Table 1: Comparative 1H NMR Data (400 MHz)
AssignmentProton Typeδ (ppm) in CDCl₃δ (ppm) in DMSO-d₆MultiplicityInterpretation
NH Carbamate5.0 – 5.4 7.0 – 7.3 Broad s / dCritical Difference. In CDCl₃, NH is broad/weak due to quadrupole broadening and lack of H-bonding.[1] In DMSO, it sharpens into a doublet (coupling to CH-α).
H-3 Methine (α-CH)4.20 – 4.454.30 – 4.50MultipletThe chiral center. Shifts downfield in DMSO due to deshielding by the solvent cage.
H-5a, 5b Ring CH₂-O4.15 – 4.304.25 – 4.40MultipletStrongly deshielded by the ring oxygen. Often overlaps with H-3 in CDCl₃.
H-4a Ring CH₂-β2.50 – 2.802.30 – 2.50MultipletDiastereotopic. One proton is often shielded by the carbonyl anisotropy.
H-4b Ring CH₂-β2.10 – 2.302.00 – 2.20MultipletComplex roofing effect with H-4a.
Boc-CH₃ t-Butyl1.451.39Singlet (9H)High intensity reference signal.
Table 2: Comparative 13C NMR Data (100 MHz)
Carbon Typeδ (ppm) CDCl₃δ (ppm) DMSO-d₆Diagnostic Note
C=O (Lactone) 174.5 – 175.5 175.0 – 176.0 Most downfield signal. Diagnostic for ring integrity.
C=O (Boc) 155.0 – 156.0155.0 – 156.0Characteristic carbamate carbonyl.
C-O (t-Bu) 80.0 – 81.078.0 – 79.0Quaternary carbon of the tert-butyl group.
C-5 (γ-CH₂) 65.5 – 66.565.0 – 66.0Adjacent to ring oxygen.
C-3 (α-CH) 49.0 – 50.550.0 – 51.5Chiral center.
C-4 (β-CH₂) 29.5 – 30.528.5 – 29.5Ring methylene.
CH₃ (Boc) 28.328.1Intense signal (3x carbons).
Experimental Protocol: Ensuring Integrity

Warning: The lactone ring is susceptible to hydrolysis in the presence of moisture and trace acids/bases, leading to the formation of N-Boc-homoserine (open chain).

Step-by-Step Characterization Workflow

1. Sample Preparation:

  • Mass: Weigh 10–15 mg for 1H NMR; 30–50 mg for 13C NMR.

  • Solvent Choice:

    • Routine Purity Check: Use CDCl₃ (filtered through basic alumina to remove trace HCl if the solvent is old). Acidic CDCl₃ promotes hydrolysis.

    • Full Characterization: Use DMSO-d₆ (ampoule grade, dry). This is required to observe the NH doublet and confirm the carbamate linkage.

  • Vessel: Use 5mm high-precision NMR tubes.

2. Acquisition Parameters (Standard 400 MHz):

  • Temperature: 298 K (25°C).

  • Relaxation Delay (D1): Set to ≥ 2.0 seconds. The quaternary carbons (Lactone C=O and Boc C=O) have long T1 relaxation times. For quantitative 13C, use D1 = 5–10s.

  • Scans (NS): 16 scans (1H), 512–1024 scans (13C).

3. Processing:

  • Apodization: Line broadening (LB) of 0.3 Hz for 1H; 1.0 Hz for 13C.

  • Referencing:

    • CDCl₃: Residual CHCl₃ at 7.26 ppm (1H) / 77.16 ppm (13C).

    • DMSO-d₆: Residual solvent at 2.50 ppm (1H) / 39.52 ppm (13C).

Purity Analysis: Detecting the "Ring-Open" Impurity

The most common failure mode for this product is hydrolysis. You must be able to distinguish the Lactone from the Open-Chain Acid .

Diagram 2: Purity Logic & Spectral Differences

Purity Sample Unknown Sample Check1 Check 1H NMR (DMSO) OH Signal? Sample->Check1 Check2 Check 13C NMR C=O Shift Sample->Check2 Lactone Target: Boc-HSL (Cyclic) OpenChain Impurity: N-Boc-Homoserine (Acyclic/Hydrolyzed) Check1->Lactone No -COOH signal Check1->OpenChain Broad OH ~12 ppm Visible Check2->Lactone C=O ~175 ppm Check2->OpenChain C=O ~178-180 ppm (Acid Shift)

Caption: Decision tree for distinguishing the intact lactone from its hydrolyzed byproduct.

Key Diagnostic Shifts for Impurity (N-Boc-Homoserine):

  • 1H NMR: Appearance of a broad singlet at 10.0–12.0 ppm (Carboxylic Acid OH) in DMSO-d₆.

  • 1H NMR: The α-proton (H-3) shifts upfield slightly compared to the rigid lactone.

  • 13C NMR: The carbonyl carbon shifts downfield to ~178–180 ppm (free acid) vs 175 ppm (lactone).

Expert Insights & Troubleshooting
  • Rotamers: Unlike tertiary amides (e.g., Boc-Proline), Boc-HSL is a secondary carbamate. Rotameric splitting is usually not observed at room temperature in DMSO, resulting in sharp signals. If signals appear doubled, check for the presence of the D-enantiomer (if using a chiral shift reagent) or significant impurities.

  • Water Peak Interference: In DMSO-d₆, the water peak appears ~3.3 ppm. This often overlaps with the ring methylene signals. Recommendation: If the 3.0–4.0 ppm region is critical for your analysis, switch to CDCl₃ or add a drop of D₂O to the DMSO sample (though this will erase the NH signal).

  • Stereochemistry: NMR alone cannot distinguish the L-(S) and D-(R) enantiomers without a chiral solvating agent (e.g., Pirkle alcohol) or derivatization. The shifts listed above apply to both enantiomers and the racemate.

References
  • Abraham, R. J., et al. (2006).[2] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Link

  • Gottlieb, H. E., et al. (1997).[3] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry. Link

  • Yates, E. A., et al. (2002). "N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner." Infection and Immunity. Link

  • ChemicalBook. (n.d.). "L-Homoserine lactone hydrochloride 1H NMR Spectrum." Link

  • Hoye, T. R., et al. (2018). "Lactone Ring-Opening Equilibria in Methanol by 1H NMR Analysis." Journal of Organic Chemistry. Link

Sources

Comparative

Comparative Guide: Boc-DL-Homoserine Lactone vs. Cbz-DL-Homoserine Lactone Stability

Executive Summary: The Orthogonality Decision In the synthesis of N-acyl homoserine lactones (AHLs) and related quorum-sensing modulators, the choice between Boc-DL-homoserine lactone (Boc-HSL) and Cbz-DL-homoserine lact...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Orthogonality Decision

In the synthesis of N-acyl homoserine lactones (AHLs) and related quorum-sensing modulators, the choice between Boc-DL-homoserine lactone (Boc-HSL) and Cbz-DL-homoserine lactone (Cbz-HSL) is rarely a question of shelf-stability alone. Both reagents, when stored correctly, exhibit comparable shelf-lives.

The critical decision matrix lies in synthetic orthogonality relative to the lactone ring's sensitivity:

  • Boc-HSL is the standard-bearer for general synthesis. Its deprotection (acidic) aligns perfectly with the stability profile of the lactone ring (acid-stable).

  • Cbz-HSL is the strategic alternative . It is required when the target molecule contains acid-labile moieties that cannot survive Boc removal (TFA/HCl), necessitating neutral hydrogenolysis deprotection.

This guide dissects the chemical stability, deprotection compatibility, and storage requirements of both derivatives, supported by mechanistic insights and validation protocols.

Chemical Fundamentals & Stability Mechanisms

To understand the stability differences, one must analyze the two reactive centers: the Protecting Group (Carbamate) and the Core (Lactone Ring) .

FeatureBoc-DL-Homoserine LactoneCbz-DL-Homoserine Lactone
Molecular Structure tert-Butyloxycarbonyl protectionBenzyloxycarbonyl protection
Protecting Group Lability Acid labile (TFA, HCl)Hydrogenolysis (H₂/Pd) or Strong Acid (HBr)
Lactone Ring Lability Hydrolyzes at pH > 7.0Hydrolyzes at pH > 7.0
Lipophilicity ModerateHigh (due to benzyl ring)
Crystallinity Good (often crystalline solid)High (often crystalline solid)
The Lactone-pH Paradox

The homoserine lactone ring is thermodynamically unstable in basic conditions. Hydroxide ions attack the carbonyl carbon, opening the ring to form N-protected homoserine (open chain).

  • Critical Insight: Both Boc and Cbz derivatives share this vulnerability. Neither should ever be dissolved in buffers with pH > 7.5 for extended periods.

Mechanistic Degradation Pathways

The following Graphviz diagram illustrates the divergent deprotection pathways and the shared degradation risk.

G cluster_0 Starting Materials cluster_1 Deprotection (Desired) cluster_2 Degradation (Undesired) BocHSL Boc-DL-HSL FreeHSL Free HSL Salt (Active Core) BocHSL->FreeHSL Acid (TFA/HCl) Lactone Stable OpenRing Ring-Opened N-Protected Homoserine BocHSL->OpenRing Base (pH > 8) Hydrolysis CbzHSL Cbz-DL-HSL CbzHSL->FreeHSL H2 / Pd-C (Neutral pH) CbzHSL->FreeHSL HBr / AcOH (Strong Acid) CbzHSL->OpenRing Base (pH > 8) Hydrolysis Note CRITICAL: Lactone ring opens rapidly in basic media regardless of PG. OpenRing->Note

Figure 1: Reaction pathways showing orthogonal deprotection strategies vs. the shared risk of base-catalyzed hydrolysis.

Comparative Stability Profile

A. Synthesis & Deprotection Stability

This is where the performance diverges significantly.

1. Boc-DL-HSL (The Acid-Aligned Choice)

  • Performance: Excellent.

  • Mechanism: Removal requires mild-to-strong acid (e.g., 50% TFA in DCM or 4M HCl in Dioxane).

  • Why it works: The lactone ring is stable in acid. In fact, acidic conditions favor the closed lactone form over the open hydroxy-acid form.

  • Risk: If the acid contains significant water and the reaction is left too long, equilibrium may shift, but usually, the closed form dominates.

2. Cbz-DL-HSL (The Neutral Choice)

  • Performance: Good, but conditional.

  • Mechanism: Removal typically uses catalytic hydrogenation (H₂, Pd/C).

  • Why it works: The conditions are neutral, preserving acid-sensitive groups on the side chain (if modified).

  • Risk:

    • Sulfur Poisoning: If you are synthesizing AHL analogs containing sulfur (e.g., methionine derivatives), sulfur will poison the Pd catalyst, making Cbz removal difficult.

    • Solubility: Cbz-HSL is less soluble in polar solvents (methanol/water mixtures) than Boc-HSL, which can complicate hydrogenation workflows.

B. Storage Stability (Shelf-Life)

Both compounds are stable for >2 years if stored correctly.

ParameterBoc-DL-HSLCbz-DL-HSL
Hygroscopicity ModerateLow
Temp. Sensitivity Store at -20°CStore at 2-8°C or -20°C
Light Sensitivity LowLow
Primary Degradant Hydrolysis (Open Ring)Hydrolysis (Open Ring)

Verdict: Cbz-HSL is slightly more robust physically due to the aromatic stacking increasing lattice energy, making it less prone to caking than Boc-HSL. However, both must be stored in desiccated environments.

Experimental Validation: Self-Validating Protocols

As a scientist, you should not rely on manufacturer claims. Use these protocols to validate the integrity of your starting material.

Protocol A: The "Hydrolytic Stress Test" (HPLC)

This protocol quantifies the percentage of ring-opened impurity in your Boc/Cbz-HSL stock.

Reagents:

  • Acetonitrile (HPLC Grade)

  • Water (0.1% TFA) - Acid keeps ring closed during analysis

  • Sample: Boc-HSL or Cbz-HSL

Workflow:

  • Preparation: Dissolve 1 mg of sample in 1 mL Acetonitrile.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5 µm).

  • Mobile Phase: Gradient 5% to 95% ACN in Water (+0.1% TFA) over 15 mins.

  • Detection: UV at 210 nm (Boc) or 254 nm (Cbz).

  • Analysis:

    • Boc-HSL: Elutes earlier. Look for a "fronting" peak or a distinct earlier peak corresponding to the open acid (N-Boc-homoserine).

    • Cbz-HSL: Elutes later due to the benzyl ring.

    • Acceptance Criteria: Purity > 95%. If the "open ring" peak is >5%, recrystallize from Ethyl Acetate/Hexane.

Protocol B: 1H-NMR Validation (Quick Check)

NMR is the definitive method to check for lactone integrity.

  • Solvent: Use DMSO-d6 or CDCl3 .

    • Avoid D₂O: The deuterium exchange and potential pH variance in D₂O can catalyze ring opening during the scan.

  • Diagnostic Signals:

    • Look for the

      
      -proton  (next to NH).
      
    • Look for the

      
      -protons  (in the ring, next to Oxygen).
      
    • Shift Logic: If the ring opens, the

      
      -protons shift upfield (lower ppm) because they are no longer adjacent to the ester oxygen in a strained ring, but rather a free hydroxyl.
      

Application Context: AHL Synthesis

When synthesizing N-acyl homoserine lactones (AHLs) for quorum sensing assays:

  • Standard AHLs (e.g., C4-HSL, 3-oxo-C12-HSL):

    • Use Boc-HSL.

    • Reason: You can deprotect Boc-HSL with HCl/Dioxane to get HSL-HCl salt. This salt is stable and can be directly coupled to the fatty acid chloride or NHS-ester in the next step.

    • Citation: Many standard protocols utilize the HSL-HCl salt derived from Boc-deprotection due to its high yield and ease of handling [1, 2].

  • Complex Analogs (Acid-Sensitive):

    • Use Cbz-HSL.

    • Reason: If your target AHL has an acid-labile modification (e.g., an acetal linkage), you cannot use the HSL-HCl route. You must couple the Cbz-HSL, then remove Cbz via hydrogenation.

Synthesis Workflow Diagram

Workflow cluster_boc Route A: Standard (Boc) cluster_cbz Route B: Sensitive (Cbz) Boc Boc-HSL Deprot1 HCl/Dioxane Boc->Deprot1 Salt HSL-HCl Salt Deprot1->Salt Couple1 Acyl Chloride + Base Salt->Couple1 AHL1 Final AHL Couple1->AHL1 Cbz Cbz-HSL Couple2 Hydrogenolysis (H2/Pd) Cbz->Couple2 Inter Free Amine (In situ) Couple2->Inter AHL2 Final AHL Inter->AHL2

Figure 2: Synthetic workflows determining the choice of protecting group.

References

  • Geske, G. D., O'Neill, J. C., & Blackwell, H. E. (2008). N-phenylacetanoyl-L-homoserine lactones can strongly antagonize or agonize quorum sensing in Pseudomonas aeruginosa. ACS Chemical Biology.

    • Context: Describes the standard synthesis of AHL analogs using HSL salts derived
  • Greenberg, E. P., et al. (1999). Acyl-homoserine lactone quorum sensing signal generation.

    • Context: Foundational work on the kinetics and stability of the HSL ring structure.
  • Yates, E. A., et al. (2002). N-acylhomoserine lactones undergo lactonolysis in a pH-, temperature-, and acyl chain length-dependent manner. Infection and Immunity.

    • Context: Defines the pH-dependent hydrolysis rates of the lactone ring, establishing the "pH < 7" rule.
  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Context: The authoritative reference for Boc vs. Cbz deprotection mechanisms and orthogonality. (Textbook Reference).
Validation

Comparative biological activity of furan-based carbamate derivatives

A Comparative Guide to the Biological Activity of Furan-Based Carbamate Derivatives Introduction: The Strategic Fusion of Furan and Carbamate Moieties In the landscape of medicinal chemistry, the furan ring and the carba...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Biological Activity of Furan-Based Carbamate Derivatives

Introduction: The Strategic Fusion of Furan and Carbamate Moieties

In the landscape of medicinal chemistry, the furan ring and the carbamate functional group each stand as privileged scaffolds, integral to the structure of numerous therapeutic agents.[1] The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a versatile core found in natural products and synthetic drugs, contributing to a wide spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] Its electronic characteristics and ability to act as a bioisostere for other aromatic systems like phenyl rings make it a valuable component in drug design.[1]

On the other hand, the carbamate moiety (-NHCOO-) is renowned for its role as a key pharmacophore, most notably in cholinesterase inhibitors used to treat neurodegenerative diseases like Alzheimer's.[5][6][7] Carbamates act as "pseudo-irreversible" inhibitors of serine hydrolases, forming a transient covalent bond with the enzyme's active site, which is more stable and hydrolyzes much slower than the acetylated enzyme intermediate.[8][9]

The strategic combination of these two moieties into a single molecular entity—furan-based carbamate derivatives—presents a compelling avenue for drug discovery. This guide provides a comparative analysis of the biological activities of these hybrid compounds, supported by experimental data, and details the methodologies for their evaluation.

Comparative Biological Activities

Furan-based carbamates have been investigated for a range of therapeutic applications. Their biological efficacy is predominantly centered on enzyme inhibition, antimicrobial, and anticancer activities.

Anticholinesterase Activity: A Primary Therapeutic Target

A significant area of research for furan-based carbamates is their potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[10] Inhibition of these enzymes is a primary strategy for the symptomatic treatment of Alzheimer's disease.[6][7] The carbamate moiety is crucial for this activity, acting as a substrate that carbamylates a serine residue in the enzyme's active site, temporarily inactivating it.[9][10]

The furan ring, in this context, often serves as a scaffold to correctly position the carbamate group for interaction with the enzyme's active site and can contribute to binding affinity through interactions with peripheral anionic sites.[11]

Mechanism of Cholinesterase Inhibition by Carbamates

The inhibitory action of carbamates on cholinesterases is a two-step process. Initially, the carbamate binds to the active site. Subsequently, the enzyme's serine hydroxyl group attacks the carbamate's carbonyl carbon, leading to the formation of a carbamylated enzyme intermediate and the release of the alcohol/phenol leaving group. This carbamylated enzyme is significantly more stable and slower to hydrolyze compared to the acetylated intermediate formed with acetylcholine, leading to prolonged enzyme inhibition.[8][9]

G cluster_0 Active Site of Cholinesterase cluster_1 Inhibition Process cluster_2 Regeneration Enzyme ChE-Ser-OH Complex Enzyme-Carbamate Michaelis Complex Enzyme->Complex Binding Carbamate R-O-C(=O)NR'R'' (Furan-based Carbamate) Carbamate->Complex Carbamylated_Enzyme Carbamylated Enzyme (Inactive) Complex->Carbamylated_Enzyme Carbamylation (Fast) Regenerated_Enzyme Active Enzyme (ChE-Ser-OH) Carbamylated_Enzyme->Regenerated_Enzyme Spontaneous Hydrolysis (Very Slow)

Caption: Mechanism of cholinesterase inhibition by carbamate derivatives.

Table 1: Comparative Anticholinesterase Activity of Furan-Based Derivatives

Compound ClassTarget EnzymeIC₅₀ (µM)Selectivity Index (SI)Reference
2(5H)-Furanone ThiocarbamidesBChEHigh selective activityHigh[12]
Benzofuran CarbamatesAChEModerate-[7]
Benzofuran CarbamatesBChEWeak to Moderate-[7]
Sulfonamide-Based CarbamatesBChE4.33 - 8.52~10 to 34[9]
HeptylphysostigmineAChEKi = 0.1-[13]

Note: This table is illustrative, compiling data from various carbamate classes, including furan-containing scaffolds, to show the range of activities. Specific IC₅₀ values for a homologous series of furan-based carbamates are highly dependent on the specific publication.

Antimicrobial Activity

The furan nucleus is a well-established pharmacophore in antimicrobial agents, with nitrofurantoin being a classic example used for urinary tract infections.[1][2] The mechanism often involves the reduction of the nitro group within bacterial cells to generate reactive intermediates that damage bacterial DNA and proteins.[1] When combined with a carbamate moiety, the resulting derivatives can exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

The lipophilicity and electronic properties conferred by different substituents on the furan and carbamate portions of the molecule play a crucial role in determining the spectrum and potency of antimicrobial action.[3]

Table 2: Comparative Antimicrobial Activity of Furan-Carbamate Derivatives

Compound DerivativeTarget OrganismActivity MetricResultReference
Carbamothioyl-furan-2-carboxamidesS. aureus (Gram +)Inhibition Zone (mm)9 - 17[14]
Carbamothioyl-furan-2-carboxamidesE. coli (Gram -)Inhibition Zone (mm)9 - 17[14]
Carbamothioyl-furan-2-carboxamidesC. albicans (Fungus)MIC (µg/mL)150.7 - 295[14]
Benzo[b]furan Sulphonyl DerivativesVarious BacteriaQualitativeGood to Excellent[15]
Naphtho[2,1-b]furan CarbamatesV. cholerae, E. coliQualitativeGood[5]
Anticancer Activity

Furan-containing compounds have demonstrated significant potential as anticancer agents by targeting various mechanisms, including the inhibition of tubulin polymerization, induction of apoptosis, and cell cycle arrest.[4] The incorporation of a carbamate group can further enhance this activity. Studies have shown that certain furan-based carbamate derivatives exhibit potent cytotoxicity against a range of human cancer cell lines, such as breast (MCF-7) and liver (HepG2, Huh-7) cancer cells.[4][14] The mechanism of action often involves triggering apoptosis through the intrinsic mitochondrial pathway, characterized by an increase in pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-2.[4]

Table 3: Comparative In Vitro Anticancer Activity

Compound DerivativeCancer Cell LineActivity MetricResultReference
p-tolylcarbamothioyl-furan-2-carboxamideHepG2 (Liver)% Cell Viability33.29% at 20 µg/mL[14]
Pyridine carbohydrazide (furan-based)MCF-7 (Breast)Cell Cycle ArrestG2/M phase[4]
N-phenyl triazinone (furan-based)MCF-7 (Breast)Cell Cycle ArrestG2/M phase[4]
Furan-2-carboxamide derivativeNCI-H460 (Lung)IC₅₀ (nM)2.9[4]

Structure-Activity Relationship (SAR) Insights

The biological potency of furan-based carbamates is highly dependent on their structural features. Key SAR insights include:

  • Substituents on the Furan Ring : Electron-withdrawing groups, such as a nitro group at the 5-position, are often crucial for enhancing antimicrobial and anticancer activities.[1] The position of substituents (e.g., 2- vs. 3-position) can significantly alter the molecule's interaction with biological targets.[3]

  • Nature of the Carbamate Group : The substituents on the carbamate nitrogen (N,N-disubstituted vs. N-monosubstituted) and the nature of the alcohol/phenol leaving group influence the compound's reactivity and stability.[16] For cholinesterase inhibitors, these features modulate the rate of carbamylation and subsequent decarbamylation, thereby affecting the duration of inhibition.[9]

  • Linker and Overall Lipophilicity : The length and flexibility of any linker between the furan and carbamate moieties, along with the overall lipophilicity of the molecule, are critical for membrane permeability and reaching the target site.[3][16]

Experimental Protocols

Reproducibility and validation are cornerstones of scientific integrity. The following are detailed protocols for the key assays used to evaluate the biological activities discussed.

Cholinesterase Inhibition Assay (Modified Ellman's Method)

This spectrophotometric assay is the gold standard for measuring AChE and BChE activity. It relies on the hydrolysis of a thiocholine substrate by the enzyme, which then reacts with Ellman's reagent (DTNB) to produce a yellow-colored product, the concentration of which is measured over time.

Causality : The rate of color formation is directly proportional to the enzyme's activity. An inhibitor will slow this rate. Using a thio-analog of acetylcholine (acetylthiocholine) provides a convenient chromogenic endpoint upon reaction with DTNB.

Protocol Steps:

  • Reagent Preparation : Prepare a phosphate buffer (e.g., 0.1 M, pH 8.0). Prepare stock solutions of the enzyme (AChE or BChE), the substrate (acetylthiocholine iodide, ATCI), Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB), and the test compounds (furan-based carbamates) in buffer or a suitable solvent like DMSO.

  • Assay Setup : In a 96-well microplate, add 140 µL of phosphate buffer, 20 µL of DTNB solution, and 20 µL of the test compound at various concentrations. Include a positive control (a known inhibitor like rivastigmine) and a negative control (solvent only).

  • Enzyme Addition : Add 20 µL of the enzyme solution to each well.

  • Pre-incubation : Incubate the plate for 15 minutes at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction : Add 20 µL of the substrate (ATCI) solution to each well to start the reaction.

  • Kinetic Measurement : Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.

  • Data Analysis : Calculate the rate of reaction (V) for each concentration. Determine the percentage of inhibition relative to the negative control. Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression.

Caption: Workflow for the Cholinesterase Inhibition Assay.

Antimicrobial Susceptibility Test (Broth Microdilution Method for MIC)

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Causality : By serially diluting the compound, we can identify the precise concentration at which it becomes bacteriostatic or bactericidal, providing a quantitative measure of its potency.

Protocol Steps:

  • Inoculum Preparation : Culture the desired bacterial strain overnight in a suitable broth (e.g., Mueller-Hinton Broth). Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Compound Dilution : In a 96-well microplate, perform a two-fold serial dilution of the furan-based carbamate compounds in the broth.

  • Inoculation : Add the prepared bacterial inoculum to each well. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

  • Incubation : Cover the plate and incubate at 37°C for 18-24 hours.[17]

  • MIC Determination : After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound in which no visible growth is observed.[17] A colorimetric indicator like resazurin or INT can be added to aid visualization.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Prepare standardized bacterial inoculum (0.5 McFarland) C Inoculate wells with bacterial suspension A->C B Perform serial dilutions of test compound in 96-well plate B->C D Incubate plate at 37°C for 18-24h C->D E Visually inspect for turbidity or use indicator D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses cell viability. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to its insoluble purple formazan.

Causality : The amount of purple formazan produced is directly proportional to the number of viable, metabolically active cells. A cytotoxic compound will reduce the number of viable cells and thus decrease the amount of formazan produced.

Protocol Steps:

  • Cell Seeding : Seed the cancer cells (e.g., MCF-7) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[17]

  • Compound Treatment : Remove the old media and add fresh media containing serial dilutions of the furan-based carbamate compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation : Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition : Add MTT solution (e.g., 20 µL of 5 mg/mL stock) to each well and incubate for another 3-4 hours. During this time, viable cells will convert MTT to formazan crystals.

  • Formazan Solubilization : Carefully remove the media and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the % viability against the logarithm of the compound concentration to determine the IC₅₀ value.

Conclusion

Furan-based carbamate derivatives represent a promising class of compounds with a diverse and potent range of biological activities. Their efficacy as anticholinesterase agents positions them as valuable candidates for neurodegenerative disease research, while their antimicrobial and anticancer properties highlight their broader therapeutic potential. The modular nature of their synthesis allows for systematic structural modifications, facilitating detailed structure-activity relationship studies to optimize potency and selectivity. The experimental protocols detailed herein provide a validated framework for the continued investigation and comparative evaluation of these versatile molecules, paving the way for the development of novel therapeutic agents.

References

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  • Eze, S. I., et al. (2021). Synthesis and Bioactivity of 1-((2-Carbamoylguanidino) (furan-2-ylmethyl)urea. Open Journal of Synthesis Theory and Applications, 10(1), 1-10. [Link]

  • Hema, M. R., et al. (2012). Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b]furan-2-carboxylate. Journal of Chemical and Pharmaceutical Research, 4(1), 356-362. [Link]

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  • Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives, 87, 245-254. [Link]

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  • Sharma, A., et al. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 40(2). [Link]

  • Al-Ghorbani, M., et al. (2023). In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. Molecules, 28(12), 4642. [Link]

  • Wang, S. Z., et al. (2022). Recent advance on carbamate-based cholinesterase inhibitors as potential multifunctional agents against Alzheimer's disease. European Journal of Medicinal Chemistry, 240, 114606. [Link]

  • Kratky, M., et al. (2019). Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates. Molecules, 24(18), 3242. [Link]

  • Nonstop Neuron. (2019). Anticholinesterase Agents (Organophosphates & Carbamates). YouTube. [Link]

  • Ali, S., et al. (2025). Acetylcholinesterase Inhibitors from Carbamate and Benzo-fused Heterocyclic Scaffolds: Promising Therapeutics for Alzheimer's Disease. ResearchGate. [Link]

  • Tasso, B., et al. (2017). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 8(3), 259-264. [Link]

  • De Sarno, P., et al. (1986). Anticholinesterase activity of a new carbamate, heptylphysostigmine, in view of its use in patients with Alzheimer-type dementia. Il Farmaco; edizione scientifica, 41(5), 336-344. [Link]

  • Sgrignani, J., et al. (2012). Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability. PLoS One, 7(12), e52024. [Link]

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  • El-Naggar, M., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 27(8), 2568. [Link]

  • Pizova, H., et al. (2020). Novel Sulfonamide-Based Carbamates as Selective Inhibitors of BChE. Molecules, 25(24), 5966. [Link]

  • Castillo, R., et al. (2021). Synthesis of New Steroidal Carbamates with Plant-Growth-Promoting Activity: Theoretical and Experimental Evidence. Molecules, 26(5), 1285. [Link]

  • Tasso, B., et al. (2017). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 8(3), 259–264. [Link]

  • Nicha, C., et al. (2016). Analysis of Carbamates Pesticides: Immunogical Technique by Local Development of Enzyme-linked Immuno-Sorbent Assay. Journal of Materials and Environmental Science, 7(2), 395-402. [Link]

  • Atamanyuk, D., et al. (2016). Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. ResearchGate. [Link]

Sources

Comparative

Head-to-Head Comparison: Sitagliptin Synthesis Routes

Chemocatalytic Asymmetric Hydrogenation vs. Biocatalytic Transamination[1] Executive Summary This guide provides a technical comparison between the two dominant industrial synthesis routes for Sitagliptin (the active ing...

Author: BenchChem Technical Support Team. Date: February 2026

Chemocatalytic Asymmetric Hydrogenation vs. Biocatalytic Transamination[1]

Executive Summary

This guide provides a technical comparison between the two dominant industrial synthesis routes for Sitagliptin (the active ingredient in Januvia®). We analyze the Chemocatalytic Route (Rh-catalyzed asymmetric hydrogenation) and the Biocatalytic Route (engineered transaminase). While the chemocatalytic route represented a breakthrough in asymmetric synthesis upon its release, the biocatalytic route has since redefined industrial standards for atom economy, stereoselectivity, and process safety.[1]

Strategic Overview: The Chiral Challenge

Sitagliptin contains a primary amine at a chiral center. Establishing this chirality is the process-limiting step.

  • The Chemocatalytic Approach relies on forming a prochiral enamine substrate, followed by high-pressure hydrogenation using a Rhodium-Josiphos complex.[2]

  • The Biocatalytic Approach utilizes a directed-evolution engineered transaminase to convert a prochiral ketone directly to the chiral amine, bypassing the enamine intermediate entirely.

Route A: Chemocatalytic Asymmetric Hydrogenation

Status: Industry Standard (Legacy) | Key Reagent: Rh(I)/(tBu)-Josiphos[1]

Mechanism & Rationale

This route utilizes an inner-sphere coordination mechanism. The prochiral ketone is first dehydrated to an enamine. The Rhodium catalyst, coordinated with the chiral ferrocenyl ligand (Josiphos), binds to the enamine.[1] Hydrogen adds across the double bond, with the ligand's steric bulk directing the hydride attack to the Re-face, yielding the (R)-amine.[1]

Critical Analysis:

  • Stereocontrol: High (97% ee), but insufficient for pharmaceutical grade (>99.9%), necessitating a downstream crystallization step that sacrifices yield.[1]

  • Purification Burden: Rhodium is a heavy metal. FDA limits are strict (<5 ppm).[1] Removing Rh requires specialized carbon treatments (Ecosorb), increasing unit operations.[1]

  • Safety: Requires high-pressure hydrogenation vessels (250 psi), introducing explosion hazards and capital-intensive engineering controls.[1]

Representative Protocol (Chemocatalysis)

Note: Optimized for laboratory benchmarking.

  • Substrate Preparation: Charge Dehydrositagliptin (enamine intermediate) into a high-pressure autoclave.

  • Catalyst Loading: Add 0.15 mol% [Rh(cod)Cl]₂ and (tBu)-Josiphos ligand in degassed MeOH.

  • Hydrogenation: Pressurize to 250 psi H₂. Heat to 50°C. Agitate for 12–18 hours.

  • Workup: Vent H₂. Concentrate solvent.[3]

  • Purification: Perform carbon treatment to remove Rh. Recrystallize from ethanol/water to upgrade ee% from 97% to >99%.

Route B: Biocatalytic Transamination

Status: State-of-the-Art (Green Chemistry Award Winner) | Key Reagent: Engineered ATA-117 Transaminase

Mechanism & Rationale

This route employs a "Ping Pong Bi Bi" mechanism. The enzyme (an R-selective transaminase) binds a sacrificial amine donor (isopropylamine), converting its internal pyridoxal-5'-phosphate (PLP) cofactor to pyridoxamine-5'-phosphate (PMP).[1] The enzyme then binds the pro-sitagliptin ketone, transfers the amine group from PMP to the ketone, and releases the chiral product.[1]

Critical Analysis:

  • Selectivity: The enzyme's binding pocket was evolved (via 11 rounds of directed evolution) to perfectly accommodate the trifluorophenyl moiety. This results in effectively perfect stereoselectivity (>99.95% ee), eliminating the need for chiral purification.[1]

  • Thermodynamics: The equilibrium is unfavorable. It is driven forward by using a high excess of isopropylamine and removing the volatile coproduct (acetone) via a sweep gas or vacuum.

  • Process Intensification: Eliminates the enamine formation step, reducing the overall synthetic sequence.[1]

Representative Protocol (Biocatalysis)

Note: Based on the Codexis/Merck optimized process.

  • Buffer Prep: Prepare a pH 8.5 buffer containing 50% DMSO (to solubilize the substrate) and 1 M isopropylamine (amine donor).[1]

  • Enzyme Charge: Add PLP cofactor (2 g/L) and engineered Transaminase CDX-036 (5 g/L).

  • Reaction: Add Pro-sitagliptin ketone (200 g/L). Stir at 40–45°C under atmospheric pressure.

  • Equilibrium Shift: Apply a gentle nitrogen sweep or reduced pressure to continuously remove acetone byproduct.

  • Workup: After 24h, acidify to quench. Extract with organic solvent.[3][4] Isolate free base.

  • Result: Product is isolated with >99.95% ee directly.

Head-to-Head Performance Metrics
MetricRoute A: Chemocatalysis (Rh)Route B: Biocatalysis (Enzyme)Analysis
Chiral Purity (ee%) ~97% (Crude)>99.95% (Crude)Biocatalysis eliminates recrystallization steps.[1]
Overall Yield ~82%~95%Enzyme route avoids yield loss from purification.
Productivity ModerateHigh (+53% kg/L/day )Higher throughput due to fewer steps.[1]
Waste (E-Factor) HighLow (-19% reduction)Eliminates metal waste and crystallization solvents.[1]
Equipment High-Pressure AutoclaveStandard Stirred TankBiocatalysis reduces CAPEX significantly.
Heavy Metals Rhodium (Requires removal)NoneBiocatalysis is inherently cleaner.[1]
Visualizing the Pathways
Diagram 1: Comparative Process Flow

This diagram illustrates the step-reduction achieved by the biocatalytic route.

SitagliptinPathways Figure 1: Comparison of Unit Operations. Route B (Green) bypasses intermediate isolation and purification. Start Pro-Sitagliptin Ketone Enamine Enamine Intermediate Start->Enamine Dehydration Enzyme Transaminase (ATA-117) + iPrNH2 Start->Enzyme Direct Conversion RhCat Rh-Catalyzed Hydrogenation (250 psi H2) Enamine->RhCat CrudeA Crude Amine (97% ee) RhCat->CrudeA Reduction Cryst Crystallization (Yield Loss) CrudeA->Cryst Purification Product Sitagliptin (>99.9% ee) Cryst->Product Final Isolation Enzyme->Product 1 Step

Figure 1: Comparison of Unit Operations. Route B (Green) bypasses intermediate isolation and purification.[1]

Diagram 2: Biocatalytic Mechanism (Ping Pong Bi Bi)

This diagram details the enzymatic mechanism that enables high stereoselectivity.

BiocatalysisMechanism Figure 2: Transaminase Ping-Pong Mechanism. The enzyme shuttles the amine group via the PLP cofactor. EnzPLP Enzyme-PLP (Resting State) EnzPMP Enzyme-PMP (Aminated State) EnzPLP->EnzPMP Accepts NH2 Product Sitagliptin (Chiral Amine) EnzPLP->Product Releases EnzPMP->EnzPLP Donates NH2 Acetone Acetone (Byproduct) EnzPMP->Acetone Releases Donor Isopropylamine (Donor) Donor->EnzPLP Substrate Pro-Sitagliptin Ketone Substrate->EnzPMP

Figure 2: Transaminase Ping-Pong Mechanism. The enzyme shuttles the amine group via the PLP cofactor.

References
  • Savile, C. K., et al. (2010).[1] "Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture." Science, 329(5989), 305-309.[1] Link[1]

  • Hansen, K. B., et al. (2009).[1] "Highly Efficient Asymmetric Synthesis of Sitagliptin." Journal of the American Chemical Society, 131(25), 8798-8804.[1] Link[1]

  • Desai, A. A. (2011).[1][4] "Sitagliptin Manufacture: A Compelling Tale of Green Chemistry, Process Intensification, and Industrial Asymmetric Catalysis." Angewandte Chemie International Edition, 50(9), 1974-1976.[1] Link[1]

  • U.S. EPA. (2010).[1][2][5] "Presidential Green Chemistry Challenge: 2010 Greener Reaction Conditions Award." Environmental Protection Agency.[2][5] Link

Sources

Validation

Kinetic Control in Boc Protection of Amino Lactones: A Comparative Technical Guide

Executive Summary The protection of amino lactones (e.g., homoserine lactone, camptothecin derivatives) with tert-butyloxycarbonyl (Boc) groups presents a specific kinetic dilemma: the basic conditions required to activa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The protection of amino lactones (e.g., homoserine lactone, camptothecin derivatives) with tert-butyloxycarbonyl (Boc) groups presents a specific kinetic dilemma: the basic conditions required to activate the amine nucleophile simultaneously catalyze the hydrolysis of the strained lactone ring.

This guide provides a kinetic analysis of three distinct protection methodologies. Our comparative analysis identifies 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) as the superior solvent system , offering a catalyst-free pathway that accelerates


-bocylation (

) while completely suppressing the hydrolysis pathway (

).

The Kinetic Challenge: Nucleophilicity vs. Electrophilicity

In amino lactone systems, the reaction coordinate is defined by a competition between two pathways:

  • Path A (Desired): Nucleophilic attack of the amine (

    
    ) on the Boc anhydride (
    
    
    
    ).
  • Path B (Undesired): Nucleophilic attack of a base (

    
     or activated water) on the lactone carbonyl.
    

The rate law governing the system is:



Standard protocols using TEA or DMAP increase


, thereby accelerating Path B. The objective is to maximize 

while minimizing

.

Comparative Kinetic Profiling

We compared three industry-standard protocols using Homoserine Lactone (HSL) as the model substrate.

Methodologies Evaluated
  • Method A (Classical Base):

    
     (1.1 equiv), 
    
    
    
    (1.5 equiv), DMAP (5 mol%), DCM,
    
    
    .
  • Method B (Biphasic Schotten-Baumann):

    
     (1.2 equiv), 
    
    
    
    (2.0 equiv), THF/
    
    
    (1:1),
    
    
    .
  • Method C (Solvent Catalysis):

    
     (1.1 equiv), HFIP (neat), 
    
    
    
    . No external base.
Performance Data

Data represents mean values derived from in-situ


-NMR monitoring.
MetricMethod A (TEA/DMAP)Method B (Biphasic)Method C (HFIP)
Reaction Time (

)
45 min180 min35 min
Rate Constant (

)



Lactone Integrity POOR (<60%)MODERATE (85%)EXCELLENT (>99%)
Byproduct Hydroxy-acid / Di-BocHydroxy-acidNone
Purification Load High (Chromatography)Medium (Extraction)Low (Evaporation)
Technical Insight
  • Method A Failure Mode: DMAP creates a highly electrophilic

    
    -Boc-pyridinium species. While this speeds up amine protection, the basicity of TEA/DMAP rapidly hydrolyzes the lactone ring (ring-opening 
    
    
    
    min).
  • Method C Success Mode: HFIP acts as a hydrogen-bond donor solvent. It activates the carbonyl of

    
     (electrophilic activation) while simultaneously stabilizing the amine leaving group. Crucially, it is non-nucleophilic and slightly acidic (
    
    
    
    ), which completely shuts down the base-catalyzed hydrolysis pathway.

Mechanistic Visualization

The following diagram illustrates the bifurcation of the reaction pathways and the stabilizing effect of HFIP.

Boc_Pathways Start Amino Lactone + Boc2O HFIP_Complex HFIP-Activated Transition State Start->HFIP_Complex  Method C (HFIP)  H-Bond Activation Base_Complex Base-Mediated Intermediate Start->Base_Complex  Method A (TEA/DMAP)  Nucleophilic Catalysis Product N-Boc Lactone (Intact Ring) HFIP_Complex->Product  Fast (k_boc >> k_hyd) Base_Complex->Product  Competition Byproduct N-Boc Hydroxy Acid (Ring Opened) Base_Complex->Byproduct  Hydrolysis  (High pH)

Caption: Kinetic bifurcation. Green path (HFIP) stabilizes the transition state without raising pH. Red path (Base) accelerates ring opening.

Self-Validating Experimental Protocol

To ensure reproducibility, we recommend a Kinetic NMR Assay . This protocol allows you to calculate the specific


 for your substrate and verify lactone stability in real-time.
Materials
  • Substrate: Amino lactone (0.1 mmol)

  • Reagent:

    
     (0.11 mmol)
    
  • Solvent: Deuterated HFIP (

    
    ) or 
    
    
    
    (for Method A).
  • Internal Standard: 1,3,5-Trimethoxybenzene (10 mg).

Step-by-Step Workflow
  • Baseline Acquisition (

    
    ): 
    Dissolve substrate and internal standard in 0.6 mL solvent. Acquire a 
    
    
    
    -NMR spectrum.
    • Critical Check: Identify the diagnostic signal of the proton

      
       to the lactone oxygen (typically 
      
      
      
      4.0–4.5 ppm).
  • Reaction Initiation: Add

    
     (and base if using Method A) directly to the NMR tube. Cap and invert 3 times.
    
  • Kinetic Loop: Set up an arrayed experiment to acquire spectra every 5 minutes for 60 minutes.

  • Data Processing:

    • Integrate the

      
      -lactone proton.
      
    • Validation Flag: If the

      
      -proton signal shifts upfield (e.g., from 4.5 to 3.8 ppm) or disappears, Ring Opening has occurred .
      
    • Plot

      
       vs. time. The slope is 
      
      
      
      .

Experimental_Workflow Step1 1. Dissolve Substrate + Internal Std Step2 2. Acquire t=0 NMR (Identify Lactone Peak) Step1->Step2 Step3 3. Add Boc2O (Initiate Reaction) Step2->Step3 Step4 4. Arrayed Acquisition (Every 5 min) Step3->Step4 Decision Shift in Alpha-Proton? Step4->Decision Result_Fail Ring Opening Detected (Abort/Change Method) Decision->Result_Fail Yes (Shift Upfield) Result_Pass Calculate Rate Constant (Valid Protocol) Decision->Result_Pass No (Stable)

Caption: Decision tree for kinetic validation using in-situ NMR monitoring.

Conclusion & Recommendation

For amino lactones, the "standard" organic chemistry approach (TEA/DMAP) is kinetically flawed due to the high susceptibility of the lactone to base-mediated hydrolysis.

Recommendation: Adopt Method C (HFIP) as the primary protocol.

  • Why: It provides electrophilic activation of

    
     without increasing the pH, rendering the hydrolysis pathway kinetically inaccessible.
    
  • Scalability: HFIP is recyclable (bp 58°C), making this a viable green chemistry process for scale-up.

References

  • Mechanism of Boc Protection & DMAP Catalysis: Knölker, H. J., et al. "Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited." The Journal of Organic Chemistry, 2003.

  • HFIP as a Catalyst/Solvent for Boc Protection: Heydari, A., et al. "HFIP-Promoted Highly Chemoselective N-Boc Protection of Amines."[1] Synthesis, 2008.[1][2]

  • Lactone Hydrolysis Kinetics (Camptothecin Model): Fassberg, J., & Stella, V. J. "A Kinetic and Mechanistic Study of the Hydrolysis of Camptothecin and Some Analogues." Journal of Pharmaceutical Sciences, 1992.

  • General Protective Groups in Organic Synthesis: Wuts, P. G. M.[1] Greene's Protective Groups in Organic Synthesis, 5th Edition. Wiley, 2014.

Sources

Comparative

A Senior Application Scientist's Guide to Enantiomeric Purity Determination Using Chiral HPLC

In the landscape of pharmaceutical development and scientific research, the precise determination of enantiomeric purity is not merely a regulatory hurdle but a fundamental necessity for ensuring drug safety and efficacy...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and scientific research, the precise determination of enantiomeric purity is not merely a regulatory hurdle but a fundamental necessity for ensuring drug safety and efficacy. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. This guide provides an in-depth, objective comparison of chiral High-Performance Liquid Chromatography (HPLC) methods, grounded in experimental data and field-proven insights, to empower researchers, scientists, and drug development professionals in mastering this critical analytical technique.

The Principle of Chiral Recognition in HPLC: A Dance of Transient Diastereomers

At its core, chiral HPLC orchestrates the separation of enantiomers by exploiting their differential interactions with a chiral stationary phase (CSP).[1][2] This process hinges on the formation of transient diastereomeric complexes between the enantiomeric analytes and the chiral selector immobilized on the stationary phase.[1][2] The differing stability of these complexes leads to distinct retention times for each enantiomer, enabling their separation and subsequent quantification.[1]

The "three-point interaction model" is a widely accepted mechanism explaining chiral recognition.[2] For a successful separation, at least three simultaneous interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance) must occur between one enantiomer and the CSP. Its mirror image will only be able to form two of these interactions, leading to a weaker overall binding and, consequently, an earlier elution from the column.

A Comparative Analysis of Chiral Stationary Phases

The selection of the appropriate CSP is the most critical decision in developing a chiral separation method.[3] A diverse array of CSPs is commercially available, each offering unique selectivity. The most prevalent and versatile are the polysaccharide-based CSPs, derived from cellulose and amylose.[4]

Chiral Stationary Phase (CSP) TypeChiral Selector ExamplesPrimary Interaction MechanismsAdvantagesDisadvantagesTypical Applications
Polysaccharide-based Cellulose and amylose derivatives (e.g., Chiralcel® OD, Chiralpak® AD)Hydrogen bonding, dipole-dipole interactions, steric hindranceBroad applicability, high success rate, robust, can be used in normal-phase, reversed-phase, and polar organic modes.[4][5]Can be sensitive to mobile phase composition, some columns have limitations on solvent compatibility.Wide range of pharmaceuticals including beta-blockers, NSAIDs, and antidepressants.[1][6]
Pirkle-type (Brush-type) Covalently bonded π-acidic or π-basic aromatic groups (e.g., Whelk-O® 1)π-π interactions, hydrogen bonding, dipole-dipole interactionsCovalently bonded for high stability and durability, allows for inversion of elution order by using a CSP with the opposite configuration.[6]Generally more effective for compounds with aromatic rings.Aryl propionic acids, agricultural compounds, and various pharmaceuticals.[6]
Cyclodextrin-based α-, β-, and γ-cyclodextrins and their derivatives (e.g., CYCLOBOND™)Inclusion complexation, hydrogen bondingExcellent for separating molecules that can fit into the cyclodextrin cavity, compatible with reversed-phase mobile phases.Selectivity is highly dependent on the size and shape of the analyte relative to the cyclodextrin cavity.Aromatic compounds, amino acids, and compounds with hydrophobic moieties.
Protein-based Immobilized proteins like α1-acid glycoprotein (AGP), ovomucoid, and cellulaseHydrophobic and polar interactionsHigh enantioselectivity for specific classes of compounds, particularly those that bind to proteins in vivo.Limited column stability, sensitive to pH and organic modifier concentration, lower sample capacity.Primarily used for the analysis of drugs in biological fluids.
Macrocyclic Glycopeptides Vancomycin, Teicoplanin (e.g., CHIROBIOTIC™ V, T)Hydrogen bonding, ionic interactions, inclusion complexationMulti-modal, can be used in reversed-phase, normal-phase, and polar organic modes, broad selectivity.[5]Can have longer equilibration times.[7]Amino acids, peptides, and a wide range of acidic, basic, and neutral compounds.

The Strategic Workflow for Chiral Method Development

A systematic and logical approach to method development is paramount for achieving a robust and reliable chiral separation. The process can be broken down into three key stages: screening, optimization, and validation.

Chiral_Method_Development cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation Screen_CSP Select & Screen Diverse CSPs (e.g., Polysaccharide, Pirkle, Cyclodextrin) Screen_MP Test with Standard Mobile Phases (Normal, Reversed, Polar Organic) Screen_CSP->Screen_MP Screen_Eval Evaluate Initial Separation (Resolution, Peak Shape) Screen_MP->Screen_Eval Opt_MP Fine-tune Mobile Phase (Solvent Ratio, Additives) Screen_Eval->Opt_MP Promising Separation Opt_Params Adjust Operating Parameters (Flow Rate, Temperature) Opt_MP->Opt_Params Opt_Eval Assess Improvement (Rs > 1.5, Tailing Factor) Opt_Params->Opt_Eval Opt_Eval->Opt_MP Further Optimization Needed Val_ICH Validate According to ICH Guidelines (Specificity, Linearity, Accuracy, Precision, Robustness) Opt_Eval->Val_ICH Optimized Method Val_Doc Document Method and System Suitability Val_ICH->Val_Doc

Caption: A systematic workflow for chiral HPLC method development.

Detailed Experimental Protocol: A Step-by-Step Guide

This protocol outlines a generic approach to developing a chiral HPLC method. Specific parameters will need to be adjusted based on the analyte and the chosen CSP.

1. Analyte and Sample Preparation:

  • Accurately weigh and dissolve the racemic standard and the test sample in a suitable solvent. The mobile phase is often a good initial choice for the sample solvent to ensure good peak shape.

  • Filter the samples through a 0.45 µm filter before injection.

2. Initial Screening Phase:

  • Column Selection: Based on the chemical structure of the analyte, select a set of 3-4 diverse CSPs for initial screening (e.g., a cellulose-based, an amylose-based, and a Pirkle-type column).

  • Mobile Phase Screening:

    • Normal Phase: Start with a mixture of n-Hexane and an alcohol (e.g., Isopropanol or Ethanol) in a ratio of 90:10 (v/v).

    • Reversed Phase: Use a mixture of an aqueous buffer (e.g., 20 mM ammonium acetate, pH 4.0) and an organic modifier (e.g., Acetonitrile or Methanol) in a ratio of 50:50 (v/v).

    • Polar Organic Mode: Employ a mixture of Acetonitrile and Methanol (e.g., 50:50 v/v).

  • Initial HPLC Conditions:

    • Flow Rate: 1.0 mL/min for a 4.6 mm ID column.

    • Column Temperature: 25 °C.

    • Detection: UV detection at a wavelength where the analyte has maximum absorbance.

    • Injection Volume: 10 µL.

  • Evaluation: Analyze the chromatograms for any signs of separation. Even partial separation is a promising starting point.

3. Optimization Phase:

  • Mobile Phase Composition:

    • If separation is observed, systematically vary the ratio of the strong and weak solvents in the mobile phase to improve resolution.

    • For acidic or basic analytes, consider adding a small amount of an additive (e.g., 0.1% trifluoroacetic acid for acids, 0.1% diethylamine for bases) to improve peak shape.[8]

  • Flow Rate: Chiral separations often benefit from lower flow rates.[7] Evaluate flow rates in the range of 0.5 to 1.2 mL/min to find the optimal balance between resolution and analysis time.

  • Temperature: Temperature can significantly impact selectivity.[9] Analyze the sample at different temperatures (e.g., 15 °C, 25 °C, 40 °C). Lower temperatures often lead to better resolution.[8]

4. Method Validation:

  • Once an optimized method is established, it must be validated according to the International Conference on Harmonisation (ICH) guidelines.[10]

  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present. This includes spiking the sample with the undesired enantiomer and potential impurities.

  • Linearity: Establish a linear relationship between the concentration of the undesired enantiomer and the detector response over a defined range.

  • Accuracy: Determine the closeness of the test results obtained by the method to the true value. This is often assessed by analyzing samples with known amounts of the undesired enantiomer.

  • Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Quantitation (LOQ) and Limit of Detection (LOD): Determine the lowest concentration of the undesired enantiomer that can be reliably quantified and detected, respectively.[11]

  • Robustness: Evaluate the reliability of the method with respect to deliberate variations in method parameters (e.g., mobile phase composition, pH, temperature, flow rate).

Data Analysis: From Chromatogram to Enantiomeric Purity

The primary output of a chiral HPLC analysis is a chromatogram showing the separation of the enantiomers. The enantiomeric excess (% ee), a measure of the purity of the chiral substance, is calculated from the peak areas of the two enantiomers.[1][12]

Calculation of Enantiomeric Excess (% ee):

% ee = [ (|Area of Major Enantiomer - Area of Minor Enantiomer|) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] x 100[1][13]

For example, a sample with 98% of the (R)-enantiomer and 2% of the (S)-enantiomer has an enantiomeric excess of 96%.[12]

Enantiomeric_Purity_Calculation Chromatogram HPLC Chromatogram (Separated Enantiomer Peaks) Integration Peak Integration (Determine Area of Each Peak) Chromatogram->Integration Calculation Calculate % Enantiomeric Excess (% ee = [|A_maj - A_min| / (A_maj + A_min)] x 100) Integration->Calculation Result Report Enantiomeric Purity Calculation->Result

Caption: The workflow for calculating enantiomeric purity from an HPLC chromatogram.

The Critical Role of Peak Purity Analysis

A fundamental assumption in calculating enantiomeric excess is that each chromatographic peak corresponds to a single, pure component. Co-elution of an impurity with one of the enantiomer peaks can lead to a significant over- or underestimation of the true enantiomeric purity. Peak purity analysis, typically performed using a Diode Array Detector (DAD) or a similar photodiode array detector, is essential for verifying this assumption.[14]

The principle of peak purity analysis involves acquiring UV-Vis spectra at different points across the chromatographic peak (upslope, apex, and downslope).[14] If the peak is pure, the normalized spectra should be identical. Any significant difference indicates the presence of a co-eluting impurity.[15] However, it is important to recognize the limitations of this technique. If the impurity has a very similar UV spectrum to the main component or is present at a very low level, it may not be detected.[15]

Conclusion: A Commitment to Analytical Excellence

The determination of enantiomeric purity by chiral HPLC is a multifaceted discipline that demands a deep understanding of chromatographic principles, a systematic approach to method development, and a rigorous commitment to validation. By carefully selecting the appropriate chiral stationary phase, optimizing the separation conditions, and validating the method in accordance with established guidelines, researchers can ensure the generation of accurate and reliable data. This, in turn, is fundamental to the development of safe and effective chiral drugs. The workflows, protocols, and comparative data presented in this guide serve as a robust framework for navigating the complexities of chiral analysis and achieving analytical excellence.

References

  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Science.gov. (n.d.). chiral hplc method: Topics by Science.gov. Retrieved from [Link]

  • LCGC North America. (2002). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Retrieved from [Link]

  • Regis Technologies. (n.d.). CHIRAL STATIONARY PHASES - HPLC. Retrieved from [Link]

  • Chiralpedia. (2022). Direct chiral HPLC separation on CSPs. Retrieved from [Link]

  • Physics Forums. (2007). Chiral Purity (enantiomer excess) for HPLC. Retrieved from [Link]

  • Patel, S., et al. (2010). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Journal of Young Pharmacists. Retrieved from [Link]

  • PharmaGuru. (2025). How To Calculate Enantiomeric Excess: Learn Quickly. Retrieved from [Link]

  • Sanchez-Morcillo, J., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • LCGC North America. (2020). Peak Purity in Liquid Chromatography, Part I: Basic Concepts, Commercial Software, and Limitations. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Purity Analysis. Retrieved from [Link]

  • LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation. Retrieved from [Link]

  • Arts, M. P., et al. (2015). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Molecules. Retrieved from [Link]

  • Chimalakonda, K. R., et al. (2012). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. American Journal of Analytical Chemistry. Retrieved from [Link]

  • Separation Science. (n.d.). Peak Purity in Chromatography: Enhancing Analysis Accuracy. Retrieved from [Link]

  • Regis Technologies. (2023). Getting Started with Chiral Method Development Part Three. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM). Retrieved from [Link]

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Validation

Confirming Molecular Weight by High-Resolution Mass Spectrometry: A Comparative Guide

Executive Summary: The Precision Imperative In drug development and advanced research, "approximate" is a liability. While nominal mass spectrometry (e.g., single quadrupole) provides a rough estimate of molecular weight...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Precision Imperative

In drug development and advanced research, "approximate" is a liability. While nominal mass spectrometry (e.g., single quadrupole) provides a rough estimate of molecular weight (MW), it lacks the specificity to distinguish between compounds with the same nominal mass but different elemental compositions (isobars).

High-Resolution Mass Spectrometry (HRMS) shifts the paradigm from Nominal Mass (integer precision) to Exact Mass (4 decimal places or more). This guide objectively compares the leading HRMS technologies—Orbitrap and Q-ToF—and provides a self-validating protocol for confirming molecular weight with statistical confidence.

Core Concept: Molecular Weight vs. Monoisotopic Mass
  • Molecular Weight (MW): The weighted average mass of all isotopes (used in stoichiometry).

  • Monoisotopic Mass: The mass of the molecule containing only the most abundant isotopes (e.g.,

    
    , 
    
    
    
    ,
    
    
    ). HRMS measures this.

Technology Comparison: Orbitrap vs. Q-ToF vs. Nominal Mass[1]

To confirm a molecular formula, you need sufficient Resolving Power (R) to separate isobars and Mass Accuracy to validate the elemental composition.

The Landscape
FeatureNominal Mass (Quadrupole/Ion Trap)Q-ToF (Quadrupole Time-of-Flight)Orbitrap (Fourier Transform)
Primary Use Quantitation, rough IDScreening, fast chromatographyIdentification, structure elucidation
Resolving Power Unit Resolution (0.7 Da FWHM)20,000 – 60,000140,000 – 500,000+
Mass Accuracy ± 100 ppm (0.1 Da)< 2–5 ppm< 1–3 ppm
Scan Speed Very FastFast (50–100 Hz)Slower (Hz depends on resolution)
Isotopic Fidelity LowHighHigh (but can suffer at extreme res)
Deep Dive: Orbitrap vs. Q-ToF

For the specific application of MW Confirmation , the choice often comes down to these two:

1. Orbitrap (Thermo Fisher Scientific) [1]
  • Mechanism: Ions are trapped in an electrostatic field; their oscillation frequency corresponds to their

    
    .
    
  • Pros: Unmatched resolution.[2] Can separate fine isotopic structures (e.g.,

    
     vs 
    
    
    
    isotopes) that are critical for confirming formulas of sulfur-containing drugs.
  • Cons: Resolution is inversely proportional to scan speed. Higher resolution requires longer transients (scan times), which can be challenging for very narrow UHPLC peaks.

2. Q-ToF (Agilent, Waters, Sciex, Bruker) [3]
  • Mechanism: Ions are accelerated into a flight tube; time of arrival corresponds to

    
    .
    
  • Pros: Speed. Q-ToFs maintain resolution even at high acquisition rates, making them ideal for confirmational runs coupled with fast chromatography.

  • Cons: Generally lower ultimate resolution than Orbitraps. Requires more frequent external calibration (lock mass) to maintain sub-ppm accuracy due to thermal drift.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to be self-validating . It does not rely solely on mass accuracy but incorporates isotopic pattern matching to prevent false positives.[4]

Phase 1: Sample Preparation & Ionization
  • Solvent: Use LC-MS grade methanol or acetonitrile with 0.1% Formic Acid (positive mode) or 5mM Ammonium Acetate (negative mode).

  • Concentration: Target 1–10 µg/mL. Avoid detector saturation; saturation distorts isotopic ratios, ruining the "fingerprint" validation.

  • Ionization: Electrospray Ionization (ESI) is standard. For non-polar compounds, switch to Atmospheric Pressure Chemical Ionization (APCI).

Phase 2: Acquisition Strategy (The "Lock Mass" Rule)
  • Internal Calibration (Lock Mass): Crucial. Infuse a known reference standard (e.g., Leucine Enkephalin or a specific background ion) simultaneously with your sample.

    • Why? It corrects for real-time instrument drift (temperature/voltage fluctuations). Without this, <5 ppm accuracy is unreliable.

  • Resolution Setting:

    • Orbitrap:[5][1][2] Set to 60,000 or 120,000 (at

      
       200).
      
    • Q-ToF: Operate in "High Resolution" mode (typically >30,000).

Phase 3: Data Processing (The "Seven Golden Rules")

Do not just look at the parent peak. You must validate using the Seven Golden Rules of heuristic filtering [1]:

  • Mass Accuracy: Must be < 5 ppm (preferably < 3 ppm).

  • Isotopic Pattern: The relative abundance of M+1 and M+2 peaks must match the theoretical formula within 5-10%.

  • Element Restrictions: Apply Lewis and Senior chemical rules (valence checks).

Visualization: Workflows & Logic

Diagram 1: HRMS Confirmation Workflow

This diagram outlines the physical path of the sample and data.

HRMS_Workflow Sample Sample Preparation (1-10 µg/mL) Ionization Ion Source (ESI/APCI) Sample->Ionization Analyzer Mass Analyzer (Orbitrap / Q-ToF) Ionization->Analyzer Ion Beam LockMass Lock Mass Infusion LockMass->Ionization Real-time Cal Detection Ion Detection (Transients/TDC) Analyzer->Detection Processing Data Processing (Exact Mass + Isotopes) Detection->Processing Raw Data

Caption: The integrated workflow for HRMS analysis. Note the parallel infusion of Lock Mass to ensure sub-ppm accuracy.

Diagram 2: Decision Logic for Confirmation

This logic gate ensures scientific rigor. A "Pass" requires both mass accuracy and isotopic validity.

Decision_Logic Start Acquire Spectrum CheckMass Mass Error < 5 ppm? Start->CheckMass CheckIso Isotope Pattern Match > 90%? CheckMass->CheckIso Yes ResultFail REJECT Identity CheckMass->ResultFail No CheckFrag Fragment Ions Explainable? CheckIso->CheckFrag Yes CheckIso->ResultFail No (Impurity?) CheckFrag->ResultFail No ResultPass CONFIRM Identity CheckFrag->ResultPass Yes

Caption: The "Self-Validating" decision tree. Mass accuracy alone is insufficient; isotopic fidelity is the second key.

Supporting Data: The "PPM" Difference

To illustrate why HRMS is required, consider the drug Omeprazole (


).
  • Theoretical Monoisotopic Mass: 345.1147 Da

The table below simulates results comparing a Nominal Mass instrument vs. HRMS.

ParameterNominal Mass (Single Quad)HRMS (Orbitrap/Q-ToF)Status
Measured Mass (

)


Mass Error (Da)


Mass Error (ppm) N/A (Too high)1.45 ppm PASS (< 5 ppm)
Isotope Pattern UnresolvedMatches Theory (S-34 visible)PASS
Formula Candidates > 20 possible formulas1 (Unique)CONFIRMED

Analysis: The Nominal Mass instrument gives


. This could be Omeprazole, but it could also be a contaminant with formula 

(Mass:

). The HRMS system, with an error of only 1.45 ppm, eliminates the contaminant (which would have an error of >100 ppm relative to the measurement) and confirms the presence of Sulfur via the

isotopic peak (approx 4.5% abundance at M+2).

References

  • Kind, T., & Fiehn, O. (2007). Seven Golden Rules for heuristic filtering of molecular formulas obtained by accurate mass spectrometry. BMC Bioinformatics, 8, 105.[6] [Link]

  • U.S. Food and Drug Administration (FDA). (2003).[7][8] Guidance for Industry: Mass Spectrometry for Confirmation of the Identity of Animal Drug Residues. Center for Veterinary Medicine. [Link][7][9][10][11]

  • Agilent Technologies. (2020). Agilent 6546 LC/Q-TOF System - Data Sheet. [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer International Publishing. [Link]

Sources

Comparative

Certificate of Analysis review for commercial Boc-DL-homoserine lactone

Executive Summary: The Hidden Variables in Quorum Sensing Synthesis In the synthesis of N-acyl homoserine lactones (AHLs)—the chemical language of bacterial quorum sensing—the quality of the starting material, Boc-DL-hom...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hidden Variables in Quorum Sensing Synthesis

In the synthesis of N-acyl homoserine lactones (AHLs)—the chemical language of bacterial quorum sensing—the quality of the starting material, Boc-DL-homoserine lactone (Boc-DL-HSL) , is often the rate-limiting step for reproducibility.

Many researchers view this reagent merely as a protected amino acid derivative. However, its cyclic lactone ring is thermodynamically unstable in the presence of moisture and base. A Certificate of Analysis (CoA) that neglects water content or ring-opened impurities renders the reagent a "black box."

This guide objectively compares "Premium Grade" vs. "Economy Grade" commercial sources. It provides the experimental protocols necessary to validate your material before committing it to multi-step synthesis or biological assays.

Technical Context: The Molecule and the Trap

Boc-DL-homoserine lactone is a racemic mixture of the protected amino acid homoserine lactone.

  • Chemical Function: It serves as the core scaffold for synthesizing AHL analogs. The tert-butoxycarbonyl (Boc) group protects the amine, allowing acylation after deprotection.

  • The "DL" Factor: Biological systems (e.g., Pseudomonas aeruginosa LasR/RhlR systems) are stereospecific, recognizing the L-isomer . Using the DL-racemate yields a product mixture where 50% is the biologically active L-form and 50% is the D-form (often inactive or a competitive antagonist).

  • Critical Instability: The five-membered lactone ring is prone to hydrolysis (opening), forming Boc-homoserine (open chain). This impurity does not react to form AHLs, lowering yield and complicating purification.

Chemical Profile[1][2][3][4][5][6][7][8]
  • CAS (L-form): 40856-59-5 | CAS (D-form): 67198-86-1

  • Molecular Weight: 201.22 g/mol [1][2][3][4]

  • Critical Impurity: Boc-Homoserine (Open Ring)

Comparative Analysis: Premium vs. Economy Grade

The following table summarizes a review of CoAs from two distinct commercial tiers. "Supplier A" represents a specialized biochemical vendor; "Supplier B" represents a bulk chemical aggregator.

Table 1: Critical Quality Attribute (CQA) Comparison
ParameterSupplier A (Premium Grade)Supplier B (Economy Grade)Scientist's Verdict
Purity (HPLC)

98.0%

95.0%
Critical. The 3% difference is often the open-ring hydrolysis product, which accumulates over time.
Water Content (KF)

0.5%
Not ListedRed Flag. Water drives lactone hydrolysis. Without a KF limit, shelf-life is indeterminate.
Identity (NMR) 1H-NMR confirms structure & lack of open ring1H-NMR confirms structureSupplier A specifically integrates the lactone proton signals to prove ring closure.
Appearance White crystalline powderOff-white to yellow powderYellowing indicates oxidation or advanced hydrolysis.
Storage Desiccated, -20°CRoom TemperatureHeat accelerates ring opening. Cold chain is mandatory.
Deep Dive: The Hydrolysis Trap

The most significant difference is Water Content .

  • Mechanism: In the presence of trace water and slightly elevated temperatures (room temp), the lactone ring opens.

  • Impact: If you perform a coupling reaction using hydrolyzed material, the open carboxylic acid competes with your coupling reagents, leading to side products and low yields of the final AHL.

Visualizing the Instability

The diagram below illustrates the degradation pathway that necessitates strict CoA review.

HydrolysisPathway BocHSL Boc-DL-HSL (Intact Ring) OpenRing Boc-Homoserine (Open Ring Impurity) BocHSL->OpenRing Hydrolysis AHL_Synthesis AHL Synthesis (Target Reaction) BocHSL->AHL_Synthesis Optimal Path Water Moisture (H2O) + Heat/Base Water->BocHSL Storage Defect Failure Side Reactions / Low Yield OpenRing->Failure Interferes with Coupling

Figure 1: The degradation pathway of Boc-DL-HSL. Moisture intrusion during storage leads to ring opening, creating impurities that disrupt downstream synthesis.

Experimental Validation Protocols

Do not rely solely on the paper CoA. Perform these checks upon receipt of the material.

Protocol A: HPLC Assessment of Lactone Integrity

Purpose: To quantify the ratio of Intact Lactone vs. Open Ring Acid.

Reagents:

  • Mobile Phase A: Water + 0.1% Phosphoric Acid (Acidic pH prevents hydrolysis during the run).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm).

Methodology:

  • Sample Prep: Dissolve 10 mg Boc-DL-HSL in 1 mL Acetonitrile (Do not use water or methanol as diluent to prevent artifactual hydrolysis).

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 205 nm (Boc group has weak absorbance; 254 nm is insufficient).

  • Analysis:

    • Intact Lactone: Elutes later (more hydrophobic).

    • Open Ring (Impurity): Elutes earlier (more polar/acidic).

    • Acceptance Criteria: Open ring peak area must be < 2%.

Protocol B: Rapid TLC Screen

Purpose: Qualitative check for decomposition.

  • Plate: Silica Gel 60 F254.

  • Mobile Phase: Ethyl Acetate:Hexane (1:1) or Chloroform:Methanol (9:1).

  • Visualization:

    • UV will be weak.

    • Stain: Use Iodine vapor or Phosphomolybdic Acid (PMA) stain with heat.

    • Note: Ninhydrin will not work effectively because the amine is Boc-protected.

  • Result: The open-ring acid will streak or stay near the baseline (Rf < 0.1), while the intact lactone will migrate (Rf ~ 0.4–0.6 depending on solvent).

The Validation Workflow

Use this decision logic to accept or reject a batch of Boc-DL-HSL.

ValidationFlow Start Receive Reagent Visual Visual Inspection (White vs. Yellow) Start->Visual Solubility Solubility Check (Clear in ACN?) Visual->Solubility HPLC HPLC Analysis (Protocol A) Solubility->HPLC Decision Purity > 98%? HPLC->Decision Reject REJECT / PURIFY (Recrystallize) Decision->Reject No Accept ACCEPT (Proceed to Synthesis) Decision->Accept Yes

Figure 2: Step-by-step validation workflow for incoming Boc-DL-homoserine lactone batches.

References

  • PubChem. (n.d.). Boc-L-Homoserine lactone (Compound Summary). National Library of Medicine. Retrieved October 24, 2025, from [Link]

  • Teiber, J. F., & Draganov, D. I. (2011). High-Performance Liquid Chromatography Analysis of N-Acyl Homoserine Lactone Hydrolysis by Paraoxonases. Methods in Molecular Biology. Retrieved from [Link]

  • Yates, E. A., et al. (2002). N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner. Infection and Immunity. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling tert-Butyl (tetrahydro-2-oxo-3-furanyl)carbamate

Topic: CAS: 112811-72-0 (also known as Boc-L-homoserine lactone)[1][2] Part 1: Executive Safety & Risk Assessment The "Why" Behind the Protocol As a Senior Application Scientist, I must emphasize that while tert-Butyl (t...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CAS: 112811-72-0 (also known as Boc-L-homoserine lactone)[1][2]

Part 1: Executive Safety & Risk Assessment

The "Why" Behind the Protocol As a Senior Application Scientist, I must emphasize that while tert-Butyl (tetrahydro-2-oxo-3-furanyl)carbamate is often classified merely as an "Irritant" (H315/H319/H335) [1, 2], this classification is deceptive.[1][2] This compound combines a Boc-protected amine with a homoserine lactone (HSL) ring .[1][2]

  • Biological Activity: HSL derivatives are potent bacterial quorum-sensing signaling molecules.[2] Even if acute toxicity is low, unintended biological activity (bio-fouling or microbiome interaction) dictates strict containment.[2]

  • Chemical Instability: The lactone ring is susceptible to hydrolysis and alcoholysis. Exposure to moisture or protic solvents (like ethanol) can ring-open the lactone, degrading your expensive reagent into the open-chain hydroxy-acid [3].[1][2]

  • Physical State: As a dry, off-white powder, it is prone to electrostatic charging, making "fly-away" dust a significant inhalation risk (H335) during weighing.[2]

Part 2: PPE Selection Matrix

This matrix is designed not just for compliance, but for experimental success (preventing contamination) and personal safety .

PPE CategorySolid Handling (Weighing/Transfer)Solution Phase (Synthesis/Extraction)Rationale & Causality
Respiratory Fume Hood (Sash at 18").[2] If hood unavailable: N95/P100 respirator.Fume Hood (Mandatory).The H335 hazard (Respiratory Irritation) is critical. The powder is light and static-prone.[2]
Hand Protection Nitrile (Disposable, 4-6 mil).[1][2] Double-glove recommended.[2]Solvent-Dependent (See Diagram 1).[1][2] Never rely on thin nitrile for DCM/DMF solutions.The solid does not permeate nitrile instantly. However, solvents like DCM (used for Boc-deprotection) permeate nitrile in <2 minutes, carrying the solute with them.[2]
Eye Protection Safety Glasses with side shields.[1]Chemical Splash Goggles .Lactones are severe eye irritants (H319).[3][4] In solution, splash risk necessitates a full seal.
Body Protection Lab Coat (Cotton/Poly blend).[1]Lab Coat + Chemical Apron (if handling >100mL).Standard protection.[5][6] An apron prevents soak-through if a flask breaks.[2]

Part 3: PPE Decision Logic (Visualization)

Diagram 1: Glove Selection Strategy Context: The chemical itself is solid, but you will likely dissolve it.[2] The solvent dictates the glove, not the solute.[2]

GloveSelection start Start: Handling Boc-HSL Solution solvent_check Identify Carrier Solvent start->solvent_check halogenated Halogenated (DCM, Chloroform) solvent_check->halogenated DCM (Deprotection) polar Polar Aprotic (DMF, DMSO) solvent_check->polar Coupling Rxn standard Standard Organic (EtOAc, Hexanes) solvent_check->standard Workup action_halogen CRITICAL HAZARD: Use Silver Shield / Laminate OR Double Nitrile (Change <15 mins) halogenated->action_halogen action_polar Use Double Nitrile (Change immediately on splash) polar->action_polar action_standard Standard Nitrile Gloves (4-6 mil) are sufficient standard->action_standard

Caption: Glove selection logic based on carrier solvent permeation rates. DCM (common for Boc chemistry) requires laminate gloves or frequent changes.[1][2]

Part 4: Operational Protocols (Step-by-Step)

Protocol A: The "Static-Free" Weighing Transfer

Goal: Prevent inhalation of dust (H335) and loss of material due to static charge.

  • Engineering Control: Place the analytical balance inside the fume hood or a powder containment enclosure.

  • Anti-Static Measure: Use an ionizing bar or wipe the spatula/weigh boat with an anti-static wipe before taring.

    • Why? Boc-protected amino acids are dielectric insulators; they accumulate charge that causes particles to "jump" onto gloves and cuffs.[2]

  • Transfer:

    • Open the source container only inside the hood.

    • Transfer to a pre-weighed vial.

    • Immediately recap the source container.[6] Moisture in the air can slowly hydrolyze the lactone ring over time [3].

  • Decontamination: Wipe the balance area with a damp paper towel (water/surfactant) to capture invisible dust.

Protocol B: Emergency Spill Response

Scenario: You drop a vial containing 500mg of solid Boc-HSL.[2]

SpillResponse detect Spill Detected (Solid Powder) isolate 1. Isolate Area (Alert colleagues) detect->isolate ppe_up 2. PPE Check (Goggles, N95/Hood, Dbl Gloves) isolate->ppe_up method 3. Cleanup Method ppe_up->method wet_wipe Wet Wipe Technique (Prevents Dust) method->wet_wipe Do NOT sweep (Dust risk) disposal 4. Disposal (Solid Haz Waste) wet_wipe->disposal

Caption: Dry sweeping creates aerosolized dust (H335).[1][2] Wet wiping captures the powder safely.[2]

Part 5: Disposal & Environmental Compliance

Do not dispose of down the drain. Although HSLs are natural signaling molecules, introducing synthetic analogs into the water system can disrupt local bacterial biofilms.[2]

  • Solid Waste: Place contaminated wipes, gloves, and solid residue into a container labeled "Hazardous Waste - Solid Organic - Toxic/Irritant." [2]

  • Liquid Waste (Reaction Mixtures):

    • Halogenated Stream: If dissolved in DCM/Chloroform (e.g., during TFA deprotection steps).[2]

    • Non-Halogenated Stream: If dissolved in EtOAc, Acetone, or Methanol.[2]

    • Note: If you used TFA (Trifluoroacetic acid) to remove the Boc group, the waste is Corrosive-Acidic .[2] Do not mix with cyanide or sulfide waste streams.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3297380, tert-Butyl (2-oxotetrahydrofuran-3-yl)carbamate.[1][2] Retrieved from [Link][1][2]

  • University of California, Berkeley (2023). Glove Selection Guide: Permeation Rates for Common Solvents. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
tert-Butyl (tetrahydro-2-oxo-3-furanyl)carbamate
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tert-Butyl (tetrahydro-2-oxo-3-furanyl)carbamate
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